molecular formula C23H19NO4 B1322504 Fmoc-3-amino-2-methylbenzoic acid CAS No. 1072901-47-3

Fmoc-3-amino-2-methylbenzoic acid

Cat. No.: B1322504
CAS No.: 1072901-47-3
M. Wt: 373.4 g/mol
InChI Key: PZBXPHGPGVUOMO-UHFFFAOYSA-N
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Description

Fmoc-3-amino-2-methylbenzoic acid is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-14-15(22(25)26)11-6-12-21(14)24-23(27)28-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBXPHGPGVUOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626573
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072901-47-3
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: Properties, Synthesis, and Applications in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-amino-2-methylbenzoic acid is a pivotal building block in modern peptide chemistry, offering a unique structural motif for the design of peptidomimetics, foldamers, and constrained peptides. Its strategic placement of a methyl group on the aromatic ring introduces conformational rigidity, influencing the secondary structure of peptide backbones. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in solid-phase peptide synthesis (SPPS) and the rational design of novel therapeutic and research peptides.

Introduction: The Strategic Advantage of Substituted Aminobenzoic Acids

In the quest for novel peptide-based therapeutics with enhanced stability, bioavailability, and target specificity, chemists have increasingly turned to non-proteinogenic amino acids. Among these, aminobenzoic acid derivatives have emerged as valuable tools for introducing conformational constraints and novel side-chain functionalities. This compound, in particular, presents a compelling case for its use in peptide design. The ortho-methyl group sterically hinders free rotation around the C-C bond connecting the aromatic ring to the peptide backbone, thereby pre-organizing the peptide into specific secondary structures. This guide will delve into the technical details of this valuable compound, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C23H19NO4[1][2]
Molecular Weight 373.40 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point Data not consistently available in peer-reviewed literature.
Solubility The precursor, 3-amino-2-methylbenzoic acid, is slightly soluble in water and soluble in ethanol and acetone. The solubility of the Fmoc-protected form is expected to be high in common SPPS solvents like DMF and NMP.[3]
CAS Number 15026-42-1 (for Fmoc-4-aminobenzoic acid, a related compound)[2]

Synthesis and Characterization

The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor, 3-amino-2-methylbenzoic acid, followed by the introduction of the Fmoc protecting group.

Synthesis of 3-Amino-2-methylbenzoic Acid

The most common route to 3-amino-2-methylbenzoic acid involves the reduction of 2-methyl-3-nitrobenzoic acid. A reliable and high-yielding method is catalytic hydrogenation.[4]

Experimental Protocol: Catalytic Hydrogenation

  • Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as ethyl acetate or an aqueous solution with a base to form the sodium salt.[4]

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) or a nickel-based catalyst.[4]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically balloon pressure or in a pressurized vessel) with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Filter the reaction mixture to remove the catalyst. If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure. If in an aqueous solution, acidify the filtrate to precipitate the product.[4]

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 3-amino-2-methylbenzoic acid as a white to off-white solid.

Synthesis_of_Precursor start 2-Methyl-3-nitrobenzoic Acid reagents H2, Pd/C Ethyl Acetate start->reagents Reduction product 3-Amino-2-methylbenzoic Acid reagents->product

Caption: Synthesis of 3-amino-2-methylbenzoic acid.

Fmoc Protection

The attachment of the 9-fluorenylmethyloxycarbonyl (Fmoc) group to the amine of 3-amino-2-methylbenzoic acid is a standard procedure in peptide chemistry.[5]

Experimental Protocol: Fmoc Protection

  • Dissolution: Dissolve 3-amino-2-methylbenzoic acid in a suitable solvent system, often a mixture of an organic solvent like dioxane or acetone and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).

  • Reagent Addition: Slowly add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in an organic solvent to the stirred solution of the amino acid.[5]

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the precipitate by filtration, wash with water, and then a non-polar organic solvent like hexane. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Fmoc_Protection_Workflow start 3-Amino-2-methylbenzoic Acid reagents Fmoc-Cl or Fmoc-OSu Aqueous Base start->reagents N-protection product This compound reagents->product

Caption: Fmoc protection of the amino acid.

Spectroscopic Characterization
  • ¹H NMR: The spectrum would show characteristic signals for the Fmoc group (aromatic protons between ~7.2 and 7.8 ppm, and the CH and CH₂ protons around 4.2-4.5 ppm). The aromatic protons of the methylbenzoic acid moiety would appear in the aromatic region, and the methyl group would be a singlet around 2.2-2.5 ppm. The amide proton (NH) would likely be a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 165-175 ppm. The carbamate carbonyl of the Fmoc group would be in a similar region. The aromatic carbons and the carbons of the Fmoc group would appear in the range of 110-150 ppm. The methyl carbon would be a sharp signal around 15-20 ppm.

Applications in Peptide Science and Drug Development

The unique structural features of this compound make it a valuable building block for creating peptides with tailored properties.

Induction of Stable Secondary Structures and Foldamers

The incorporation of aminobenzoic acids into peptide chains is a well-established strategy for the creation of foldamers – synthetic oligomers that adopt well-defined secondary structures.[6][7] The substitution pattern on the aromatic ring plays a crucial role in dictating the resulting conformation. The ortho-methyl group in this compound introduces a significant steric barrier, restricting the conformational freedom of the peptide backbone and promoting the formation of stable helical or turn structures.[8] This is particularly useful in the design of alpha-helix mimetics, which are of great interest for inhibiting protein-protein interactions.[9]

Foldamer_Concept cluster_peptide Peptide Backbone cluster_structure Resulting Structure A Amino Acid 1 B Fmoc-3-amino- 2-methylbenzoic acid A->B C Amino Acid 3 B->C D Constrained Conformation (e.g., Helix, Turn) B->D Induces

Caption: Incorporation induces a constrained conformation.

Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc-based SPPS protocols. The Fmoc group is readily cleaved by a weak base, typically a solution of piperidine in DMF, allowing for the stepwise elongation of the peptide chain. The carboxylic acid can be activated using standard coupling reagents such as HBTU, HATU, or DIC/HOBt to form an amide bond with the N-terminus of the growing peptide chain on the solid support.

Workflow for SPPS Incorporation:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides or Wang resin for peptide acids) with the first amino acid already attached and its N-terminus Fmoc-protected.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps with the subsequent amino acids in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Development of Novel Therapeutics and Research Tools

The ability to create conformationally defined peptides opens up numerous possibilities in drug discovery and chemical biology. Peptides incorporating this compound can be designed to:

  • Mimic protein secondary structures to disrupt protein-protein interactions implicated in disease.

  • Enhance proteolytic stability by shielding amide bonds from enzymatic degradation.

  • Improve receptor binding affinity and selectivity by pre-organizing the peptide into a bioactive conformation.

  • Serve as fluorescent probes when the inherent fluorescence of the aminobenzoic acid moiety is utilized.[10]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of structurally defined peptides. Its unique ability to induce conformational constraints makes it an invaluable tool for researchers in peptide chemistry, drug discovery, and materials science. As our understanding of the relationship between peptide conformation and biological activity deepens, the demand for such specialized amino acid derivatives is expected to grow. Future research will likely focus on the development of novel aminobenzoic acids with different substitution patterns to fine-tune the conformational properties of peptides and expand the repertoire of available foldamer building blocks.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 17, 2026, from [Link]

  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069–2072. [Link]

  • Gellman, S. H. (n.d.). New Foldamers. Gellman Group. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved January 17, 2026, from [Link]

  • Guichard, G., & Huc, I. (2011). Foldamers in Medicinal Chemistry. Medicinal Chemistry, 7(5), 505-518. [Link]

  • Juliano, L., et al. (1998). Ortho-aminobenzoic Acid as a Fluorescent Probe for the Interaction Between Peptides and Micelles. Biophysical Chemistry, 74(2), 123-130. [Link]

  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13, 1435-1438. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved January 17, 2026, from [Link]

  • Gellman Group. (n.d.). New Foldamers. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Foldamers Containing γ-Amino Acid Residues or Their Analogues: Structural Features and Applications. Retrieved January 17, 2026, from [Link]

  • PubMed. (2013). Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • National Institutes of Health. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). RETRACTED: Naamneh et al. Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. Pharmaceuticals 2024, 17, 549. Retrieved January 17, 2026, from [Link]

Sources

synthesis of Fmoc-3-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Fmoc-3-amino-2-methylbenzoic Acid

Introduction

This compound is a valuable synthetic building block, classified as an unnatural aromatic amino acid derivative.[1] Its structure, featuring a sterically hindered amino group ortho to a methyl substituent and a carboxylic acid meta to the amino group, makes it a unique component for advanced applications in medicinal chemistry and materials science. The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is critical for its use in modern solid-phase peptide synthesis (SPPS).[2][][4] The Fmoc group provides robust protection of the amino moiety under acidic and neutral conditions but is readily cleaved with a mild base, such as piperidine, ensuring orthogonal protection strategies essential for synthesizing complex peptides and peptidomimetics.[4][5][6]

This guide provides a comprehensive, field-proven methodology for the two-stage , beginning with the preparation of the core aminobenzoic acid structure followed by its subsequent Fmoc protection. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expert insights to ensure successful execution by researchers and drug development professionals.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis of the target molecule into manageable stages. The primary disconnection is at the carbamate bond, cleaving the Fmoc group to reveal the precursor, 3-amino-2-methylbenzoic acid. This precursor is then retrosynthetically derived from its corresponding nitro-analogue, 2-methyl-3-nitrobenzoic acid, via a nitro group reduction, a reliable and high-yielding transformation.

G Target This compound Precursor1 3-Amino-2-methylbenzoic acid Target->Precursor1 Fmoc Deprotection (Retrosynthesis) Fmoc_Cl Fmoc-Cl Target->Fmoc_Cl Precursor2 2-Methyl-3-nitrobenzoic acid Precursor1->Precursor2 Nitro Group Reduction (Retrosynthesis)

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 3-Amino-2-methylbenzoic Acid via Catalytic Hydrogenation

The foundational step is the synthesis of the aminobenzoic acid core. The most efficient and clean method is the catalytic hydrogenation of 2-methyl-3-nitrobenzoic acid.[7] This method avoids the harsh reagents and problematic waste streams associated with older techniques like iron powder or sodium sulfide reductions.[8]

Principle and Mechanism

Catalytic hydrogenation involves the reduction of a nitro group (R-NO₂) to a primary amine (R-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and dissociates into reactive hydrogen atoms. The nitro group is then sequentially reduced to the amine through nitroso and hydroxylamine intermediates.

Detailed Experimental Protocol

Materials:

  • 2-Methyl-3-nitrobenzoic acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen gas (H₂)

  • Dichloromethane (DCM), HPLC grade

  • Ethanol (EtOH), absolute

  • Silica Gel (60-120 mesh)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2.0 g, 11.04 mmol) in ethyl acetate (e.g., 50 mL).

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (e.g., 0.10 g, 5% w/w of the starting material) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to one neck of the flask. Purge the flask by briefly evacuating and refilling with hydrogen three times.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere for 12-18 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Nitrogen or Argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7][9]

  • Purification: Purify the crude solid by column chromatography on silica gel. Elute with a solvent system of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) to isolate the pure 3-amino-2-methylbenzoic acid as a white solid.[7]

Characterization and Data Summary

The isolated product should be characterized to confirm its identity and purity.

ParameterExpected ValueSource
Appearance White to light yellow solid[1][7]
Yield ~90%[7]
Melting Point 181-189 °C[1][7]
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [7]
IR (ν, cm⁻¹) 3244 (N-H), 1724 (C=O, acid), 1284 (C-N)[7]
Expert Insights & Troubleshooting
  • Catalyst Activity: The quality and handling of the Pd/C catalyst are paramount. Ensure it is not old or deactivated. Handle it carefully as dry Pd/C can be pyrophoric.

  • Reaction Stalling: If the reaction stalls, the catalyst may be poisoned. This can sometimes be resolved by filtering the mixture, washing the recovered crude material, and re-subjecting it to fresh catalyst and hydrogen.

  • Solvent Choice: Ethyl acetate is an excellent choice due to its ability to dissolve the starting material and its ease of removal. Other solvents like ethanol can also be used.[9]

Part 2: Fmoc Protection of 3-Amino-2-methylbenzoic Acid

With the amine precursor in hand, the next stage is the installation of the Fmoc protecting group. This is typically achieved via a Schotten-Baumann reaction, where the amine is acylated with an Fmoc-donating agent under basic conditions.[4][10]

Principle and Mechanism

The reaction involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl).[6][11] A base, such as sodium carbonate or sodium bicarbonate, is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion.[10]

G cluster_0 Mechanism of Fmoc Protection RNH2 3-amino-2-methylbenzoic acid RNH_minus Deprotonated Amine (Nucleophile) RNH2->RNH_minus + Base Base Base (e.g., CO₃²⁻) BH BH⁺ Base->BH Intermediate Tetrahedral Intermediate RNH_minus->Intermediate + Fmoc-Cl FmocCl Fmoc-Cl FmocCl->Intermediate Product Fmoc-Protected Product Intermediate->Product - Cl⁻ HCl HCl Cl_minus Cl⁻ HCl->Cl_minus

Caption: Reaction mechanism for Fmoc protection of an amine.

Detailed Experimental Protocol

Materials:

  • 3-Amino-2-methylbenzoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-amino-2-methylbenzoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[10] Cool the solution to 0-5 °C in an ice bath.

  • Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 equivalents) dissolved in dioxane or acetone to the vigorously stirred amino acid solution over 30 minutes, maintaining the temperature at 0-5 °C.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours or overnight.[10]

  • Initial Work-up: Dilute the reaction mixture with water. Wash the aqueous layer with diethyl ether (2-3 times) to remove any unreacted Fmoc-Cl and byproducts like Fmoc-OH.[10]

  • Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid while stirring in an ice bath. A white precipitate of the Fmoc-protected product will form.

  • Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate (3 times).[10]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.[10]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography.[10]

Analytical Data for Quality Control

The final product's identity and purity should be confirmed using standard analytical techniques.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the fluorenyl protons (δ ~7.2-7.9 ppm), the Fmoc CH and CH₂ protons (δ ~4.2-4.5 ppm), the aromatic protons of the benzoic acid ring, the methyl protons, and the acidic proton.[12]
¹³C NMR Characteristic peaks for the carbamate carbonyl, aromatic carbons, and aliphatic carbons of the Fmoc and aminobenzoic acid moieties.[12][13]
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₂₃H₁₉NO₄ (M+H⁺ ≈ 374.13).[14]
HPLC A single major peak indicating high purity, typically >98%.[15]
Expert Insights & Trustworthiness
  • Choice of Reagent: Fmoc-Cl is a common and cost-effective reagent.[6] Fmoc-OSu is an alternative that can sometimes lead to cleaner reactions but is more expensive.[6][10]

  • pH Control is Critical: During the work-up, acidification must be done carefully. Over-acidification can sometimes affect yield, while insufficient acidification will result in incomplete precipitation of the product. The target pH of 2-3 ensures the carboxylic acid is fully protonated.[10]

  • Purification Strategy: For many applications, precipitation and extraction provide a product of sufficient purity. However, for demanding applications like automated peptide synthesis, recrystallization or chromatography is recommended to remove trace impurities that could interfere with subsequent coupling steps.[16]

Overall Synthetic Workflow

The two-part synthesis is a streamlined and efficient process for producing high-purity this compound.

Caption: Complete workflow for the .

Conclusion

This guide outlines a robust and reproducible . By following the detailed protocols for the reduction of 2-methyl-3-nitrobenzoic acid and the subsequent Fmoc protection of the resulting amine, researchers can reliably produce this key building block in high yield and purity. The provided expert insights into reaction conditions, purification, and analytical validation serve to empower scientists in their synthetic endeavors, ensuring the integrity of the final product for its intended applications in peptide synthesis and beyond.

References

  • Method for preparing 3-amino-2-methyl benzoic acid.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

  • FMOC-amino acid. lookchem. [Link]

  • Preparation method of 3-methyl-2-aminobenzoic acid.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules (via NIH PMC). [Link]

  • Preparation of 2-amino-3-methylbenzoic acid. PrepChem.com. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... ResearchGate. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. NIH PMC. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... ResearchGate. [Link]

  • Overview of Custom Peptide Synthesis. GenScript. [Link]

  • 2-Amino-3-methylbenzoic acid. PubChem. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

A Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Peptide Science and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Fmoc-3-amino-2-methylbenzoic acid, a specialized amino acid derivative crucial for advancements in peptide synthesis and pharmaceutical development. We will explore its chemical properties, detail its synthesis, and discuss its applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The core structure, 3-amino-2-methylbenzoic acid, provides a unique scaffold that can be incorporated into peptide chains to introduce specific structural constraints or functionalities. The key feature of this compound is the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino functionality.

The Fmoc group is a cornerstone of modern peptide synthesis, offering significant advantages over older methods.[][2][3] Its primary function is to temporarily block the alpha-amino group of the amino acid, preventing unwanted side reactions during the peptide coupling process.[2] The most significant advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in an organic solvent.[3] This allows for the selective deprotection of the N-terminus, leaving acid-labile side-chain protecting groups intact—a principle known as orthogonality.[3] This mild deprotection scheme is compatible with a wide range of sensitive amino acids and post-translational modifications, making it the preferred method for synthesizing complex peptides, including those with glycosylation or phosphorylation.[4]

Physicochemical Properties

Table 1: Physicochemical Properties of 3-Amino-2-methylbenzoic Acid

PropertyValueSource
CAS Number 52130-17-3[5][6]
Molecular Formula C₈H₉NO₂[5][6]
Molecular Weight 151.16 g/mol [5][6]
Appearance White to light yellow or pale reddish-yellow crystalline powder[7]
Melting Point 178-181 °C[8]
Synonyms 3-Amino-o-toluic Acid[7]

The addition of the Fmoc group significantly increases the molecular weight and alters the solubility profile, making the derivative more soluble in common organic solvents used in peptide synthesis like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[]

Synthesis of this compound

The synthesis of this compound is a two-step process, starting with the synthesis of the core molecule, 3-amino-2-methylbenzoic acid, followed by the introduction of the Fmoc protecting group.

Synthesis of 3-Amino-2-methylbenzoic Acid

A common and effective method for synthesizing 3-amino-2-methylbenzoic acid is through the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid.[8][9]

Experimental Protocol:

  • Dissolution: Dissolve 2-methyl-3-nitrobenzoic acid in ethyl acetate within a two-necked round-bottom flask.

  • Catalyst Addition: Add a catalytic amount (e.g., 5% by weight) of palladium on carbon (Pd/C).

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[8][9]

  • Work-up: Upon reaction completion, remove the Pd/C catalyst by filtration.

  • Isolation: Remove the solvent (ethyl acetate) under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and ethanol to obtain pure 3-amino-2-methylbenzoic acid as a white solid.[8][9]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic hydrogenation reaction.

  • Ethyl Acetate: This solvent is chosen for its ability to dissolve the starting material and for its relatively low boiling point, which facilitates its removal after the reaction.

Diagram of Synthesis Workflow:

G A 2-Methyl-3-nitrobenzoic acid in Ethyl Acetate B Add 5% Pd/C Catalyst A->B C Stir under H2 Atmosphere (15 hours) B->C D Filter to remove Pd/C C->D E Evaporate Solvent D->E F Column Chromatography (Silica Gel) E->F G Pure 3-Amino-2-methylbenzoic acid F->G

Caption: Workflow for the synthesis of 3-amino-2-methylbenzoic acid.

Fmoc Protection of 3-Amino-2-methylbenzoic Acid

The attachment of the Fmoc group to the amino function of 3-amino-2-methylbenzoic acid is typically achieved using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions.

Experimental Protocol:

  • Dissolution: Dissolve 3-amino-2-methylbenzoic acid in a suitable solvent mixture, such as aqueous acetone or dioxane.

  • Basification: Add a base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group, making it nucleophilic.

  • Fmoc Reagent Addition: Slowly add a solution of Fmoc-OSu in the organic solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization or chromatography to yield pure this compound.

Causality of Experimental Choices:

  • Basic Conditions: The reaction requires a basic environment to deprotonate the amino group, which then acts as a nucleophile to attack the electrophilic carbonyl carbon of the Fmoc reagent.

  • Fmoc-OSu: This reagent is widely used for Fmoc protection due to its high reactivity and the ease of removal of the N-hydroxysuccinimide byproduct.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[][2][4] The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis due to its mild reaction conditions.[2][4]

General SPPS Cycle using an Fmoc-Amino Acid:

The synthesis of a peptide on a solid support (resin) is a cyclical process.[10]

  • Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed with a 20-40% solution of piperidine in DMF.[10] The release of the fluorenyl group can be monitored by UV absorbance, providing a method to quantify the reaction's progress.[3]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc byproduct.

  • Coupling: The next Fmoc-protected amino acid (in this case, this compound) is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin.[3] The activated carboxylic acid reacts with the newly freed N-terminal amine on the resin-bound peptide to form a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).[2]

Diagram of the Fmoc-SPPS Cycle:

G A Resin-Bound Peptide with N-terminal Fmoc B Fmoc Deprotection (20% Piperidine/DMF) A->B Step 1 C Washing (DMF) B->C Step 2 D Coupling: Activated Fmoc-AA + Coupling Reagents C->D Step 3 E Washing (DMF) D->E Step 4 E->A Repeat F

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Role in Drug Discovery and Development

Unnatural amino acids like 3-amino-2-methylbenzoic acid are of great interest in drug design.[7][11] Incorporating such structures into peptides or other small molecules can confer several advantageous properties:

  • Conformational Constraint: The methyl group on the benzene ring can restrict the rotational freedom of the peptide backbone, locking it into a specific conformation. This can enhance binding affinity and selectivity for a biological target.

  • Increased Stability: Peptides containing unnatural amino acids are often more resistant to enzymatic degradation by proteases, which increases their in vivo half-life.

  • Improved Pharmacokinetics: The aromatic and hydrophobic nature of the molecule can influence properties like cell permeability and bioavailability.[12]

This building block is a valuable tool for medicinal chemists in creating peptidomimetics and other novel therapeutic agents, particularly in the development of anti-inflammatory and pain-management drugs.[11] The incorporation of fluorinated amino acids, for example, has become a prominent strategy in drug candidate optimization.[13]

Conclusion

This compound, derived from its well-characterized core (CAS 52130-17-3), is a specialized reagent that leverages the power and versatility of Fmoc-based solid-phase peptide synthesis. Its unique structure offers a means to introduce conformational rigidity and enhance the drug-like properties of synthetic peptides and peptidomimetics. The reliable synthesis of the core amino acid and the well-established protocols for Fmoc protection and SPPS make it an accessible and valuable tool for researchers in both academic and industrial settings, driving innovation in peptide chemistry and the development of next-generation therapeutics.

References

  • ChemicalBook. FMOC-2-AMINO-3-METHYLBENZOIC ACID | 885951-04-2.
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  • Santa Cruz Biotechnology. 3-Amino-2-methylbenzoic acid | CAS 52130-17-3 | SCBT.
  • Sigma-Aldrich. 3-Amino-2-methylbenzoic acid | 52130-17-3.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3-Amino-2-methylbenzoic Acid | 52130-17-3.
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  • Fields, G. B. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • ChemicalBook. 3-Amino-2-methylbenzoic acid synthesis.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis.
  • Chem-Impex. Fmoc-3-amino-2-naphthoic acid.
  • ChemicalBook. 3-Amino-2-methylbenzoic acid | 52130-17-3.
  • Cheméo. Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1).
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  • PubMed. Applications of fluorine-containing amino acids for drug design. Available from: [Link]

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An In-depth Technical Guide to 3-Amino-2-methylbenzoic Acid: Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methylbenzoic acid, a substituted aromatic carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid, an amino group, and a methyl group on a benzene ring, imparts a rich and versatile reactivity profile. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 3-amino-2-methylbenzoic acid, with a focus on its practical applications and the underlying chemical principles that govern its behavior.

Molecular Structure and Properties

3-Amino-2-methylbenzoic acid possesses the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure is characterized by a benzoic acid core with an amino group at the 3-position and a methyl group at the 2-position.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 52130-17-3[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Melting Point 178-181 °C[2]
Appearance White to pale reddish-yellow crystalline powder[3]

The spatial arrangement of the functional groups is crucial to its chemical behavior. The ortho-methyl group, in particular, plays a significant role in influencing the molecule's acidity and reactivity through steric effects.

Synthesis of 3-Amino-2-methylbenzoic Acid

The most common and efficient synthesis of 3-amino-2-methylbenzoic acid involves the reduction of its nitro precursor, 2-methyl-3-nitrobenzoic acid.[1]

Workflow for the Synthesis of 3-Amino-2-methylbenzoic Acid

G start 2-Methyl-3-nitrobenzoic Acid reagents 5% Pd-C catalyst Ethyl Acetate (solvent) H₂ gas start->reagents Dissolve in reaction Catalytic Hydrogenation (15 h, room temperature) reagents->reaction React under workup Solvent Removal (Reduced Pressure) reaction->workup Post-reaction purification Column Chromatography (Silica gel, Dichloromethane/Ethanol) workup->purification Purify by product 3-Amino-2-methylbenzoic Acid purification->product Yields

Caption: A typical workflow for the synthesis of 3-amino-2-methylbenzoic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-3-nitrobenzoic Acid

This protocol is based on established literature procedures.[1]

  • Reaction Setup: In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd-C) catalyst (e.g., 0.10 g) to the solution.

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the Pd-C catalyst by filtration through a pad of Celite. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent. This yields 3-amino-2-methylbenzoic acid as a white solid.[1]

A Chinese patent describes an alternative environmentally friendly method using liquid phase catalytic hydrogenation with various catalysts like Raney nickel, which can achieve a product purity of over 99% and a yield of over 95% without the need for extensive purification.[4] This process involves a salification step followed by hydrogenation in solvents such as water, ethanol, or methanol under pressure.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3244 cm⁻¹), the C=O stretching of the carboxylic acid (around 1724 cm⁻¹), and the C-N stretching of the aromatic amine (around 1284 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would likely show a singlet for the methyl protons, broad singlets for the amino and carboxylic acid protons, and a complex multiplet pattern for the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carboxylic carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).

Reactivity of 3-Amino-2-methylbenzoic Acid

The reactivity of 3-amino-2-methylbenzoic acid is governed by the interplay of its three functional groups: the carboxylic acid, the amino group, and the methyl group, all attached to an aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo typical reactions such as:

  • Esterification: In the presence of an acid catalyst and an alcohol, 3-amino-2-methylbenzoic acid can be converted to its corresponding ester. The reaction is typically carried out under reflux.

  • Amidation: The carboxylic acid can be activated, for example with thionyl chloride to form the acyl chloride, which then readily reacts with an amine to form an amide. Direct amidation with an amine is also possible, often requiring a coupling agent or high temperatures.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Amino Group

The amino group is a versatile handle for further functionalization:

  • Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form amides.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.

Electrophilic Aromatic Substitution

The benzene ring of 3-amino-2-methylbenzoic acid is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the existing substituents:

  • Amino Group (-NH₂): A strongly activating and ortho-, para-directing group.

  • Methyl Group (-CH₃): An activating and ortho-, para-directing group.

  • Carboxylic Acid Group (-COOH): A deactivating and meta-directing group.

The combined effect of these groups will determine the position of the incoming electrophile. The strongly activating amino group is expected to be the dominant directing group.

The "Ortho Effect"

A key feature influencing the reactivity of 3-amino-2-methylbenzoic acid is the "ortho effect" exerted by the 2-methyl group on the carboxylic acid. The steric hindrance from the adjacent methyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. This reduces the resonance stabilization between the carboxyl group and the aromatic ring, leading to an increase in the acidity of the carboxylic acid compared to its meta and para isomers.

Applications in Drug Development and Other Industries

3-Amino-2-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]

Pharmaceutical Intermediate

Its primary application is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and analgesic drugs.[2]

A notable example is its use as a starting material in the synthesis of Lenalidomide , an immunomodulatory drug used in the treatment of multiple myeloma and other cancers.[6] The synthesis of such complex molecules highlights the importance of 3-amino-2-methylbenzoic acid as a versatile scaffold.

Agrochemicals and Dyes

The structure of 3-amino-2-methylbenzoic acid can be modified to create compounds with herbicidal or pesticidal properties, contributing to advancements in agriculture.[5] Furthermore, it serves as a precursor in the synthesis of various dyes.[5]

Conclusion

3-Amino-2-methylbenzoic acid is a multifaceted molecule with a rich chemical profile. Its synthesis is well-established, and its reactivity, governed by the interplay of its functional groups and the "ortho effect," makes it a valuable tool for synthetic chemists. Its role as a key intermediate in the pharmaceutical industry, particularly in the synthesis of drugs like Lenalidomide, underscores its importance in modern drug discovery and development. A thorough understanding of its structure and reactivity is essential for researchers and scientists looking to leverage this versatile building block in their synthetic endeavors.

References

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  • 2-methylbenzoic acid patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])

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A Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: A Scaffold for Conformational Control in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Linear Chain

In the landscape of medicinal chemistry, the pursuit of therapeutic agents with high specificity and stability is relentless. While linear peptides offer immense chemical diversity, their inherent flexibility and susceptibility to proteolysis often limit their clinical potential. This guide delves into the strategic application of a unique building block, Fmoc-3-amino-2-methylbenzoic acid, to overcome these challenges. We will explore how the fusion of a well-established protecting group with a conformationally rigid aromatic amino acid provides a powerful tool for designing sophisticated peptidomimetics and foldamers, molecules engineered to adopt precise three-dimensional structures for targeted biological intervention.[1][2][3] This document is intended for researchers and drug development professionals seeking to harness the power of structural pre-organization in peptide-based therapeutics.

The Strategic Advantage of the Fmoc Group in Synthesis

The journey of creating a complex peptide begins with a robust synthetic strategy. Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of this process, and the choice of protecting group for the α-amino function is a critical decision point.[][5] The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the dominant choice in modern SPPS for several compelling reasons.[][5]

  • Mild Deprotection Conditions: Unlike the harsh acidic conditions required to remove the older tert-butyloxycarbonyl (Boc) group, the Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This orthogonality is crucial for preserving acid-sensitive side-chain protecting groups and complex post-translational modifications.[5]

  • Reduced Side Reactions: The gentle deprotection mechanism minimizes the risk of side reactions such as peptide chain cleavage or modification of sensitive amino acids, leading to higher purity of the crude product.[][6]

  • Facilitated Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection possesses a strong UV absorbance.[5] This property allows for the real-time, quantitative monitoring of the deprotection and subsequent coupling steps, ensuring each cycle of the synthesis proceeds to completion—a key aspect of a self-validating protocol.[5]

The inherent advantages of the Fmoc strategy provide the efficiency and reliability required to incorporate specialized, non-proteinogenic amino acids like 3-amino-2-methylbenzoic acid into a growing peptide chain.[]

The Core Principle: Conformational Constraint via 3-Amino-2-methylbenzoic Acid

The true innovation lies not just in the protecting group, but in the structural properties of the amino acid it protects. 3-Amino-2-methylbenzoic acid is a non-natural, aromatic β-amino acid derivative that serves as a powerful tool for structural control.[7][8] Its incorporation into a peptide backbone imposes significant conformational constraints, fundamentally altering the molecule's shape and behavior.[9][10][11]

The Rationale Behind Rigidity: Natural peptide backbones are flexible due to the free rotation around phi (φ) and psi (ψ) dihedral angles. In contrast, the benzene ring of 3-amino-2-methylbenzoic acid is a rigid, planar structure. When inserted into a peptide sequence, it locks the local backbone, preventing free rotation. The presence of the methyl group at the 2-position further enhances this steric hindrance, forcing the peptide chain to adopt a well-defined turn or bend.[12] This pre-organization into a specific secondary structure is the foundational concept of a foldamer —an oligomer that folds into a predictable conformation.[1][3]

By using this building block, chemists can design peptidomimetics : molecules that mimic the three-dimensional structure of a protein's active site (e.g., an α-helix or β-turn) responsible for a protein-protein interaction (PPI).[2][13] This structural mimicry allows the designed peptide to bind to a target with high affinity and specificity, while the unnatural backbone provides enhanced resistance to degradation by proteases.[14]

Physicochemical Properties

A summary of the core chemical's properties provides a baseline for its handling and reactivity.

PropertyValueSource
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol [15]
Appearance White to pale reddish-yellow powder/crystal
Melting Point 178-181 °C[16]
Purity (Typical) ≥ 95%
Solubility Soluble in various organic solvents like DMF, DCM[17]

Visualization of Core Concepts

To better illustrate these principles, the following diagrams outline the molecule's structure, its incorporation into a synthetic workflow, and its functional impact on peptide conformation.

Figure 1: Chemical structure of this compound.

G start Start with Resin Support deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. Wash (DMF) deprotect->wash1 couple 3. Couple this compound (HBTU/HOBt/DIPEA activation) wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 monitor Monitor Completion? (UV of Dibenzofulvene) wash2->monitor monitor->couple No (Incomplete) repeat Couple Next Amino Acid monitor->repeat Yes repeat->deprotect Repeat Cycle cleave Final Cleavage from Resin (TFA Cocktail) repeat->cleave Final Residue end Purified Rigid Peptide cleave->end

Figure 2: Workflow for incorporating the building block in Fmoc-SPPS.

Figure 3: The building block induces a defined turn versus a flexible chain.

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a standardized, self-validating protocol for the manual incorporation of this compound into a peptide sequence on a solid support resin (e.g., Rink Amide resin for C-terminal amides).

Materials:

  • Rink Amide Resin (or other suitable Fmoc-compatible resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[6][18]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Activation Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane).

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: Reagent R (e.g., 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole).[19]

  • SPPS reaction vessel.

Methodology:

Step 1: Resin Preparation & Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[18]

  • Drain the DMF.

Step 2: Initial Fmoc Deprotection (if starting with Fmoc-protected resin)

  • Add the Deprotection Solution to the resin and agitate for 3 minutes. Drain.

  • Add a fresh aliquot of Deprotection Solution and agitate for 15-20 minutes. Drain.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Wash with DCM (2-3 times) and then DMF (2-3 times).

Step 3: Amino Acid Activation and Coupling Causality Check: The carboxylic acid of the incoming Fmoc-amino acid must be activated to a more reactive species to facilitate amide bond formation with the free amine on the resin-bound peptide.

  • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.

  • Add DIPEA (6-8 eq.) to the vial. The solution may change color, indicating activation. Allow to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. Due to the steric hindrance of the methyl group, a longer coupling time or a double coupling may be necessary to ensure the reaction goes to completion.

Step 4: Monitoring and Washing Trustworthiness Check: This step validates the completion of the coupling reaction.

  • After the coupling time, drain the reaction solution.

  • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates a complete reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling, and Step 3 should be repeated ("double coupling").

  • Once coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Step 5: Chain Elongation

  • To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle with the next desired Fmoc-amino acid.

Step 6: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the resin extensively with DCM and dry it under a vacuum.

  • Add the cold Cleavage Cocktail to the resin.[19]

  • Agitate gently for 2-3 hours at room temperature. This step cleaves the completed peptide from the resin and removes all side-chain protecting groups simultaneously.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • The crude peptide can now be purified, typically by reverse-phase HPLC.

Conclusion and Future Outlook

This compound is more than just another protected amino acid; it is a strategic tool for molecular design. By introducing a predictable, rigid turn into a peptide backbone, it enables the rational construction of peptidomimetics and foldamers with enhanced biological activity and metabolic stability.[2] This approach is particularly powerful for targeting challenging protein-protein interactions, which are often characterized by large, flat binding surfaces ill-suited for traditional small-molecule inhibitors.[13] As our understanding of the structural biology of disease pathways deepens, the ability to craft precisely shaped, protease-resistant peptide analogues will become increasingly vital. Building blocks like this compound will continue to be at the forefront of this endeavor, empowering chemists to design the next generation of targeted therapeutics.

References

  • Huang, et al. "Coupling efficiencies of amino acids in the solid phase synthesis of peptides." Peptide research, 1990. [Link]

  • "Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC." National Center for Biotechnology Information. [Link]

  • "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH." National Center for Biotechnology Information. [Link]

  • "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry." University of California, Irvine. [Link]

  • "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol." Protheragen. [Link]

  • "Methods and protocols of modern solid phase peptide synthesis - ResearchGate." ResearchGate. [Link]

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  • Katoh, T., & Suga, H. "In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid." Journal of the American Chemical Society, 2022. [Link]

  • "Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... - ResearchGate." ResearchGate. [Link]

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  • "Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed." National Center for Biotechnology Information. [Link]

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  • "Chemical Properties of 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) - Cheméo." Cheméo. [Link]

  • "Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications." EurekaSelect. [Link]

  • "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI." MDPI. [Link]

  • "Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central." National Center for Biotechnology Information. [Link]

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  • "US20170298112A1 - Peptide-oligourea foldamer compounds and methods of their use - Google Patents.
  • "Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank - Rutgers University." Rutgers University Libraries. [Link]

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An In-depth Technical Guide to Fmoc-3-amino-2-methylbenzoic Acid: A Constrained Building Block for Advanced Peptide and Foldamer Design

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Fmoc-3-amino-2-methylbenzoic acid is a sterically hindered, aromatic amino acid derivative that serves as a powerful molecular tool for chemists and drug developers. Its rigid structure, conferred by the ortho-methyl substitution relative to the carboxylic acid, enforces specific dihedral angles within a peptide backbone. This property is invaluable for the rational design of foldamers—oligomers that adopt stable, predictable secondary structures.[1][2] By introducing defined turns and folds, this building block enables the creation of peptidomimetics with enhanced proteolytic stability, improved target affinity, and novel biological activities.[3][4] This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on its strategic implementation in Solid-Phase Peptide Synthesis (SPPS) and drug discovery.

The Structural Imperative: Why Constrained Aromatic Amino Acids?

Standard peptides composed of natural α-amino acids often suffer from significant drawbacks as therapeutic agents, including susceptibility to enzymatic degradation and a lack of defined structure in solution.[4] To overcome these limitations, medicinal chemists employ unnatural amino acids that introduce conformational constraints.

This compound, an aromatic β-amino acid analogue, is a premier example of such a building block. Its key attributes stem from its unique substitution pattern:

  • Enforced Planarity and Rigidity: The benzene ring provides a rigid scaffold.

  • Defined Torsion Angles: The ortho-methyl group sterically hinders rotation around the C-C bond connecting the carboxyl group to the ring, while the meta-amino group dictates the geometry of amide bond formation. This combination forces the peptide backbone to adopt a well-defined turn or helical conformation.[5]

  • Enhanced Proteolytic Stability: The unnatural backbone is not recognized by proteases, significantly increasing the in-vivo half-life of peptides incorporating this moiety.[6][7]

  • Scaffold for Side-Chain Mimicry: The rigid structure serves as a predictable scaffold to orient other functional groups, allowing for the precise mimicry of protein secondary structures like α-helices or β-turns involved in protein-protein interactions (PPIs).[8]

These molecules, often called foldamers , possess drug-like properties such as improved membrane permeability and high binding affinity for biological targets.[1]

Physicochemical Properties & Synthesis

The utility of a building block begins with its fundamental characteristics and accessibility.

Core Properties
PropertyValueReference
Chemical Formula C23H19NO4N/A
Molecular Weight 373.40 g/mol N/A
CAS Number 52130-17-3 (for 3-amino-2-methylbenzoic acid)[9]
Appearance White to off-white solid[10]
Melting Point 178-181 °C (for 3-amino-2-methylbenzoic acid)[10]
Solubility Soluble in organic solvents (DMF, DCM, NMP)[11]
Synthesis Outline

The precursor, 3-amino-2-methylbenzoic acid, is typically synthesized via the reduction of 2-methyl-3-nitrobenzoic acid.[10][12] A common and environmentally conscious method is liquid-phase catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel.[12][13]

The subsequent N-terminal protection with the Fmoc (9-fluorenylmethoxycarbonyl) group is a standard procedure in peptide chemistry. This involves reacting the amino group with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base. The Fmoc group is crucial for modern peptide synthesis due to its stability under acidic and neutral conditions and its clean, base-labile removal.[14][]

Core Application: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS, a technique that builds peptide chains on an insoluble resin support.[14][16] The Fmoc strategy is preferred for its mild deprotection conditions, which are compatible with a wide range of sensitive functional groups.[11][]

The Rationale of the Fmoc-SPPS Cycle

The synthesis is a cyclical process involving two key steps: deprotection of the N-terminal Fmoc group to reveal a free amine, and coupling of the next Fmoc-protected amino acid to that amine.[16]

  • Why Fmoc? The Fmoc protecting group is cleaved by a secondary amine base, typically piperidine, in a process called β-elimination.[17] This is orthogonal to the final cleavage from the resin and side-chain deprotection, which uses a strong acid like trifluoroacetic acid (TFA).[] This orthogonality ensures the integrity of the growing peptide chain and its side-chain protecting groups until the very end of the synthesis.[]

  • Why Solid-Phase? Attaching the peptide to a solid resin support dramatically simplifies the workflow.[] Excess reagents and byproducts are removed by simple filtration and washing, eliminating the need for complex purification after each step and enabling automation.[14]

Visualizing the SPPS Workflow

SPPS_Workflow Figure 1: The Fmoc-SPPS Cycle Start Start: Resin with Linker Swell 1. Swelling Start->Swell Add Solvent (e.g., DMF) Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Resin is prepared Wash1 3. Washing (DMF) Deprotection->Wash1 Free N-terminus Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Clean resin Wash2 5. Washing (DMF, DCM) Coupling->Wash2 New peptide bond Wash2->Deprotection Extend chain End Repeat Cycle or Proceed to Final Cleavage Wash2->End Synthesis complete PPI_Inhibition Figure 2: Foldamer-based PPI Inhibition cluster_0 Normal Biological Interaction cluster_1 Therapeutic Intervention ProteinA Protein A ProteinB Protein B (Binding Partner) ProteinA->ProteinB α-Helix Binding ProteinA2 Protein A Foldamer Foldamer Mimic (contains 3-amino- 2-methylbenzoic acid) ProteinA2->Foldamer Binds to Target ProteinB2 Protein B Foldamer->ProteinB2 Blocks Interaction

Caption: A foldamer mimics the binding interface of a protein, disrupting the interaction.

Conclusion

This compound is more than just a protected amino acid; it is a strategic tool for molecular engineering. Its inherent conformational rigidity allows researchers to exert precise control over the three-dimensional structure of synthetic peptides. This control is paramount in the development of next-generation therapeutics, enabling the design of foldamers and peptidomimetics with enhanced stability, specificity, and biological activity. As the challenges in drug discovery evolve, the rational incorporation of such constrained building blocks will continue to be a critical strategy for success.

References

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society. [Link]

  • Foldamers in Medicinal Chemistry. PubMed Central (PMC), NIH. [Link]

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. PubMed. [Link]

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. ResearchGate. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. PubMed Central (PMC), NIH. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central (PMC), NIH. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Peptides and Peptidomimetics for Antimicrobial Drug Design. PubMed Central (PMC), NIH. [Link]

  • Scheme 1 (a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic... ResearchGate. [Link]

  • Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid.
  • Antimicrobial peptides with protease stability: progress and perspective. PubMed. [Link]

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The Principle of Orthogonal Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry for Peptide Synthesis

For researchers, scientists, and professionals in drug development, mastering the nuances of peptide synthesis is paramount. Among the strategic choices in this field, the selection of a protecting group for the α-amino function of amino acids is a critical decision that dictates the entire synthetic strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS), largely supplanting the older tert-butyloxycarbonyl (Boc) strategy due to its milder reaction conditions and orthogonal nature.[1][2] This guide provides an in-depth exploration of Fmoc chemistry, from its fundamental principles and mechanisms to practical, field-proven protocols and troubleshooting, designed to empower scientists in their pursuit of synthetic peptides of the highest quality.

To construct a peptide with a defined sequence, it is essential to temporarily block the reactive functional groups on the amino acid monomers to prevent unwanted side reactions and polymerization.[1] The concept of "orthogonal protection" is central to this endeavor. It involves the use of multiple classes of protecting groups within a single synthetic scheme, where each class can be selectively removed under specific chemical conditions without affecting the others.[3][4]

In a typical Fmoc-based SPPS, three main classes of protecting groups are employed:

  • Temporary Nα-amino protecting group: The Fmoc group shields the N-terminus of the growing peptide chain and is selectively removed at the beginning of each coupling cycle.[3]

  • Permanent side-chain protecting groups: These groups protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage of the peptide from the solid support.[3] Common examples include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) groups.[5]

  • Auxiliary orthogonal protecting groups: These are used for specific modifications like cyclization or branching and can be removed independently of the other two classes.[3]

This multi-layered, orthogonal strategy provides the high fidelity required for the synthesis of complex peptides.[3] The Fmoc/tBu approach is a prime example of a truly orthogonal system, as the base-labile Fmoc group is removed under conditions that leave the acid-labile side-chain protecting groups intact.[6][7]

The Fmoc Group: Structure and Properties

The Fmoc group, chemically 9-fluorenylmethyloxycarbonyl, was introduced in the late 1970s and has since revolutionized peptide synthesis.[1][5]

An Fmoc-protected amino acid consists of:

  • The amino acid backbone.[5]

  • The Fmoc group attached to the α-amino nitrogen.[5]

  • For many amino acids, an orthogonal side-chain protecting group.[5]

Key properties of the Fmoc group that underpin its utility include:

  • Base-lability: It is readily cleaved under mild basic conditions, typically using a secondary amine like piperidine.[5][8]

  • Acid stability: It is resistant to acidic conditions, which is crucial for the final cleavage step where acid is used to remove side-chain protecting groups and release the peptide from the resin.[1][5][8]

  • UV Absorbance: The fluorenyl ring system possesses a strong UV absorbance around 300 nm, which allows for real-time, quantitative monitoring of the deprotection step during automated synthesis.[1][5][8]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide elongation. It proceeds via a base-catalyzed β-elimination mechanism.[5][9]

The process occurs in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[9][10] This is the rate-determining step.

  • β-Elimination: The resulting carbanion is stabilized by the aromatic fluorenyl system.[11] This intermediate then undergoes rapid elimination, releasing carbon dioxide and the free N-terminal amine of the peptide. This step also generates a highly reactive byproduct, dibenzofulvene (DBF).[1][9]

  • DBF Adduct Formation: The excess amine in the deprotection solution acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct (e.g., a fulvene-piperidine adduct).[1][9] This prevents the DBF from reacting with the newly liberated N-terminal amine of the peptide, which would terminate chain elongation.[10]

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging FmocPeptide Fmoc-NH-Peptide-Resin Intermediate1 Fluorenyl Anion Intermediate FmocPeptide->Intermediate1 + Piperidine Piperidine1 Piperidine (Base) Piperidine2 Piperidine (Scavenger) FreeAmine H₂N-Peptide-Resin (Free Amine) Intermediate1->FreeAmine DBF Dibenzofulvene (DBF) + CO₂ Intermediate1->DBF Adduct Fulvene-Piperidine Adduct DBF->Adduct + Piperidine

The Fmoc-SPPS Workflow: A Step-by-Step Guide

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding one amino acid to the growing chain.[7]

Materials and Reagents
  • Solid Support (Resin): The choice of resin depends on the desired C-terminus of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are common choices.[12] For a C-terminal amide, Rink Amide resin is typically used.[12][13]

  • Fmoc-protected Amino Acids: High-purity Fmoc-amino acids with appropriate side-chain protection are essential.[14]

  • Solvents: N,N-dimethylformamide (DMF) is the most common solvent. Dichloromethane (DCM) is also used.[13]

  • Deprotection Reagent: A solution of 20% piperidine in DMF is the standard.[8][13]

  • Coupling Reagents (Activators): Reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, and DIC/HOBt are used to activate the carboxylic acid of the incoming amino acid for amide bond formation.[12][]

  • Activation Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is required.[12]

  • Cleavage Cocktail: A mixture typically containing trifluoroacetic acid (TFA) and scavengers to remove the peptide from the resin and deprotect the side chains.[13]

The Synthesis Cycle

The following diagram and protocol outline the core steps of a single amino acid addition cycle in Fmoc-SPPS.

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 NextAA Repeat Cycle for next Amino Acid? Wash2->NextAA NextAA->Deprotection Yes FinalCleavage Final Cleavage (TFA, Scavengers) NextAA->FinalCleavage No

Experimental Protocol: Standard Fmoc-SPPS Cycle

  • Resin Swelling: Before the first cycle, the resin is swelled in a suitable solvent like DMF for at least one hour to ensure that the reactive sites within the resin beads are accessible.[12][13]

  • Fmoc Deprotection:

    • Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.[12]

    • Agitate the mixture for a specified time. A common protocol involves two treatments: an initial 2-minute treatment followed by draining and a second 5-7 minute treatment.[12][16] Total deprotection time is typically 15-30 minutes.[13]

    • This step liberates the N-terminal amine of the resin-bound amino acid or peptide.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (e.g., 5 times) to remove the piperidine, the fulvene-piperidine adduct, and other byproducts.[12] Incomplete washing can neutralize the subsequent coupling reagents.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid. Dissolve the Fmoc-amino acid (e.g., 3-5 equivalents relative to resin loading), a coupling reagent (e.g., HCTU), and an activation base (e.g., DIPEA) in DMF.[12]

    • Add the activated amino acid solution to the washed resin.

    • Allow the coupling reaction to proceed with agitation for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads.[17][18] A positive result (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[18] A negative result (yellow/colorless beads) suggests the coupling is complete.[18]

    • If the coupling is incomplete, a "double coupling" (repeating step 4) can be performed.[18] If this fails, unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion peptides.[18]

This cycle is repeated for each amino acid in the desired sequence.

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it must be cleaved from the resin support, and the side-chain protecting groups must be removed.

Experimental Protocol: Final Cleavage

  • Resin Preparation: Wash the fully assembled peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail. A common general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water in a 95:2.5:2.5 ratio.[13] TIS and water act as scavengers to trap the highly reactive cationic species (e.g., t-butyl cations) generated from the protecting groups and resin linker, preventing them from modifying sensitive residues like tryptophan, methionine, or cysteine.

    • Add the cleavage cocktail to the dried resin.

    • Stir the mixture at room temperature for 2-3 hours.[13]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold ether to remove residual scavengers and dissolved protecting group fragments.

    • Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase HPLC.

Troubleshooting and Advanced Considerations

While Fmoc-SPPS is a robust methodology, challenges can arise, particularly with "difficult sequences" that are prone to aggregation or incomplete reactions.

Problem Common Cause(s) Solution(s)
Incomplete Deprotection Degraded piperidine; Insufficient reaction time; Resin aggregation.[17]Use fresh 20% piperidine/DMF solution; Increase deprotection time; Perform deprotection at a slightly elevated temperature (e.g., 40-50°C).[17]
Incomplete Coupling Steric hindrance (e.g., Val, Ile); Aggregation of the growing peptide chain.[18]Perform a double coupling; Use a more potent coupling reagent like HATU; Add chaotropic salts to disrupt aggregation.[18][19]
Aspartimide Formation Base-catalyzed cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[20]Use specialized side-chain protecting groups for Asp (e.g., OMpe); Add HOBt to the piperidine solution; Use a weaker deprotection base like piperazine.[14][19]
Racemization Over-activation of amino acids, particularly His and Cys; Strong basic conditions.[][20]Minimize pre-activation time; Add HOBt or HOAt to the coupling reaction; Use milder activation bases.[21]
Alternatives to Piperidine

While piperidine is the standard base for Fmoc removal, its use can sometimes promote side reactions like aspartimide formation.[9][20] Several alternatives have been explored:

  • Piperazine: A weaker base that can reduce aspartimide formation.[19]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that can be used in low concentrations (e.g., 2% in DMF) for very rapid deprotection, though it may increase the risk of racemization.[17]

  • 3-(diethylamino)propylamine (DEAPA): Identified as a viable "green" alternative to piperidine.[22]

Conclusion: The Enduring Power of Fmoc Chemistry

The Fmoc/tBu strategy for solid-phase peptide synthesis represents a mature, versatile, and highly effective methodology.[1][2] Its mild reaction conditions, orthogonal protection scheme, and amenability to automation have made it the dominant approach in both academic research and industrial drug development.[1][] A thorough understanding of the underlying chemical principles, from the mechanism of deprotection to the causality of side reactions, empowers the scientist to troubleshoot effectively and push the boundaries of synthetic peptide science. By mastering the protocols and strategic choices outlined in this guide, researchers can confidently and efficiently assemble peptides of remarkable complexity and purity, accelerating discovery in chemistry, biology, and medicine.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. (2025). BenchChem.
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  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33.
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  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (2024). INT J PEPT RES THER.
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Fmoc Solid-Phase Peptide Synthesis. (n.d.).
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.
  • Peptide Synthesis - FAQ. (n.d.). AAPPTec.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. (2025). Bentham Science Publishers.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. (2025). BenchChem.
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  • Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. (2025). BenchChem.
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  • t boc fmoc protocols in peptide synthesis. (n.d.). Slideshare.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (n.d.). Green Chemistry (RSC Publishing).
  • Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. (2022). YouTube.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (2025). BenchChem.
  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. (2025). BenchChem.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. Springer.
  • Methods for Removing the Fmoc Group. (n.d.).
  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering.
  • What Are Fmoc Protecting Groups?. (2025). YouTube.
  • Focus on FMOC chemistry. (n.d.). LGC Standards.
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  • Structures of the Fmoc amino acid LMWG. (n.d.).
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
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Beyond the Canonical 20: A Technical Guide to the Incorporation of Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of non-natural amino acids (nnAAs) into peptides has emerged as a transformative strategy in drug discovery, chemical biology, and materials science. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can imbue peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies for nnAA incorporation, with a focus on practical application for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in Solid-Phase Peptide Synthesis (SPPS), genetic code expansion, and semi-synthetic ligation techniques. This guide will further explore the challenges associated with these methods and provide field-proven insights and detailed protocols to empower the seamless integration of non-natural amino acids into peptide synthesis workflows.

The Rationale for Expanding the Amino Acid Alphabet

Peptides are attractive therapeutic agents due to their high specificity and potency.[4] However, their application can be limited by poor metabolic stability, low cell permeability, and restricted conformational diversity.[4] The incorporation of non-natural amino acids offers a powerful toolkit to overcome these limitations and unlock new therapeutic possibilities.[1]

The strategic integration of nnAAs can confer a multitude of advantages:

  • Enhanced Stability: Introducing D-amino acids or β-amino acids can render peptides resistant to enzymatic degradation, thereby increasing their in vivo half-life.[3]

  • Improved Pharmacokinetics: Modification of side chains can enhance cell permeability and oral bioavailability, crucial for the development of orally administered peptide drugs.[1][4]

  • Conformational Constraint: The introduction of cyclic or sterically hindered nnAAs can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[4]

  • Novel Functionalities: nnAAs can introduce unique chemical handles for bioorthogonal conjugation, fluorescent probes for imaging, or photo-crosslinkers for studying protein-protein interactions.[3]

Core Methodologies for nnAA Incorporation

There are three principal strategies for incorporating non-natural amino acids into peptides, each with its own set of advantages and limitations. The choice of methodology is dictated by the desired peptide length, the nature of the nnAA, and the intended application.

Solid-Phase Peptide Synthesis (SPPS): The Chemist's Approach

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for the chemical synthesis of peptides, offering precise, residue-by-residue control over the sequence. The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]

The most prevalent strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. This method relies on the use of the base-labile Fmoc group for the protection of the α-amino group of the incoming amino acid and acid-labile protecting groups for the amino acid side chains.

The iterative cycle of Fmoc-SPPS for incorporating both natural and non-natural amino acids can be broken down into four key steps:

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1 Washing1 Washing (DMF) Deprotection->Washing1 2 Coupling Amino Acid Coupling (Activated nnAA + Coupling Reagent) Washing1->Coupling 3 Washing2 Washing (DMF, DCM) Coupling->Washing2 4 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle NextCycle->Deprotection Repeat for next residue

Figure 1: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The unique structures of many nnAAs often necessitate modifications to standard SPPS protocols. Understanding the underlying chemical principles is crucial for successful synthesis.

  • Steric Hindrance: Bulky or α,α-disubstituted nnAAs can significantly slow down the coupling reaction. To overcome this, more potent coupling reagents are required to sufficiently activate the carboxylic acid of the incoming amino acid.[7][8][9]

  • Electronic Effects: The electronic properties of the nnAA side chain can influence the reactivity of the α-amino and carboxyl groups, potentially requiring adjustments to coupling times or reagents.[7]

  • Protecting Group Strategy: The side chains of nnAAs may bear functional groups that require orthogonal protecting groups to prevent unwanted side reactions during synthesis and cleavage. Careful selection of these protecting groups is paramount.

The choice of coupling reagent is a critical determinant of success, especially when dealing with sterically hindered nnAAs.[9]

Coupling ReagentAcronymActivating SpeciesKey AdvantagesConsiderations
Carbodiimides
DicyclohexylcarbodiimideDCCO-acylisoureaInexpensiveByproduct (DCU) is insoluble
DiisopropylcarbodiimideDICO-acylisoureaSoluble DCU byproductCan cause racemization
Onium Salts
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPOBt esterLow racemization, good for solution phase
(2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUOBt esterWidely used, efficient
(2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HATUOAt esterHighly reactive, good for hindered couplingsMore expensive
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HCTUO-6-ClBt esterMore reactive than HBTU
(1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUOxyma esterVery high reactivity, suitable for hindered nnAAs, safer (non-explosive)[10]

This protocol outlines a general procedure for a single coupling cycle.

  • Resin Preparation:

    • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[6]

  • Fmoc Deprotection:

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[11]

  • Coupling of the Non-Natural Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected nnAA (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Allow the activation to proceed for 1-5 minutes.

    • Add the activated nnAA solution to the resin.

    • Agitate the reaction mixture for 1-4 hours. For sterically hindered nnAAs, longer coupling times or a double coupling may be necessary.[7][11]

    • Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser (ninhydrin) test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Repeat Cycle or Final Cleavage:

    • For the next amino acid, return to step 2.

    • After the final amino acid has been coupled and deprotected, proceed to the cleavage and deprotection of the peptide from the resin. This is typically achieved using a cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to protect sensitive side chains.[11]

Genetic Code Expansion: The Biologist's Approach

Genetic code expansion allows for the site-specific incorporation of nnAAs into proteins within living cells.[12] This powerful technique hijacks the cellular translation machinery by reassigning a codon, typically a stop codon like the amber codon (UAG), to encode for a specific nnAA.

This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the desired nnAA onto its cognate orthogonal tRNA. This engineered tRNA has an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon), thereby delivering the nnAA to the ribosome for incorporation into the growing polypeptide chain.

GCE_Mechanism

Figure 2: Mechanism of genetic code expansion for nnAA incorporation.

This protocol provides a general workflow for nnAA incorporation in a bacterial expression system.

  • Plasmid Preparation:

    • Obtain or construct two plasmids:

      • An expression plasmid for your protein of interest, with the codon at the desired incorporation site mutated to an amber stop codon (TAG).

      • A plasmid encoding the orthogonal aaRS/tRNA pair specific for your chosen nnAA (e.g., pEVOL plasmids).

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the protein expression plasmid and the orthogonal pair plasmid.

    • Plate on selective media containing the appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a single colony into a starter culture with the appropriate antibiotics and grow overnight.

    • The next day, inoculate a larger volume of culture medium containing the antibiotics and the non-natural amino acid (typically 1-2 mM).

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and the inducer for the orthogonal pair plasmid (e.g., L-arabinose).

    • Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 16-24 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification and Analysis:

    • Purify the nnAA-containing protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Confirm the successful incorporation of the nnAA by mass spectrometry.

Semi-Synthetic Approaches: Expressed Protein Ligation (EPL)

Expressed Protein Ligation (EPL) is a powerful semi-synthetic method that combines recombinant protein expression with chemical peptide synthesis to generate larger proteins with site-specifically incorporated nnAAs.[13] This technique typically involves the reaction of a recombinantly expressed protein with a C-terminal thioester and a synthetic peptide containing an N-terminal cysteine residue.[13] The nnAA is incorporated into the synthetic peptide fragment via SPPS.

EPL_Workflow Protein_Thioester Recombinant Protein with C-terminal Thioester Ligation Native Chemical Ligation Protein_Thioester->Ligation Peptide_Cys Synthetic Peptide with N-terminal Cysteine and nnAA Peptide_Cys->Ligation Final_Protein Semi-synthetic Protein with nnAA Ligation->Final_Protein

Figure 3: General workflow of Expressed Protein Ligation (EPL).

Characterization and Quality Control

Thorough characterization of peptides containing non-natural amino acids is essential to confirm their identity, purity, and structural integrity. A combination of analytical techniques is typically employed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[14][15][16]
Mass Spectrometry (MS) Confirmation of molecular weight and sequence.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and conformational analysis.
Circular Dichroism (CD) Spectroscopy Analysis of secondary structure.

Troubleshooting Common Challenges

The incorporation of non-natural amino acids can present unique challenges. Below are some common problems and potential solutions.

ChallengePotential Cause(s)Suggested Solution(s)
Low coupling efficiency in SPPS Steric hindrance of the nnAA, aggregation of the growing peptide chain.Use a more potent coupling reagent (e.g., HATU, COMU), increase coupling time, perform a double coupling, use a higher concentration of reagents.[18]
Low yield in genetic code expansion Poor charging of the nnAA by the orthogonal aaRS, toxicity of the nnAA, low expression of the orthogonal components.Optimize the concentration of the nnAA, use a different orthogonal pair, optimize expression conditions (temperature, induction time).
Incomplete ligation in EPL Poor solubility of the peptide or protein fragments, incorrect pH.Optimize buffer conditions (pH, additives), perform the ligation at a lower temperature for a longer duration.
Side reactions during SPPS cleavage Incomplete removal of protecting groups, modification of sensitive side chains.Use appropriate scavengers in the cleavage cocktail, optimize cleavage time.

Applications in Drug Discovery: A Case Study

The impact of non-natural amino acids in peptide-based therapeutics is exemplified by several FDA-approved drugs. For instance, the introduction of nnAAs in analgesics has led to compounds with improved potency and receptor selectivity.[4] The incorporation of conformationally constrained nnAAs has been instrumental in modulating the activity of opioid receptor agonists and antagonists.[4]

Conclusion

The ability to incorporate non-natural amino acids into peptides has fundamentally expanded the horizons of peptide engineering and drug discovery. While challenges exist in their synthesis and incorporation, a thorough understanding of the underlying chemical and biological principles, coupled with the systematic optimization of protocols, can lead to the successful creation of novel peptides with tailored properties. As the diversity of available non-natural amino acids continues to grow, so too will their impact on the development of next-generation therapeutics and research tools.

References

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  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(11), 1672–1687.
  • Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]

  • Rodriguez, E. A., et al. (2014). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Nucleic Acids Research, 42(10), 6731–6741.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(13), 4843–4846.
  • Vila-Perelló, M., & Muir, T. W. (2010).
  • Drienovská, I., & Roelfes, G. (2020). Genetic Code Expansion: A Brief History and Perspective. ChemBioChem, 21(16), 2236–2245.
  • Mykhailiuk, P. K. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(21), 6432.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA. Retrieved from [Link]

  • Wang, L., et al. (2001). Expanding the Genetic Code of Escherichia coli. Science, 292(5516), 498–500.
  • White, C. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 586–593.
  • The Basics of HPLC Peptide Analysis. (2019). LCGC International. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved from [Link]

  • Shah, N. H., & Muir, T. W. (2012). Streamlined Expressed Protein Ligation Using Split Inteins. Journal of the American Chemical Society, 134(51), 20302–20305.
  • Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Retrieved from [Link]

  • Rodriguez, E. A., et al. (2014). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PubMed. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Pharmacology.
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  • Next-Generation Genetic Code Expansion. (2018). Trends in Biotechnology.
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  • Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. (2017). DTIC.
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The Evolving Landscape of Substituted Aminobenzoic Acids: A Core Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Substituted aminobenzoic acids represent a class of aromatic compounds possessing remarkable structural versatility and a broad spectrum of bioactivity. Characterized by a benzene ring functionalized with both amino and carboxylic acid groups, these molecules serve as foundational "building blocks" in numerous scientific disciplines.[1][2][3] The strategic placement and nature of additional substituents on the aromatic ring allow for the fine-tuning of their physicochemical properties, leading to diverse applications. This guide provides an in-depth exploration of the applications of these derivatives in medicinal chemistry, materials science, and analytical chemistry. We will delve into the causal relationships behind experimental designs, present detailed methodologies for synthesis and evaluation, and summarize key performance data, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Chemical Foundation: Structure and Versatility

Aminobenzoic acids are organic compounds consisting of a benzene ring substituted with both an amino (-NH₂) group and a carboxyl (-COOH) group.[4] The relative positions of these two functional groups give rise to three primary isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid, or PABA).[1]

The true power of this scaffold lies in the potential for further substitution on the aromatic ring. Halogens, alkyls, nitro groups, and other moieties can be introduced to modulate properties such as:

  • Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Electronic Effects: Influencing the pKa of the amino and carboxyl groups, which is critical for receptor binding and solubility.[5]

  • Steric Hindrance: Providing selectivity for specific enzyme or receptor binding pockets.

This inherent adaptability makes substituted aminobenzoic acids a preferred starting point for creating large combinatorial libraries for high-throughput screening and drug discovery.[6][7]

cluster_isomers Core Isomers of Aminobenzoic Acid cluster_scaffold Versatile Scaffold ortho Ortho- (Anthranilic Acid) meta Meta- para Para- (PABA) Scaffold Aminobenzoic Acid Core Derivatization Substitution at Amino, Carboxyl, or Ring Positions Scaffold->Derivatization Chemical Modification Properties Tunable Physicochemical Properties (Lipophilicity, Electronics, Sterics) Derivatization->Properties Modulates Applications Diverse Research Applications Properties->Applications Enables

Caption: Core isomers and the derivatization potential of the aminobenzoic acid scaffold.

Applications in Medicinal Chemistry and Drug Development

The structural features of substituted aminobenzoic acids make them privileged scaffolds in medicinal chemistry, leading to the development of agents across a wide range of therapeutic areas.[1][8]

Anticancer Agents

Derivatives of aminobenzoic acid have shown significant cytotoxic activity against various human cancer cell lines.[1] The mechanism often involves inducing apoptosis or inhibiting key enzymes crucial for cancer cell proliferation.

  • Structure-Activity Relationship (SAR): Research has demonstrated that specific substitutions dramatically enhance anticancer efficacy. For example, certain quinazoline derivatives of 4-aminobenzoic acid displayed notable cytotoxicity against Caco-2, MCF-7, and HepG2 cancer cells.[1] Similarly, converting the non-toxic PABA into Schiff base derivatives has been shown to produce compounds with notable cytotoxicity against the HepG2 cell line.[9][10] The introduction of chloro and nitro groups on related aminobenzothiazole scaffolds has also been shown to significantly increase potency against MCF-7 and PC3 cancer cell lines.[11]

  • Targeting Cancer-Related Inflammation: Chronic inflammation is a key factor in the development and progression of cancers like bladder cancer.[12] Hydrazide derivatives of PABA have been developed to target this cancer-related inflammation. These compounds work by inhibiting the production of nitric oxide (NO) and suppressing pro-tumoral and pro-inflammatory signaling pathways, such as IL6/STAT3 and TNFα/NFκB.[12] One such derivative, DAB-2-28, proved more efficient than its predecessor at inhibiting tumor development in preclinical mouse models of bladder cancer.[12]

Compound Type Cancer Cell Line Activity (IC₅₀ in µM) Reference
Benzamide derivative of PABA-4.53[1]
Quinazoline-PABA hybridCaco-223.31 ± 0.09[1]
Quinazoline-PABA hybridMCF-772.22 ± 0.14[1]
Quinazoline-PABA hybridHepG253.29 ± 0.25[1]
6-Cl, 4-Fluorophenyl-aminobenzothiazoleMCF-76.34[11]
6-NO₂, 4-Fluorophenyl-aminobenzothiazoleMCF-78.30[11]
H, 4-Fluorophenyl-aminobenzothiazolePC30.315[11]
PABA-derived Schiff BaseHepG2≥ 15.0[10]
Anti-inflammatory and Analgesic Agents

The scaffold of 2-aminobenzoic acid (anthranilic acid) is foundational to many non-steroidal anti-inflammatory drugs (NSAIDs).[13] By modifying this core, researchers have synthesized novel derivatives with potent anti-inflammatory and analgesic properties, in some cases exceeding the potency of standard drugs like aspirin.[13] Benzoic acid derivatives are known to inhibit cyclooxygenase (COX) activity, a key mechanism for reducing inflammation.[14]

Antimicrobial Agents

Substituted aminobenzoic acids, particularly PABA derivatives, are central to the field of antimicrobials. This is primarily due to PABA's essential role in the folate biosynthesis pathway in many bacteria and fungi, a pathway absent in humans.[9][15]

  • Mechanism of Action: Folate Synthesis Inhibition: Bacteria utilize PABA as a substrate for the enzyme dihydropteroate synthase to produce folic acid, a vitamin crucial for DNA synthesis and replication.[1][9] Sulfonamides, which are structural analogs of PABA, act as competitive inhibitors of this enzyme, thus halting bacterial growth.[9][16] This principle has been extended to create a wide range of PABA derivatives that function as potent antimicrobial agents.[5][16] For instance, 4-aminosalicylic acid is used as an antitubercular drug that gets incorporated into the folate pathway to generate a disruptive antimetabolite.[9]

Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (Enzyme) Pteridine->DHPS PABA PABA (Substrate) PABA->DHPS Folate Dihydropteroic Acid (Precursor to Folic Acid) DHPS->Folate Catalyzes DNA DNA Synthesis & Cell Growth Folate->DNA Inhibitor Substituted Aminobenzoic Acid (e.g., Sulfonamides) Inhibitor->DHPS Competitively Inhibits

Caption: Competitive inhibition of bacterial folate synthesis by PABA analogs.

  • Broad-Spectrum Activity: Simple chemical modifications of the PABA structure, such as forming Schiff bases, have resulted in compounds with significant antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and potent broad-spectrum antifungal properties.[9][10] Some derivatives have demonstrated MIC (Minimum Inhibitory Concentration) values as low as 0.97 to 62.5 μg/mL against various bacterial strains.[1]

Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease is characterized by diminished levels of the neurotransmitter acetylcholine.[17] Inhibiting the enzymes that break down acetylcholine—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy.[17][18] PABA derivatives have emerged as effective cholinesterase inhibitors.[19]

  • Enzyme Inhibition and Kinetics: Studies have shown that both p- and m-aminobenzoic acid derivatives can inhibit AChE and BChE, with para-substituted compounds often showing greater activity.[19] In vitro kinetic studies have identified certain carboxamide-based PABA derivatives as non-competitive inhibitors of these enzymes, with inhibition constants (Ki) comparable to the standard drug donepezil.[17][19] Molecular docking studies help to elucidate the binding modes of these inhibitors within the active sites of the cholinesterase enzymes, guiding the design of more potent drugs.[17][18]

Applications in Materials Science

The reactive amino and carboxyl groups of aminobenzoic acids make them valuable monomers for creating functional polymers and materials.

  • Polymer Synthesis: Aminobenzoic acids can undergo polymerization to form polyamides. Wholly aromatic polyamides derived from these monomers are sought after for their high thermal stability, making them suitable for temperature-resistant applications.[20] Copolymers of aminobenzoic acids with other monomers like aniline can be synthesized to tailor properties such as thermal stability and electrical conductivity.[21][22]

  • Functionalized Adsorbents: Styrene-divinylbenzene copolymers can be functionalized with aminobenzoic acid groups to create highly effective adsorbents.[23] These materials have been successfully used to remove residual antibiotics, such as tetracycline and sulfamethoxazole, from aqueous solutions. The adsorption capacity is influenced by the polymer's structural properties like crosslinking, porosity, and surface area.[23] This application provides a practical solution for water remediation and environmental protection.

Applications in Analytical Chemistry

Substituted aminobenzoic acids also serve as important reagents in analytical chemistry.

  • Chromatography: Due to their zwitterionic nature, isomers of aminobenzoic acid can be challenging to separate. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective for separating 2-, 3-, and 4-aminobenzoic acid isomers with high resolution and reproducibility.[24]

  • Quantification Reagents: PABA and its derivatives are used as reagents for the detection and quantification of other compounds.[25] For example, they are employed in methods using reagents like chloramine-T for the titrimetric determination of milligram quantities of a substance.[26]

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating standard controls and clear endpoints.

Protocol: Synthesis of a Schiff Base Derivative from 4-Aminobenzoic Acid

This protocol describes a common one-step condensation reaction to create a PABA-derived Schiff base, a class of compounds frequently evaluated for antimicrobial and cytotoxic activity.[9]

Objective: To synthesize 4-[(2-hydroxybenzylidene)amino]benzoic acid.

Materials:

  • 4-aminobenzoic acid (PABA)

  • 2-hydroxybenzaldehyde (salicylaldehyde)

  • Ethanol, absolute

  • Glacial acetic acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Beakers, graduated cylinders, Buchner funnel, filter paper

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 30 mL of absolute ethanol. Stir until fully dissolved. Gentle warming may be required.

  • Addition of Aldehyde: To the stirred solution, add 1.22 g (1.05 mL, 10 mmol) of 2-hydroxybenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using the magnetic stirrer/hotplate. Maintain a gentle reflux for 2-3 hours. The formation of a precipitate often indicates product formation.

  • Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization: Confirm the structure and purity of the resulting yellow solid using techniques such as FT-IR, ¹H-NMR, and melting point analysis.[9] The FT-IR spectrum should show a characteristic imine (-HC=N-) stretch, and the ¹H-NMR spectrum will confirm the covalent linkage.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized aminobenzoic acid derivatives on a cancer cell line (e.g., MCF-7).

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates, multichannel pipette, CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Dosing: Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

cluster_workflow Drug Discovery & Development Workflow Scaffold Scaffold Selection (Substituted Aminobenzoic Acid) Synthesis Chemical Synthesis (Derivatization) Scaffold->Synthesis Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Refinement In_Vivo In Vivo Studies (Preclinical Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for drug discovery using aminobenzoic acid scaffolds.

Conclusion and Future Outlook

Substituted aminobenzoic acids are a cornerstone of modern chemical and pharmaceutical research. Their inherent structural simplicity, coupled with the vast potential for tailored modification, ensures their continued relevance as a privileged scaffold.[6][7] The research highlighted in this guide demonstrates their successful application in developing potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][12][18] Future research will likely focus on creating more complex and highly specific derivatives through advanced synthetic methodologies. The integration of computational chemistry and machine learning will accelerate the design of compounds with optimized activity and safety profiles, further expanding the therapeutic and industrial utility of this remarkable class of molecules.

References

  • Jain, S. K., & Agrawal, G. P. (2001).
  • Haroon, F., Farwa, U., Rasheed, M. A., Sandhu, Z. A., & Rasool, M. A. (2023).
  • Then, R. L. (1979). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed.
  • Tiwari, M., et al. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry.
  • Haroon, F., et al. (2023).
  • Haroon, F., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities.
  • Haroon, F., et al. (2023).
  • Haroon, F., et al. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). The Utility of Chloro-Substituted Aminobenzoic Acids in Pharmaceutical Synthesis. BenchChem.
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • Dia, D., et al. (2023). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer.
  • Khan, I., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies.
  • Ho, B. Y., & Chang, Y. (2004). Drug evolution: p-aminobenzoic acid as a building block. PubMed.
  • Dinu, M. V., et al. (2022). New Polymeric Adsorbents Functionalized with Aminobenzoic Groups for the Removal of Residual Antibiotics. PMC.
  • Dia, D., et al. (2023). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • Chem-Impex. (n.d.). 4-Aminobenzoic Acid. Chem-Impex.
  • BenchChem Technical Support Team. (2025).
  • Meeta, P. K., & Narasimhan, B. (2011). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
  • Wang, Y., et al. (2023).
  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • Ho, B. Y., & Chang, Y. (2004). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science Publisher.
  • Then, R. L. (1979). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.
  • de Souza, N. C., et al. (2003). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • Fisher Scientific. (n.d.).
  • Brittain, H. G. (Ed.). (1992). Analytical Profile of p-Aminobenzoic Acid.
  • de Souza, N. C., et al. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and.
  • Preston, J., & Smith, R. W. (1965). Process for preparing poly-para-aminobenzoic acid.

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Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-3-amino-2-methylbenzoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in Peptide Design

In the landscape of therapeutic peptide development, the precise control of peptide conformation is paramount to achieving desired biological activity, stability, and bioavailability.[1] The incorporation of non-natural amino acids is a powerful strategy to impose specific structural constraints on a peptide backbone.[2] Among these, Fmoc-3-amino-2-methylbenzoic acid, a sterically hindered building block, offers a unique tool for medicinal chemists and peptide scientists. Its rigid aromatic scaffold and the ortho-methyl group introduce significant conformational restrictions, guiding the peptide to adopt specific secondary structures such as β-turns or γ-turns.[2] This can lead to enhanced proteolytic resistance and improved binding affinity to biological targets.[2]

This document provides a comprehensive guide for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind the choice of reagents and reaction conditions, offering a detailed, field-proven protocol for its efficient coupling.

Understanding the Challenge: The Impact of Steric Hindrance

The primary challenge in incorporating this compound lies in its steric bulk. The methyl group adjacent to the carboxylic acid and the aromatic ring hinder the approach of the incoming activated amino acid to the deprotected N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in deletion sequences and a difficult purification process. To overcome this, a carefully optimized protocol employing potent coupling reagents and extended reaction times is essential.

Key Reagents and Their Rationale

A successful protocol hinges on the selection of appropriate reagents that can overcome the steric barrier and drive the coupling reaction to completion.

ReagentRecommended Choice(s)Rationale
Resin Rink Amide ResinSuitable for the synthesis of C-terminal peptide amides.[3]
2-Chlorotrityl Chloride ResinIdeal for preparing protected peptide fragments and C-terminal acids.[4]
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)A highly effective uronium-based coupling reagent known for its ability to facilitate difficult couplings, including those involving sterically hindered amino acids.[5]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Another potent coupling reagent that has demonstrated high efficiency in SPPS.[6]
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base used to activate the coupling reagent and neutralize the protonated N-terminus of the peptide-resin.[3]
Fmoc-Deprotection 20% Piperidine in DMFThe standard reagent for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[7]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively swells the resin and dissolves the reagents.[3]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling (this compound, HATU/HCTU, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle for Next Amino Acid Wash2->Repeat Next amino acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final amino acid Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Key stages of the SPPS workflow for peptide synthesis.

Detailed Protocol for the Incorporation of this compound

This protocol is designed for a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.

1. Resin Preparation and Swelling: a. Place the Rink Amide resin (0.1 mmol) in a reaction vessel. b. Add N,N-dimethylformamide (DMF, 5 mL) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[3] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF (5 mL) to the resin.[7] b. Agitate the mixture for 3 minutes. c. Drain the solution. d. Add a fresh 20% solution of piperidine in DMF (5 mL) and agitate for an additional 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound: a. In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (2 mL). b. Add DIPEA (0.8 mmol, 8 equivalents) to the solution and pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 2 to 4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[4] e. To monitor the reaction completion, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

4. Washing: a. After the coupling reaction, drain the solution. b. Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents and byproducts.

5. Capping (Optional but Recommended): a. To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:5:90 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 5 mL).

6. Continuation of Peptide Synthesis: a. Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM, 5 x 5 mL) and dry it under a stream of nitrogen. b. Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7] c. Add the cleavage cocktail (5 mL) to the dried peptide-resin and agitate at room temperature for 2-3 hours.[7] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution to cold diethyl ether. f. Centrifuge the mixture to pellet the crude peptide. g. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

8. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

The Conformational Impact of 3-Amino-2-methylbenzoic Acid

The incorporation of 3-amino-2-methylbenzoic acid is expected to significantly influence the secondary structure of the resulting peptide. The rigid aromatic ring and the steric hindrance from the ortho-methyl group can act as a potent turn-inducing element.[2] This is analogous to how other constrained amino acids are used to design peptidomimetics that mimic the bioactive conformations of larger proteins.[2] By forcing the peptide backbone into a specific, stable conformation, the biological activity and enzymatic stability of the peptide can be enhanced.[2]

The following diagram illustrates the conceptual impact of incorporating this building block on a peptide's structure.

Conformational_Impact cluster_0 Flexible Peptide cluster_1 Constrained Peptide Flexible Random Coil Conformation Incorporation Incorporation of This compound Flexible->Incorporation Constrained Defined Turn Structure Incorporation->Constrained

Caption: Impact of this compound on peptide conformation.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound is a key enabling technology in modern peptide drug discovery. While presenting a synthetic challenge, the strategic use of potent coupling reagents, optimized reaction conditions, and careful monitoring allows for its efficient integration into peptide sequences. The resulting conformational constraints can impart valuable therapeutic properties, making this building block a valuable addition to the peptide chemist's toolkit.

References

  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine Department of Chemistry. Retrieved January 17, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 17, 2026, from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Synthesis and conformation of backbone N-aminated peptides. (2021). Methods in Enzymology, 656, 271-291.
  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. (2017). Tetrahedron Letters, 58(33), 3235-3238.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development, 22(9), 1184-1203.
  • Coupling Reagents. (n.d.). AAPPTec. Retrieved January 17, 2026, from [Link]

  • Young, J. D., Huang, A., Stevens, R., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 175-185.
  • Guzmán, F., Aróstica, M., Román, T., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. (2022). Journal of the American Chemical Society, 144(7), 3093-3101.
  • Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 17, 2026, from [Link]

  • Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. (2015). ACS Chemical Biology, 10(11), 2535-2544.

Sources

Application Notes & Protocols: Employing Fmoc-3-amino-2-methylbenzoic Acid for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery. Native peptides often suffer from proteolytic instability and conformational flexibility, which can lead to reduced potency and poor pharmacokinetic profiles. The incorporation of unnatural, sterically hindered amino acids is a powerful strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for the use of Fmoc-3-amino-2-methylbenzoic acid, a key building block for inducing conformational constraints, such as β-turns, within a peptide sequence. By restricting the rotational freedom of the peptide backbone, this aromatic β-amino acid analog pre-organizes the peptide into a defined secondary structure, enhancing its biological activity and stability.

Introduction: The Rationale for Conformational Constraint

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent flexibility in solution means they exist as an ensemble of conformations, only a fraction of which may be biologically active. Furthermore, this flexibility renders them susceptible to enzymatic degradation.[1][2] Introducing rigid structural elements into the peptide backbone is a proven strategy to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity, increasing resistance to proteases, and improving overall drug-like properties.[1][2]

This compound is a synthetic building block designed precisely for this purpose. As an ortho-substituted aminobenzoic acid, the steric bulk of the methyl group adjacent to the amino group restricts the possible torsion angles of the peptide backbone. This steric hindrance effectively forces the peptide chain to adopt a turn-like structure, serving as a powerful nucleating element for secondary structures like β-hairpins or helices.[3] The use of such building blocks has enabled the creation of "foldamers," which are non-natural oligomers that mimic the structures of natural peptides and proteins.[4][5][6][7] Research has demonstrated that incorporating 3-amino-2-methylbenzoic acid into cyclic peptides facilitates the formation of highly ordered, self-assembling nanotubes, highlighting its potent structure-directing properties.[8][9]

This document serves as a practical guide for the synthesis of this key building block and its subsequent incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.

Synthesis of this compound

The successful incorporation of this constrained monomer begins with its synthesis and N-α-Fmoc protection. The overall synthetic scheme is a two-step process: reduction of the nitro precursor followed by Fmoc protection.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Fmoc Protection A 2-Methyl-3-nitrobenzoic acid B 3-Amino-2-methylbenzoic acid A->B H₂, 5% Pd/C Ethyl Acetate, 15h C 3-Amino-2-methylbenzoic acid D This compound C->D Fmoc-OSu, Na₂CO₃ 1,4-Dioxane/H₂O, RT

Caption: Overall synthesis scheme for this compound.

Protocol 2.1: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol is adapted from established procedures for the reduction of nitroaromatic compounds.[10]

  • Reaction Setup: In a two-necked round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (approx. 5% by weight of the starting material).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Purge the flask with hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature for approximately 15 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-amino-2-methylbenzoic acid. The product can be purified by column chromatography or recrystallization if necessary. A typical purification involves silica gel chromatography using a gradient of ethanol in dichloromethane.[10]

Protocol 2.2: N-α-Fmoc Protection

This is a general procedure for the Fmoc protection of amino acids in an aqueous medium.[11]

  • Dissolution: Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

  • Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, this compound, is typically of high purity but can be recrystallized from a suitable solvent system like ethyl acetate/hexane if needed.

Properties and Handling

A summary of the key properties of the synthesized building block is provided below.

PropertyValueSource
Molecular Formula C₂₃H₁₉NO₄
Molecular Weight 373.40 g/mol
Appearance White to off-white powderGeneral Observation
Storage Store at 2-8 °C, desiccatedStandard for Fmoc-amino acids
Solubility Soluble in DMF, NMP, DCMGeneral for Fmoc-amino acids

Handling: Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all reagents in a well-ventilated fume hood.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of this compound into a growing peptide chain requires special consideration due to its steric hindrance. Traditional coupling reagents may be inefficient.[12] The use of potent activating agents such as HATU or HBTU is strongly recommended to achieve high coupling efficiency.[4][13][14]

Diagram: SPPS Cycle for Incorporating the Constrained Monomer

Caption: SPPS cycle optimized for sterically hindered amino acids.

Protocol 4.1: Incorporation into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale using a suitable solid support (e.g., Rink Amide resin).

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform the standard Fmoc deprotection of the preceding amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Activation (Critical Step):

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF.

    • Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq).

    • Add N,N'-Diisopropylethylamine (DIPEA) (6 eq).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Causality: The steric hindrance of the ortho-methyl group significantly slows down the acylation reaction.[9][12] Powerful uronium/aminium salt activators like HATU are required to form the highly reactive OAt-ester intermediate, which can overcome this hindrance more effectively than carbodiimide-based methods.[13][14] Extended coupling times or a second coupling (double coupling) are often necessary to drive the reaction to completion.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling with a freshly prepared activated amino acid solution for another 2 hours.

  • Washing: After complete coupling, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Chain Elongation: Proceed with the standard Fmoc deprotection and coupling cycle for the subsequent amino acids in the sequence.

Protocol 4.2: Final Cleavage and Deprotection
  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described above. Wash the peptide-resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A standard and effective mixture for most peptides is "Reagent K": 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[15]

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol scale).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Trustworthiness: This cocktail contains a variety of scavengers (phenol, thioanisole, EDT) to trap the reactive cationic species generated from side-chain protecting groups and the resin linker during the strongly acidic cleavage, preventing modification of sensitive residues like Trp, Met, or Cys.[15]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Applications and Expected Outcomes

The primary application of incorporating this compound is to enforce a specific, rigid conformation on the peptide backbone.

Diagram: Conformational Constraint Principle

Constraint cluster_0 Ensemble of Low-Energy States cluster_1 Constrained Peptide A Conformer 1 B Conformer 2 C Conformer 3 D Defined β-Turn Structure Flexible Flexible Peptide Chain Constrained Peptide with 3-amino-2-methylbenzoic acid Constrained->D

Caption: Steric hindrance reduces conformational freedom to a defined structure.

  • Induction of β-Turns: The 2,3-disubstitution pattern on the aromatic ring severely restricts bond rotation, making it an excellent mimic of type II' β-turns.[3] This pre-organization can be leveraged to design β-hairpin mimetics, which are crucial motifs for mediating protein-protein interactions.

  • Enhanced Proteolytic Stability: The presence of a non-natural β-amino acid in the backbone disrupts the recognition sequence for many common proteases, significantly increasing the peptide's half-life in biological systems.

  • Creation of Foldamers and Nanostructures: As demonstrated in the literature, cyclic peptides composed of alternating D,L-α-amino acids and 3-amino-2-methylbenzoic acid can self-assemble into highly ordered nanotubular structures.[8][9] The methyl group of the constrained monomer projects into the interior of the nanotube, allowing for precise control over the cavity's properties.[9] This highlights the utility of this building block in creating advanced biomaterials with defined nano-architectures.

Researchers using this building block can expect to produce peptides with more defined secondary structures, which can be confirmed by techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. For peptides designed with multiple turn-inducing elements, X-ray crystallography may reveal highly ordered solid-state structures.

References

  • Balaram, P. (2012). Helix and hairpin nucleation in short peptides using centrally positioned conformationally constrained dipeptide segments. ResearchGate. [Link]

  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069–2072. [Link]

  • Clark, T. D., et al. (2006). Cyclic Peptide Helices: A Hybrid β-Hairpin/β-Helical Supersecondary Structure. Organic Letters, 8(16), 3513–3516. [Link]

  • Guichard, G., & Huc, I. (Eds.). (2011). Foldamers in Medicinal Chemistry. Wiley-VCH. [Link]

  • Request PDF: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. [Link]

  • Hourani, R., Zhang, C., et al. (2011). Processable Cyclic Peptide Nanotubes with Tunable Interiors. Journal of the American Chemical Society, 133(39), 15296–15299. [Link]

  • Nowick, J. S., et al. (2020). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. Journal of the American Chemical Society, 142(35), 15068–15078. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. ResearchGate. [Link]

  • Gellman, S. H., et al. (2000). Probing the structural determinants of type II' beta-turn formation in peptides and proteins. Journal of the American Chemical Society, 122(4), 586-599. [Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. [Link]

  • Request PDF: The Smallest α,γ-Peptide Nanotubulet Segments: Cyclic α,γ-Tetrapeptide Dimers. (2025, August 10). ResearchGate. [Link]

  • Request PDF: α,γ-Cyclic peptide ensembles with a hydroxylated cavity. (2025, August 6). ResearchGate. [Link]

  • Request PDF: On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2025, August 6). ResearchGate. [Link]

  • Gademann, K., & Seebach, D. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 919-924. [Link]

  • Request PDF: Self-Assembling Nanotubes Consisting of Rigid Cyclic-γ –Peptides. (2025, August 7). ResearchGate. [Link]

  • Wang, L., et al. (2021). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews, 121(22), 13834–13897. [Link]

  • Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (2013). Organic Letters, 15(20), 5254–5257. [Link]

  • Request PDF: Turn-Induction in Peptides Incorporating Novel Cyrene-Derived α,α-Disubstituted Amino Acid. (2025, October 29). ChemRxiv. [Link]

  • Request PDF: Self-Assembly of Fluorinated Sugar Amino Acid Derived α,γ-Cyclic Peptides into Transmembrane Anion Transport. (n.d.). ResearchGate. [Link]

  • Request PDF: Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study. (n.d.). ChemistryOpen. [Link]

  • Request PDF: Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. (n.d.). ResearchGate. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Tao, K., Levin, A., Adler-Abramovich, L., & Gazit, E. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(13), 3935–3953. [Link]

Sources

Application Notes and Protocols for the Use of Fmoc-3-amino-2-methylbenzoic Acid in Peptide Scaffold Engineering

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery and biomaterial science. Peptidomimetics, which mimic the secondary structures of natural peptides, offer enhanced proteolytic stability and improved pharmacokinetic properties. This guide provides a detailed scientific framework for the application of Fmoc-3-amino-2-methylbenzoic acid , a non-proteinogenic amino acid, as a potent inducer of β-turn conformations in synthetic peptide scaffolds. By leveraging the principles of solid-phase peptide synthesis (SPPS) and conformational analysis, researchers can employ this building block to impart rigid structural constraints, thereby engineering peptides with tailored biological activities. This document outlines the scientific rationale, a proposed synthesis of the requisite building block, detailed protocols for its incorporation into peptide chains, and the analytical methods required for structural validation.

Scientific Rationale: Engineering Predictable Folds

The biological function of peptides is intrinsically linked to their three-dimensional conformation. A significant challenge in peptide-based therapeutics is their inherent flexibility, which can lead to poor receptor affinity and susceptibility to enzymatic degradation[1]. Introducing conformational constraints is a proven strategy to overcome these limitations[2].

The β-Turn Motif:

β-turns are one of the most common secondary structural motifs in proteins, responsible for reversing the direction of the polypeptide chain[3]. These structures are often located on the surface of proteins and play critical roles in molecular recognition and protein-protein interactions (PPIs)[1][4]. Consequently, designing small molecules or peptides that mimic the β-turn structure of a native ligand is a powerful strategy for developing potent and selective therapeutic agents[3][5].

This compound as a Scaffold Element:

Aromatic amino acids, such as 3-aminobenzoic acid derivatives, are effective building blocks for inducing turns due to their rigid backbone structure[6]. The incorporation of this compound into a peptide sequence is hypothesized to function as a β-turn mimetic. The rationale is based on the following principles:

  • Restricted Torsional Angles: The aromatic ring and the substitution pattern fix the bond angles, forcing the flanking peptide chains into a reverse-turn geometry.

  • Methyl Group Influence: The ortho-methyl group relative to the carboxylic acid is predicted to exert steric influence, further restricting the conformational freedom of the adjacent amino acid residues and potentially favoring a specific type of β-turn.

  • Enhanced Stability: Peptides incorporating this non-natural amino acid are expected to exhibit increased resistance to proteolysis due to the unnatural backbone structure[6].

This application note provides the necessary protocols to synthesize and utilize this building block and to validate its structural impact.

Synthesis of the this compound Building Block

The successful incorporation of this specialized monomer into a peptide sequence first requires its synthesis and protection with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures compatibility with the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy[7][8].

Protocol 2.1: Synthesis of 3-Amino-2-methylbenzoic Acid

This protocol is based on the catalytic reduction of the corresponding nitro compound.

Step Procedure Causality and Scientific Justification
1 Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in ethyl acetate.Ethyl acetate is a suitable solvent for both the starting material and the product, and it is compatible with the hydrogenation catalyst.
2 Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.05 eq by weight).Palladium is an efficient catalyst for the hydrogenation of aromatic nitro groups to amines under mild conditions.
3 Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) for 12-18 hours at room temperature.A hydrogen atmosphere provides the necessary reducing agent. Vigorous stirring ensures proper mixing of the solid catalyst, liquid, and gas phases for an efficient reaction.
4 Monitor the reaction completion by Thin Layer Chromatography (TLC).TLC allows for the visualization of the consumption of the starting material and the appearance of the product, confirming the reaction is complete.
5 Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.Celite is an inert filter aid that prevents the fine catalyst particles from passing through, ensuring a clean filtrate. Caution: Pd/C can be pyrophoric when dry; keep the filter cake moist.
6 Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.Removal of the solvent yields the 3-amino-2-methylbenzoic acid.
7 Purify the product by recrystallization or column chromatography if necessary to yield a white solid[9].Purification ensures the removal of any unreacted starting material or side products, providing a high-purity compound for the next step.
Protocol 2.2: Fmoc Protection of 3-Amino-2-methylbenzoic Acid

This protocol employs Fmoc-OSu for the selective protection of the amino group.

Step Procedure Causality and Scientific Justification
1 Dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.The basic solution deprotonates the carboxylic acid, increasing its solubility in the aqueous phase, and acts as a base to facilitate the reaction.
2 In a separate flask, dissolve Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) (1.05 eq) in a suitable organic solvent like 1,4-dioxane or acetone.Fmoc-OSu is a common and efficient reagent for introducing the Fmoc protecting group. It is more stable than Fmoc-Cl[10].
3 Add the Fmoc-OSu solution dropwise to the stirred amino acid solution at 0°C.Slow, cold addition helps to control the reaction rate and minimize potential side reactions.
4 Allow the reaction to warm to room temperature and stir for 4-6 hours.This allows the reaction to proceed to completion.
5 Acidify the reaction mixture to pH ~2 with 1M HCl. A white precipitate should form.Acidification protonates the carboxylic acid, making the product insoluble in the aqueous phase, which causes it to precipitate out.
6 Collect the precipitate by vacuum filtration and wash thoroughly with cold water.Filtration separates the solid product from the reaction mixture. Washing removes residual salts and water-soluble impurities.
7 Dry the product under vacuum to yield this compound.Drying removes residual solvent, yielding the final, ready-to-use building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols describe a generalized workflow for incorporating the this compound building block into a peptide sequence using manual Fmoc-SPPS. Note: These are starting-point conditions and may require optimization based on the specific peptide sequence.

Experimental Workflow Diagram

SPPS_Workflow cluster_cleavage cluster_cycle Iterative Synthesis Cycle Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Initial Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 3. Couple First Amino Acid (Fmoc-AA-OH, HBTU/DIEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 4. Iterative Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Couple Fmoc-3-amino- 2-methylbenzoic acid (HBTU/DIEA or HATU/DIEA) Deprotection2->Coupling2 Wash2 Wash (DMF) Coupling2->Wash2 Deprotection3 6. Iterative Fmoc Deprotection Wash2->Deprotection3 Coupling3 7. Couple Subsequent Amino Acids Deprotection3->Coupling3 Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Coupling3->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: Standard Amino Acid Coupling Cycle

This cycle is repeated for each standard amino acid in the sequence.

Step Procedure Causality and Scientific Justification
1. Swelling Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.Swelling the polymer support is crucial for allowing reagents to penetrate the resin beads and access the reactive sites, ensuring efficient synthesis[11].
2. Fmoc Deprotection Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Repeat once.Piperidine is a secondary amine that efficiently removes the base-labile Fmoc protecting group via a β-elimination mechanism, exposing the N-terminal amine for the next coupling step[10].
3. Washing Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.Thorough washing is critical to remove all traces of piperidine, which would otherwise neutralize the activated carboxylic acid in the subsequent coupling step, preventing peptide bond formation.
4. Coupling In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent such as HBTU (0.95 eq. relative to AA) and a base like DIEA (2 eq. relative to coupling agent) in DMF for 2-5 minutes. Add this solution to the resin and agitate for 1-2 hours.HBTU (or similar uronium/phosphonium salts like HATU) activates the carboxylic acid of the incoming amino acid to form a highly reactive ester, facilitating rapid and efficient amide bond formation with the free amine on the resin-bound peptide[12]. DIEA is a non-nucleophilic base used to maintain basic conditions.
5. Washing Drain the coupling solution and wash the resin with DMF (3-5 times).Removes excess reagents and soluble byproducts before proceeding to the next deprotection step.
6. Monitoring (Optional) Perform a Kaiser test on a small sample of beads. A blue color indicates a successful coupling (free secondary amine). A yellow/orange color indicates an unreacted primary amine.The Kaiser test is a qualitative colorimetric assay to check for the presence of free primary amines, allowing for confirmation of coupling completion before proceeding.
Protocol 3.2: Coupling of this compound

Due to the potentially lower nucleophilicity of the aromatic amine and possible steric hindrance, this step may require modified conditions.

Step Procedure Causality and Scientific Justification
1. Deprotection & Wash Perform the Fmoc deprotection and washing steps as described in Protocol 3.1.Exposes the N-terminal amine of the growing peptide chain.
2. Activation & Coupling Pre-activate this compound (3-5 eq.) with HATU (0.95 eq. relative to AA) and DIEA (2 eq. relative to coupling agent) in DMF. Add to the resin and agitate for 2-4 hours . A double coupling (repeating the step with fresh reagents) may be necessary.HATU is often more effective than HBTU for coupling sterically hindered or less reactive amino acids due to the formation of a more reactive HOAt ester. A longer coupling time or a second coupling ensures the reaction goes to completion.
3. Washing & Monitoring Wash thoroughly with DMF. Perform a Kaiser test.The aniline nitrogen of the newly coupled aminobenzoic acid will not give a positive (blue) Kaiser test result. A negative result (yellow/colorless beads) after this coupling step indicates the previous free amine has reacted.
Protocol 3.3: Cleavage and Final Deprotection

This final step cleaves the completed peptide from the solid support and removes all side-chain protecting groups.

Step Procedure Causality and Scientific Justification
1. Resin Preparation After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with Dichloromethane (DCM) and dry under vacuum.Washing with DCM prepares the resin for the acidic cleavage cocktail. Drying removes residual solvents.
2. Cleavage Treat the resin with a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water , for 2-3 hours at room temperature.TFA is a strong acid that cleaves the peptide from most common linkers (e.g., Rink Amide, Wang) and removes acid-labile side-chain protecting groups (e.g., Boc, Trt, tBu). TIS and water act as scavengers to trap reactive cationic species generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.
3. Peptide Precipitation Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.The peptide is soluble in the TFA cocktail but insoluble in cold ether, causing it to precipitate out as a solid.
4. Isolation Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with more cold ether.This isolates the peptide from the soluble scavengers and cleaved protecting groups.
5. Drying Dry the crude peptide pellet under vacuum.Removes residual ether to yield the final crude peptide product for analysis and purification.

Validation and Structural Analysis

Rigorous analysis is essential to confirm the identity of the synthesized peptide and to determine the conformational influence of the incorporated 3-amino-2-methylbenzoic acid moiety.

Purity and Identity Confirmation
Technique Purpose Expected Outcome
Analytical RP-HPLC To assess the purity of the crude peptide and to purify the final product.A chromatogram showing a major peak corresponding to the target peptide. Purity is calculated by the relative area of this peak.
Mass Spectrometry (MALDI-TOF or ESI-MS) To confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the peptide, confirming its identity.
Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the three-dimensional structure of peptides in solution[8].

NMR_Analysis Sample Purified Peptide (in appropriate solvent, e.g., DMSO-d6) OneD_NMR 1D ¹H NMR Sample->OneD_NMR TwoD_NMR 2D NMR Experiments (TOCSY, NOESY/ROESY) Sample->TwoD_NMR Assignment Resonance Assignment TwoD_NMR->Assignment Restraints Derive Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (e.g., Molecular Dynamics) Restraints->Calculation Ensemble 3D Structural Ensemble Calculation->Ensemble

Caption: Workflow for NMR-based peptide structural analysis.

Key NMR Experiments for Validating a β-Turn:

  • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues, which is the first step in assigning all proton resonances in the peptide[9].

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. Key NOE cross-peaks that indicate a β-turn include:

    • A strong NOE between the amide proton (NH) of residue i+3 and the alpha-proton (CαH) of residue i+2.

    • A strong NOE between the NH of residue i+2 and the NH of residue i+3.

  • Temperature Dependence of Amide Protons: Amide protons involved in stable intramolecular hydrogen bonds (like the one stabilizing a β-turn) will show a smaller change in chemical shift with increasing temperature compared to solvent-exposed amide protons. This helps to identify the key hydrogen bond between the C=O of residue i and the NH of residue i+3.

Authoritative Grounding: A comprehensive NMR analysis providing evidence of these key NOE contacts and hydrogen bonding would constitute authoritative proof that the 3-amino-2-methylbenzoic acid moiety successfully induced the desired β-turn scaffold. Currently, while the underlying chemical principles are strong, specific published NMR data validating the conformational effects of this particular building block are not widely available, highlighting an opportunity for novel research in this area.

Conclusion

This compound is a promising building block for the rational design of conformationally constrained peptide scaffolds. Its rigid aromatic structure is designed to induce stable β-turn conformations, offering a pathway to developing peptidomimetics with enhanced stability and potentially greater biological activity. The protocols outlined in this guide provide a comprehensive, scientifically-grounded framework for the synthesis, incorporation, and structural validation of peptides containing this unique moiety. While the proposed synthetic steps are based on established and reliable SPPS chemistry, researchers should note that the successful application of this novel building block will depend on careful experimental optimization and rigorous structural analysis, primarily through multi-dimensional NMR spectroscopy.

References

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209-1224.
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library.
  • Al-Ghadban, S., et al. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
  • ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ingenta Connect. (n.d.). Design of β-turn Based Therapeutic Agents.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Haubner, R., et al. (1996). Cyclic RGD Peptides Containing β-Turn Mimetics. Journal of the American Chemical Society, 118(33), 7881-7891.
  • Burgess, K., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. Journal of Molecular Recognition, 1(2), 75-79.
  • Lokey Lab Protocols. (2017). Fmoc.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • D'Andrea, L. D., & Morelli, G. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 20(4), 256-267.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
  • ChemPep Inc. (n.d.). Overview of Fmoc Amino Acids.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Katoh, T., & Suga, H. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(5), 2069-2072.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. (2018). Marine Drugs, 16(10), 359.
  • Golebiowski, A., et al. (2002). Solid-Supported Synthesis of Putative Peptide β-Turn Mimetics via Ugi Reaction for Diketopiperazine Formation.
  • Hruby, V. J., et al. (1990). Conformational restrictions of biologically active peptides via amino acid side chain groups. Biochemical Journal, 268(2), 249-262.

Sources

Application Notes and Protocols for Coupling Fmoc-3-amino-2-methylbenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in SPPS

The incorporation of sterically hindered amino acids into peptide sequences is a formidable challenge in Solid-Phase Peptide Synthesis (SPPS). Fmoc-3-amino-2-methylbenzoic acid, a non-proteinogenic amino acid, presents a significant hurdle due to the steric hindrance imposed by the methyl group adjacent to the amino functionality on the aromatic ring. This steric bulk impedes the approach of the activated carboxyl group to the resin-bound amine, often leading to incomplete couplings, lower yields, and the formation of deletion sequences.[1][2]

The selection of an appropriate coupling reagent is therefore paramount to overcoming these steric challenges and ensuring the successful synthesis of peptides containing this unique building block.[1] This guide provides a comprehensive overview of the most effective coupling reagents for this task, complete with detailed protocols and a comparative analysis to aid researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Recommended Coupling Reagents

While standard coupling reagents may prove inefficient for this compound, several potent activating agents have demonstrated superior performance in facilitating the acylation of sterically hindered and N-methylated amino acids.[3][4] The choice of reagent often involves a balance between reactivity, cost, and the potential for side reactions.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighFast coupling kinetics; highly effective for sterically hindered amino acids.[1][4]Can undergo guanidinylation of the free N-terminus if used in excess.[1]
HBTU Uronium/AminiumHighEfficient and widely used for standard and somewhat difficult couplings.[1]Less reactive than HATU; potential for guanidinylation.[1]
PyBOP PhosphoniumHighMinimizes the risk of guanidinylation; effective for hindered couplings.[3][5]May require longer coupling times compared to HATU.
DIC/Oxyma Pure Carbodiimide/AdditiveGood to HighCost-effective; Oxyma Pure is a superior racemization suppressor to HOBt and is not explosive.[6][7][8]Can be slower than uronium/phosphonium reagents.[5]

Mechanistic Overview of Key Coupling Reagents

Understanding the mechanism of action of each coupling reagent is crucial for optimizing reaction conditions. The primary goal is the formation of a highly reactive ester intermediate that can readily acylate the sterically hindered amine.

HATU/HBTU Activation Pathway

HATU and HBTU are aminium salts that react with the carboxylic acid of the incoming Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction forms a highly reactive OAt-ester (from HATU) or OBt-ester (from HBTU). The OAt-ester is generally more reactive due to the electron-withdrawing nature of the pyridine nitrogen in the 7-azabenzotriazole (HOAt) moiety, making HATU the preferred choice for particularly challenging couplings.[1][3]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound Active_Ester Reactive OAt-Ester Intermediate Fmoc_AA->Active_Ester + HATU + DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond + Resin-Amine Resin_Amine Resin-Bound N-terminal Amine Resin_Amine->Peptide_Bond Byproducts Tetramethylurea + HOAt Peptide_Bond->Byproducts

Caption: HATU activation and coupling mechanism.

PyBOP Activation Pathway

PyBOP, a phosphonium salt, functions similarly by forming a reactive OBt-ester. A key advantage of phosphonium reagents is the avoidance of guanidinylation, a side reaction where the coupling reagent reacts with the N-terminal amine, leading to chain termination.[1][3]

PyBOP_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA This compound OBt_Ester Reactive OBt-Ester Intermediate Fmoc_AA->OBt_Ester + PyBOP + DIPEA PyBOP PyBOP PyBOP->OBt_Ester DIPEA DIPEA DIPEA->OBt_Ester Peptide_Bond New Peptide Bond OBt_Ester->Peptide_Bond + Resin-Amine Resin_Amine Resin-Bound N-terminal Amine Resin_Amine->Peptide_Bond Byproduct Tris(pyrrolidino) phosphine oxide Peptide_Bond->Byproduct

Caption: PyBOP activation and coupling mechanism.

Detailed Experimental Protocols

The following protocols are optimized for the coupling of sterically hindered amino acids and are recommended for this compound. It is crucial to ensure all reagents and solvents are of high purity and anhydrous where specified.

General SPPS Workflow

The incorporation of this compound follows the standard iterative steps of Fmoc-SPPS. A key consideration is the potential need for a double coupling to drive the reaction to completion.

SPPS_Workflow Start Start: Resin-bound peptide with free N-terminus Coupling 1. Coupling with activated This compound Start->Coupling Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Monitoring 3. Coupling Monitoring (e.g., Kaiser Test) Wash1->Monitoring Double_Coupling Repeat Coupling Monitoring->Double_Coupling Incomplete Fmoc_Deprotection 4. Fmoc Deprotection (20% Piperidine/DMF) Monitoring->Fmoc_Deprotection Complete Double_Coupling->Coupling Wash2 5. Wash (DMF, DCM) Fmoc_Deprotection->Wash2 Next_Cycle Ready for next amino acid coupling Wash2->Next_Cycle

Caption: General SPPS cycle for hindered amino acids.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving the best coupling efficiency with this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[1][5]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.

  • Monitoring and Washing: After the initial coupling time, perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), a second coupling is necessary.[5] To perform a second coupling, drain the reaction solution and repeat steps 3 and 4. If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).[5]

Protocol 2: PyBOP-Mediated Coupling

This protocol is a robust alternative, particularly when seeking to avoid the potential for guanidinylation.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution and vortex briefly.[5]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-4 hours.[5]

  • Monitoring and Washing: Follow step 5 of the HATU protocol. A double coupling may be required to achieve complete reaction.

Protocol 3: DIC/Oxyma Pure-Mediated Coupling

This cost-effective method offers excellent racemization suppression and is a viable option for the synthesis.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[6][8]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-6 hours. Carbodiimide-mediated couplings can be slower, especially for hindered residues.

  • Monitoring and Washing: Follow step 5 of the HATU protocol. The likelihood of needing a double coupling is higher with this method compared to HATU or PyBOP.

Troubleshooting and Optimization

  • Incomplete Coupling: If a double coupling is insufficient, consider increasing the reaction temperature to 40-50°C. Microwave-assisted SPPS can also significantly enhance the efficiency of difficult couplings.

  • Solvent Choice: While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for improving the solubility of protected amino acids and disrupting peptide aggregation.

  • Base Selection: While DIPEA is commonly used, a weaker base like sym-collidine can be employed to minimize the risk of racemization, especially if elevated temperatures are used.[3]

Conclusion

The successful incorporation of the sterically hindered this compound into peptide sequences is highly dependent on the use of potent coupling reagents. HATU is demonstrably the most effective choice, offering high reactivity and rapid kinetics. PyBOP provides a reliable alternative with a reduced risk of guanidinylation. For a more economical approach, DIC/Oxyma Pure is a suitable option, though it may require longer reaction times and double couplings. By selecting the appropriate coupling strategy and carefully monitoring the reaction progress, researchers can confidently synthesize peptides containing this challenging building block, opening new avenues in drug discovery and materials science.

References

  • BenchChem. (2025). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis. BenchChem Technical Support.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
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  • Subirana, J. A., & Messeguer, A. (2013). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
  • El-Faham, A., & Albericio, F. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • Codée, J. D. C., van der Marel, G. A., & Overkleeft, H. S. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical science, 12(28), 9475-9484.
  • Collins, J. M., & Porter, N. A. (2015). Improved coupling method for peptide synthesis at elevated temperatures.
  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Hudson, R. H. E., & D'Souza, A. D. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(12), 14389-14396.
  • Grant, G. A. (Ed.). (1992). Synthetic Peptides: A User's Guide. Oxford University Press.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. Retrieved from [Link]

  • Corrales-García, L., & Góngora-Benítez, M. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
  • Sayers, J., & Thompson, R. E. (2020). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. In Methods in Molecular Biology (Vol. 2105, pp. 131-144). Humana, New York, NY.
  • BenchChem. (2025). A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery. BenchChem Technical Support.

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Application Notes & Protocols: The Strategic Integration of Fmoc-3-amino-2-methylbenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-3-amino-2-methylbenzoic acid is a specialized aromatic amino acid derivative that serves as a pivotal building block in modern medicinal chemistry.[1] Its unique structural scaffold, characterized by a sterically hindered amine, is intentionally employed to impart conformational rigidity into peptides and small molecules. This guide provides a comprehensive overview of its strategic application, detailing its physicochemical properties, protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and the mechanistic rationale for its use in developing potent and stable therapeutics. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage constrained molecular architectures for enhanced biological activity.

Introduction: The Principle of Conformational Constraint in Drug Design

The affinity and selectivity of a drug for its biological target are intrinsically linked to its three-dimensional structure. Flexible molecules must overcome a significant entropic penalty to adopt the specific conformation required for binding. A core strategy in modern drug discovery is to pre-organize the ligand into its bioactive conformation, thereby minimizing this entropic cost and enhancing binding affinity.

This compound is an exemplary tool for achieving this. The methyl group positioned ortho to the amine functionality introduces a significant torsional barrier, restricting the rotational freedom around adjacent bonds. When incorporated into a peptide backbone or a small molecule scaffold, it acts as a "molecular staple," inducing specific turns and limiting the conformational space the molecule can explore. This is particularly valuable in the synthesis of peptidomimetics designed to target protein-protein interfaces or in the development of anti-inflammatory and analgesic agents where specific conformations are key to efficacy.[1][2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this building block fully compatible with the most common and versatile method of peptide synthesis, Fmoc-based SPPS.[3][] This allows for its seamless integration into established automated and manual synthesis workflows.[3]

Physicochemical Properties and Handling

Proper handling and understanding of the reagent's properties are critical for successful and reproducible synthesis. The data below pertains to the unprotected core, 3-amino-2-methylbenzoic acid.

PropertyValueSource(s)
CAS Number 52130-17-3[2][5]
Molecular Formula C₈H₉NO₂[2][5][6]
Molecular Weight 151.16 g/mol [2][5][6]
Appearance White to light yellow/brown crystalline powder[2][7]
Melting Point 178-181 °C[2][8]
Solubility Soluble in organic solvents like DMF, DMSO, Methanol[2]

Storage and Handling:

  • Fmoc-protected version: Store at 2-8°C, desiccated, and protected from light.

  • Unprotected core: Store at room temperature.[2]

  • The compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Solid-Phase Synthesis of Constrained Peptides

The primary utility of this compound is as a building block in SPPS. The Fmoc strategy is favored for its mild deprotection conditions (using a weak base like piperidine), which preserves the integrity of sensitive peptide sequences.[9]

General SPPS Workflow for Incorporation

The following diagram outlines the iterative cycle for incorporating an Fmoc-protected amino acid, including the sterically hindered this compound, onto a solid support.

SPPS_Workflow General Fmoc-SPPS Cycle start Start: Resin-Bound Peptide deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Step 2: Washing (DMF, DCM) deprotection->wash1 coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 Step 4: Washing (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Next Cycle final Final Cleavage & Purification repeat->final Final Cycle

Caption: Iterative four-step process for extending a peptide chain using Fmoc-SPPS.

Detailed Experimental Protocols

Protocol 4.1: Manual Coupling of this compound

Causality and Rationale: The 2-methyl group creates significant steric hindrance, which can slow down the acylation reaction. To overcome this and ensure a high coupling yield (>99%), this protocol employs a potent activation system (HBTU/HOBt), an extended reaction time, and recommends a "double coupling" approach. Monitoring the reaction for free amines is a critical self-validation step.

Materials:

  • Fmoc-deprotected peptide-resin (e.g., on Rink Amide or Wang resin)

  • This compound (3.0 eq. relative to resin loading)

  • HBTU (2.9 eq.)

  • HOBt (3.0 eq.)

  • DIPEA (6.0 eq.)

  • Peptide synthesis grade DMF

  • DCM

  • Kaiser test kit (Ninhydrin solutions)

  • SPPS reaction vessel with shaker

Procedure:

  • Pre-activation of Amino Acid:

    • In a clean, dry vial, dissolve this compound, HBTU, and HOBt in a minimal volume of DMF.

    • Add DIPEA to the mixture. The solution will typically turn yellow.

    • Allow the activation to proceed for 2-5 minutes before adding to the resin.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen, Fmoc-deprotected resin in the reaction vessel.

    • Shake the vessel at room temperature for a minimum of 2 hours. Standard amino acids may couple in 30-60 minutes, but the steric hindrance here necessitates a longer time.

  • Reaction Monitoring (Self-Validation):

    • After 2 hours, take a small sample of resin beads (~5-10 beads), wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue/purple beads) indicates the presence of unreacted primary amines.

  • Double Coupling (If Required):

    • If the Kaiser test is positive, drain the reaction solution from the vessel.

    • Wash the resin once with DMF.

    • Repeat steps 1 and 2 to perform a second coupling, typically for 1 hour.

  • Final Washing:

    • Once coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the resin extensively with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all soluble reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

Protocol 4.2: Final Peptide Cleavage from Resin

Rationale: The final step uses a strong acid (TFA) to cleave the peptide from the solid support and remove acid-labile side-chain protecting groups. Scavengers are essential to quench reactive carbocations generated during this process, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan or Methionine.[10]

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).

  • Seal the vessel and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the TFA solution slightly under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated filtrate dropwise into a vigorously stirring vortex of cold diethyl ether (typically 10-20 times the volume of the filtrate).

  • A white precipitate (the crude peptide) should form.

  • Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 min).

  • Decant the ether, wash the pellet with fresh cold ether, and repeat the centrifugation. Do this 2-3 times.

  • Dry the final peptide pellet under high vacuum.

  • The crude peptide is now ready for purification by RP-HPLC and characterization by LC-MS.

Mechanistic & Strategic Implications

The strategic decision to incorporate a constrained building block like 3-amino-2-methylbenzoic acid is based on fundamental thermodynamic principles of molecular recognition.

Binding_Energetics Thermodynamic Advantage of Pre-organization cluster_0 Flexible Ligand Binding cluster_1 Rigid Ligand Binding flex_free High Conformational Entropy (Disordered) flex_bound Low Conformational Entropy (Ordered) flex_free->flex_bound Binding penalty Large Entropic Penalty (ΔS is highly negative) flex_bound->penalty affinity_low Lower Binding Affinity (Less Favorable ΔG) penalty->affinity_low rigid_free Low Conformational Entropy (Pre-organized) rigid_bound Low Conformational Entropy (Ordered) rigid_free->rigid_bound Binding benefit Small Entropic Penalty (ΔS is less negative) rigid_bound->benefit affinity_high Higher Binding Affinity (More Favorable ΔG) benefit->affinity_high

Caption: A rigid ligand pays a smaller entropic price upon binding, leading to higher affinity.

This pre-organization offers several downstream advantages:

  • Enhanced Potency: By reducing the entropic penalty of binding, the overall Gibbs free energy (ΔG) becomes more favorable, resulting in a lower dissociation constant (Kd) and higher potency.

  • Improved Selectivity: A rigid conformation is less likely to fit into the binding pockets of off-targets, leading to a more selective interaction profile.

  • Increased Proteolytic Stability: The unnatural amino acid backbone disrupts the recognition sites for proteases, leading to a longer in-vivo half-life, a critical parameter for peptide-based drugs.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. It is not merely an inert scaffold but an active design element used to control molecular conformation. Its successful application requires an understanding of its inherent steric challenges, which can be overcome with optimized coupling protocols. By leveraging the principles of conformational constraint, researchers can engineer peptides and peptidomimetics with superior potency, selectivity, and metabolic stability, accelerating the discovery and development of novel therapeutics.

References

  • MySkinRecipes. (n.d.). 3-Amino-2-methylbenzoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Protected Amino Acids: A Modern Approach to Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

Sources

Inducing Defined Turn Structures in Peptides with Fmoc-3-amino-2-methylbenzoic Acid: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide conformation is a cornerstone of modern peptidomimetic design and drug discovery. Turn structures, in particular, are critical motifs that govern the three-dimensional architecture of peptides, influencing their biological activity, stability, and receptor-binding affinity. This guide provides a comprehensive overview and detailed protocols for the incorporation of Fmoc-3-amino-2-methylbenzoic acid, a sterically constrained aromatic amino acid, into synthetic peptides to induce stable turn conformations. We will delve into the mechanistic rationale behind its use, provide step-by-step solid-phase peptide synthesis (SPPS) protocols, and outline methods for the structural characterization of the resulting peptides.

Introduction: The Significance of Turn Motifs and the Role of Constrained Amino Acids

Peptides are remarkably versatile molecules, but their inherent flexibility can be a significant hurdle in drug development, often leading to poor metabolic stability and reduced binding affinity. Introducing conformational rigidity through the incorporation of non-natural amino acids is a powerful strategy to overcome these limitations.[1] Turn structures, such as β-turns and γ-turns, are among the most common secondary structural motifs in proteins and peptides, playing a crucial role in directing the peptide backbone into a folded conformation.[2]

The strategic placement of turn-inducing residues can pre-organize a peptide into a bioactive conformation, enhancing its interaction with biological targets. This compound is a valuable tool in this endeavor. Its rigid aromatic scaffold and the substitution pattern of the amino and methyl groups force the peptide backbone to adopt a distinct turn, thereby providing a predictable means of sculpting the peptide's three-dimensional structure.

The Unique Attributes of 3-Amino-2-methylbenzoic Acid as a Turn Inducer

The efficacy of 3-amino-2-methylbenzoic acid as a turn-inducing element stems from its unique structural features. The aromatic ring provides a rigid plane, while the meta-amino and ortho-methyl substituents create steric hindrance that restricts the rotational freedom of the peptide backbone. This forces the flanking amino acid residues into a specific orientation, nucleating a turn structure. While detailed conformational studies specifically on peptides containing this residue are emerging, the principles of using substituted aminobenzoic acids to create ordered structures are well-established in the field of foldamers and peptidomimetics.[3]

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

The following protocol outlines the manual solid-phase synthesis of a target peptide incorporating this compound using the widely adopted Fmoc/tBu strategy.[4][5]

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for peptides with a C-terminal amide.[] The loading capacity should be appropriate for the desired synthesis scale (e.g., 0.1-0.5 mmol/g).

  • Solvents: High-purity N,N-dimethylformamide (DMF) is essential. Dichloromethane (DCM) is also required for washing steps.

  • Fmoc-protected Amino Acids: Standard proteinogenic Fmoc-amino acids with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).

  • This compound

  • Deprotection Reagent: 20% piperidine in DMF (v/v).

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure

    • DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, and Isopropanol.

  • Cleavage Cocktail: A standard mixture such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Protocol

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing for each amino acid addition.

Step 1: Resin Swelling

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

Step 3: Amino Acid Coupling This step is described for the incorporation of this compound. The same general procedure applies to standard Fmoc-amino acids, though reaction times may be shorter.

  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture. Due to the potential steric hindrance of this compound, an extended coupling time of 2-4 hours is recommended.

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

Step 4: Washing

  • After complete coupling (negative ninhydrin test), drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Step 5: Chain Elongation Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Step 6: Final Deprotection After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 7: Cleavage and Deprotection

  • Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Add the freshly prepared TFA cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and dry under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Tabulated Summary of Key SPPS Parameters
ParameterRecommendationRationale
Resin Rink Amide (for C-terminal amides)Standard, reliable support for Fmoc SPPS.
Fmoc Deprotection 20% Piperidine in DMFEffective and standard reagent for Fmoc removal.
Coupling Reagent HBTU/HOBt/DIPEARobust and efficient activation for standard and sterically hindered amino acids.
Equivalents (AA:Coupling Reagent:Base) 1 : 0.95 : 2 (relative to resin capacity)Standard stoichiometry for efficient coupling.
Coupling Time for this compound 2-4 hoursExtended time to overcome potential steric hindrance.
Monitoring Ninhydrin TestQualitative check for the presence of free primary amines.
Cleavage Cocktail TFA/H2O/TIS (95:2.5:2.5)Standard cocktail for cleavage from the resin and removal of most common side-chain protecting groups.

Characterization of the Induced Turn Structure

Confirming the presence and defining the geometry of the turn structure induced by 3-amino-2-methylbenzoic acid is crucial. A combination of spectroscopic techniques is typically employed.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The far-UV CD spectrum of a peptide containing a well-defined β-turn often exhibits a characteristic negative band around 220-230 nm and a positive band around 200 nm.[7] However, the exact spectral features can be influenced by the specific type of β-turn and the presence of aromatic residues.[2] Anomalous far-UV CD spectra can be a characteristic feature in peptides where aromatic residues are in close spatial proximity.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is the most definitive method for elucidating the three-dimensional structure of peptides in solution. Key NMR parameters for characterizing turn structures include:

  • Nuclear Overhauser Effect (NOE) correlations: Specific short-range NOEs between backbone protons can provide direct evidence of a turn. For example, an NOE between the NH of residue i+2 and the CαH of residue i+1, or between the NH of residue i+3 and the NH of residue i+2, are characteristic of certain β-turn types.

  • Chemical Shift Deviations: The chemical shifts of CαH protons can be indicative of secondary structure. Upfield shifts are often associated with β-sheet or extended conformations, while downfield shifts can suggest helical or turn structures.

  • Temperature Coefficients: Small temperature coefficients for amide proton chemical shifts (dδ/dT > -4.5 ppb/K) are indicative of intramolecular hydrogen bonding, a key feature of stable turn structures.

Visualizing the Workflow and Concepts

SPPS Workflow for Unnatural Amino Acid Incorporation

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Turn_Structure cluster_peptide Peptide Backbone cluster_hbond Stabilizing Interaction AA_i_minus_1 AA(i-1) Turn_Inducer 3-Amino-2-methyl- benzoic Acid AA_i_minus_1->Turn_Inducer Peptide Bond AA_i_plus_1 AA(i+1) Turn_Inducer->AA_i_plus_1 Peptide Bond AA_i_plus_2 AA(i+2) AA_i_plus_1->AA_i_plus_2 H_Bond_Source NH(i+2) H_Bond_Acceptor C=O(i-1) H_Bond_Source->H_Bond_Acceptor H-Bond

Caption: Conceptual diagram of a turn induced by 3-amino-2-methylbenzoic acid.

Conclusion and Future Perspectives

This compound serves as an effective building block for introducing conformational constraints into synthetic peptides. The protocols and analytical methods described herein provide a robust framework for the synthesis and characterization of peptides with well-defined turn structures. The ability to predictably control peptide conformation is a critical advantage in the development of next-generation peptide therapeutics with enhanced stability, selectivity, and efficacy. Future work in this area will likely focus on the synthesis of a wider variety of substituted aromatic amino acids to fine-tune the geometry of induced turns and explore their impact on a broader range of biological systems.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.Link

  • Zlotorzynska, M., & Chmielewski, M. (2017). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 1563, 13-33. Link

  • Woody, R. W. (1995). Circular dichroism. Methods in Enzymology, 246, 34-71. Link

  • Gomes, P. S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Link

  • Mergler, M., et al. (2003). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules, 8(1), 106-121. Link

  • Sharma, G. V. M., et al. (2003). NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. Journal of the American Chemical Society, 125(44), 13473-13483. Link

  • Gessier, F., et al. (2005). Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. The Journal of Organic Chemistry, 70(26), 10701-10708. Link

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Link

  • Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for beta-turn formation in proteins. Protein Science, 3(12), 2207-2216. Link

  • Lyu, P. C., et al. (1991). Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. Biochemistry, 30(28), 6905-6910. Link

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Link

  • Huc, I., et al. (2016). Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles. Chemical Science, 7(1), 385-393. Link

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Link

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).Link

  • Seebach, D., & Gellman, S. H. (1997). Beta-peptides: twisting and turning. Chimia, 51(6), 317-322. Link

  • Takeda, S., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(7), 3126-3135. Link

  • Gellman, S. H., et al. (2001). Evidence that the b-Peptide 14-Helix is Stabilized by b3-Residues with Side-Chain Branching Adjacent to the b-Carbon Atom. Helvetica Chimica Acta, 84(11), 3362-3372. Link

  • Gellman, S. H., et al. (2012). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. ACS Chemical Biology, 7(7), 1251-1258. Link

  • Sławiński, J., et al. (2021). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 26(16), 4983. Link

  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?

  • Takeda, S., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society, 144(7), 3126–3135. Link

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Application Notes & Protocols: Automated Solid-Phase Synthesis with Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Structural Complexity in Peptide Synthesis

The paradigm of peptide science is increasingly shifting towards the incorporation of non-natural, structurally complex amino acids to imbue peptides with enhanced therapeutic properties. Fmoc-3-amino-2-methylbenzoic acid, a sterically hindered building block, is a prime example of such an innovation. Its rigid aromatic scaffold is instrumental in designing peptidomimetics with constrained conformations, leading to improved metabolic stability, receptor affinity, and bioavailability.[1][2][3] This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1][4]

However, the very feature that makes this molecule attractive—the ortho-methyl group—presents a significant challenge in standard automated Solid-Phase Peptide Synthesis (SPPS).[5] This guide provides a comprehensive technical overview and robust protocols designed to overcome the steric hindrance associated with this compound, ensuring successful incorporation and high-purity synthesis of the target peptide.

The Core Challenge: Overcoming Steric Hindrance

In standard Fmoc-SPPS, the formation of a peptide bond is a nucleophilic substitution reaction between the activated carboxylic acid of the incoming amino acid and the free N-terminal amine of the resin-bound peptide chain. The ortho-methyl group of 3-amino-2-methylbenzoic acid physically obstructs this reaction, significantly slowing down the coupling kinetics.[6][7]

Consequences of Inefficient Coupling:

  • Deletion Sequences: The most common failure is the complete lack of coupling, resulting in a peptide sequence missing the intended hindered residue. This creates a major impurity that can be difficult to separate from the target peptide.[5][8]

  • Low Yield: Slow and incomplete reactions drastically reduce the overall yield of the final product.[8]

  • Process Unreliability: Standard automated protocols are not equipped to handle such "difficult couplings," leading to inconsistent and unpredictable synthesis outcomes.[6]

To address these issues, a specialized approach is required, focusing on hyper-activation of the carboxylic acid and optimization of reaction conditions to drive the coupling to completion.

Recommended Materials and Reagents

Successful synthesis hinges on the selection of appropriate high-quality reagents. The following table outlines the recommended components for this specialized application.

Component Specification / Recommended Choice(s) Rationale / Key Consideration
Solid Support (Resin) Rink Amide Resin (for C-terminal amides) 2-Chlorotrityl Chloride Resin (for protected fragments)Standard choice for Fmoc chemistry. Resin loading should be appropriate for the synthesis scale (typically 0.3-0.7 mmol/g).[9][10]
Amino Acids High-purity this compound Standard Fmoc-protected proteinogenic amino acidsPurity of building blocks is critical to avoid the incorporation of impurities.[11][12]
Solvents Peptide synthesis grade DMF, DCMLow water content and high purity are essential for preventing side reactions.[5]
Deprotection Reagent 20-40% Piperidine in DMFStandard reagent for Fmoc group removal.[10][13]
Standard Coupling Reagents HBTU, HCTU, DICSuitable for non-hindered amino acid couplings within the sequence.[14]
High-Efficiency Coupling Reagents HATU , PyAOP , COMU Crucial for the hindered residue. These reagents form highly reactive OAt or Oxyma active esters, which are more effective at overcoming steric barriers than standard OBt esters formed by HBTU.[6][15][16]
Bases N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)Used to activate the coupling reagents and maintain basic conditions during the coupling step.[15]
Cleavage Cocktail Reagents Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), H₂O, Dithiothreitol (DTT) or 1,2-Ethanedithiol (EDT)TFA is the primary cleavage agent. TIS scavenges carbocations from protecting groups. Water aids solubility. DTT/EDT is essential for protecting Tryptophan residues if present.[17][18]

Automated Synthesis Workflow

The following protocol is designed for a standard automated peptide synthesizer. The key modification is the specific handling of the this compound coupling step.

Diagram: General Automated Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Start Start Cycle: Resin-AA(n) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: DMF Wash Deprotection->Wash1 Remove Piperidine & Dibenzofulvene Coupling Step 3: Coupling (Fmoc-AA(n+1) + Coupling Reagent + Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Remove Excess Reagents End End Cycle: Resin-AA(n+1) Wash2->End

Caption: The standard iterative cycle for automated Fmoc solid-phase peptide synthesis.

Protocol: Step-by-Step Methodology

Phase 1: Pre-Synthesis Preparation

  • Resin Loading: Place the appropriate resin (e.g., 0.1 mmol scale) into the synthesizer's reaction vessel.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour to ensure all reactive sites are accessible.[19]

  • Reagent Preparation: Prepare fresh solutions of all amino acids, coupling reagents, and bases according to the synthesizer manufacturer's recommendations. Ensure the concentration of this compound is accurate.

Phase 2: Automated Synthesis Cycles for Standard Amino Acids

  • Program the synthesizer to perform the standard Fmoc-SPPS cycle as depicted in the diagram above for all non-hindered amino acids.

  • A typical cycle includes:

    • Fmoc Deprotection: 2 x 10 minutes with 20% piperidine in DMF.[14]

    • Washing: 5-7 washes with DMF.

    • Coupling: 45-60 minutes using a standard coupling reagent (e.g., 4 eq. Fmoc-AA, 3.9 eq. HBTU, 8 eq. DIPEA).

Phase 3: The Critical Step - Coupling of this compound This step requires a dedicated, modified protocol within the automated sequence.

  • Reagent Selection: Use a high-efficiency coupling reagent. HATU is strongly recommended. [6][16]

  • Extended & Double Coupling:

    • First Coupling: Program a coupling step using 4 equivalents of this compound, 3.9 equivalents of HATU, and 8 equivalents of DIPEA. Extend the coupling time to at least 2 hours.

    • Washing: Perform an intermediate DMF wash cycle (3-5 washes).

    • Second Coupling: Immediately follow the wash with a second, identical coupling step for another 2 hours. This "double coupling" strategy is crucial for driving the reaction to completion.[6]

  • Post-Coupling Wash: After the second coupling, perform a thorough DMF wash (5-7 washes) before proceeding to the deprotection step for the next amino acid.

Phase 4: Finalization and Cleavage

  • Final Deprotection: After the final amino acid is coupled, perform a terminal Fmoc deprotection cycle.

  • Resin Washing & Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a vacuum.

Diagram: Peptide Cleavage and Isolation Workflow

Cleavage_Workflow Start Start: Dry Peptide-Resin Cleavage Step 1: Add Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) Incubate 2-3 hours Start->Cleavage Filter Step 2: Filter to Collect Cleavage Solution Cleavage->Filter Precipitate Step 3: Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Peptide in solution Centrifuge Step 4: Centrifuge & Decant Ether Precipitate->Centrifuge Wash Step 5: Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry Step 6: Dry Crude Peptide Pellet Wash->Dry End End: Crude Peptide for Purification Dry->End

Caption: Standard workflow for peptide cleavage from the resin and initial isolation.

Protocol: Cleavage and Deprotection

  • Place the dry peptide-resin (e.g., from a 0.1 mmol synthesis) in a suitable reaction vessel.

  • Prepare the cleavage cocktail. For most sequences, Reagent K (TFA/H₂O/Phenol/Thioanisole/TIS 82.5:5:5:5:2.5) or a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is effective. If the peptide contains Tryptophan, the inclusion of a thiol scavenger like DTT or EDT is mandatory to prevent side reactions.[17]

  • Add approximately 10 mL of the cleavage cocktail to the resin.

  • Allow the mixture to react for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture (e.g., 3000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

  • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification by HPLC.

Troubleshooting Common Issues

Observed Problem Potential Cause Recommended Solution
Major peak at -151.16 Da from target mass in LC-MS analysis. Complete failure of the this compound coupling step (deletion sequence).1. Ensure a high-potency coupling reagent (HATU, PyAOP) was used. 2. Confirm that the "double coupling" protocol with extended time was implemented. 3. Check the purity and concentration of the this compound stock solution.
Overall low yield and poor purity of crude peptide. Incomplete coupling of the hindered residue, leading to multiple truncated sequences.Re-synthesize using the optimized protocol. Consider increasing the equivalents of the hindered amino acid and coupling reagent to 5 eq.
Unexpected side-product peaks after cleavage. Inadequate scavenging of reactive cations (e.g., t-butyl, trityl) during TFA cleavage, leading to modification of sensitive residues like Trp, Met, or Cys.1. Review the peptide sequence and select an appropriate scavenger cocktail.[18][20] 2. For Trp-containing peptides, add 2.5% EDT or DTT. 3. For Met-containing peptides, specialized cocktails may be needed to prevent oxidation.[21]

References

  • Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Available at: [Link]

  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • 3-Amino-2-methylbenzoic acid. MySkinRecipes. Available at: [Link]

  • Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Fmoc-Protected Amino Acids: Tools for Peptide Synthesis Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. Available at: [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum - University of the Incarnate Word. Available at: [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

solubility issues of Fmoc-3-amino-2-methylbenzoic acid in DMF

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Technical Support Guide for Researchers

Introduction

Welcome to the technical support center for Fmoc-3-amino-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this sterically hindered building block into their synthetic workflows. Due to its unique structure, particularly the ortho-methyl group adjacent to the amine, this compound often presents significant solubility challenges in standard solid-phase peptide synthesis (SPPS) solvents like N,N-Dimethylformamide (DMF).

This document provides in-depth troubleshooting protocols, explains the underlying chemical principles, and offers validated strategies to overcome these solubility issues, ensuring the success and efficiency of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in pure DMF at room temperature?

A1: The poor solubility stems from two primary molecular features:

  • Steric Hindrance: The methyl group at the 2-position (ortho to the amino group) creates significant steric bulk. This, combined with the large, planar Fmoc protecting group, hinders effective solvation by DMF molecules. N-methylated and other sterically hindered amino acids are well-known to present such challenges.[1]

  • Molecular Aggregation: The aromatic Fmoc groups have a strong tendency to engage in π-π stacking interactions, leading to self-assembly and aggregation.[2] This process effectively reduces the surface area available for solvation, causing the compound to remain as a solid precipitate.[2]

Q2: I noticed the DMF in my stock bottle is old. Could this be a factor?

A2: Absolutely. The quality of your DMF is critical. Over time, DMF can degrade into dimethylamine and formic acid.[3] Dimethylamine, being a secondary amine, is basic enough to cause premature cleavage of the acid-labile Fmoc protecting group, leading to impurities that can further complicate solubility and subsequent coupling reactions.[3][4] Always use high-purity, anhydrous DMF, preferably from a freshly opened bottle.

Q3: Is it safe to heat the solution to improve solubility?

A3: Gentle heating is a viable and often necessary strategy. Warming the solution to approximately 35-40°C can provide the kinetic energy needed to overcome intermolecular forces and disrupt aggregates.[2][5] However, prolonged or excessive heating should be avoided as it can lead to the degradation of the amino acid or promote unwanted side reactions.[2]

Q4: Are there immediate alternatives to DMF if I'm facing persistent solubility issues?

A4: Yes. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative and often the solvent of choice for difficult or hydrophobic sequences.[3][6] NMP has a higher solvating power than DMF for many challenging building blocks and peptide chains.[2][6] Another option is to use a co-solvent. Adding a small amount of Dimethyl Sulfoxide (DMSO) to your DMF can also enhance solubility.[2] For extremely difficult cases, specialized solvent systems may be required (see Section 3).

Section 2: Troubleshooting Guide for Dissolution Failure

If you are experiencing a complete or partial failure to dissolve this compound in DMF, follow this logical troubleshooting workflow.

Diagram: Troubleshooting Workflow

G start Start: this compound in DMF is not dissolving check_dmf Step 1: Verify DMF Quality - Is it anhydrous? - Is it from a fresh bottle? start->check_dmf check_dmf->start DMF is old/wet. Replace and restart. sonicate Step 2: Apply Physical Disruption - Sonicate in a water bath for 10-15 min - Vortex vigorously check_dmf->sonicate DMF is high quality heat Step 3: Apply Gentle Heat - Warm to 35-40°C with stirring - Do not exceed 50°C sonicate->heat Still not dissolved success Solution is Homogeneous Proceed with Coupling sonicate->success Dissolved cosolvent Step 4: Use a Co-Solvent - Prepare a 1:1 DMF:NMP or 9:1 DMF:DMSO mixture heat->cosolvent Still not dissolved heat->success Dissolved cosolvent->success Dissolved fail Issue Persists Consult Advanced Strategies (See Section 3) cosolvent->fail Still not dissolved

Caption: A step-by-step troubleshooting flowchart for solubility issues.

Detailed Troubleshooting Steps
  • Assess Solvent Quality: Before anything else, ensure your DMF is of high purity and anhydrous. If the bottle has been open for an extended period, consider replacing it.

  • Apply Physical Disruption: Aggregates can often be broken up mechanically. Place the vial in a bath sonicator for 10-15 minutes.[2][5][7] The cavitation energy is highly effective at disrupting the π-π stacking of Fmoc groups.

  • Introduce Gentle Thermal Energy: With constant stirring, warm the solution in a water bath to 35-40°C.[2] This will increase the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute. Monitor closely and do not overheat.

  • Employ a Stronger Solvent System: If the compound remains insoluble, the polarity and solvating power of the medium must be increased.

    • Option A: Switch to NMP. Prepare the solution in 100% NMP. NMP is particularly effective at solvating hydrophobic and aggregation-prone peptides and their building blocks.[6]

    • Option B: Use a Co-solvent. Add a stronger polar aprotic solvent to your DMF. A mixture of DMF/NMP (1:1) or DMF/DMSO (9:1) can often provide the necessary solvating power without requiring a complete switch.

Section 3: Advanced Strategies & Alternative Protocols

For particularly stubborn cases or as a proactive measure, the following advanced strategies can be employed.

Protocol 1: Dissolution in Dichloromethane (DCM) Followed by Solvent Exchange

This protocol leverages the different solubility characteristics of the compound in DCM before transitioning to the primary SPPS solvent.

Rationale: While not a primary SPPS solvent for Fmoc chemistry due to piperidine incompatibility, DCM can be effective at initially dissolving certain hydrophobic, protected amino acids.[3] This method is useful for pre-activating the amino acid before adding it to the resin.

Step-by-Step Methodology:

  • Weigh the required amount of this compound and the coupling agent (e.g., HATU) into a clean, dry reaction vessel.

  • Add a minimal volume of DCM to dissolve the solids completely.

  • In a separate vial, dissolve the base (e.g., DIEA) in the final reaction solvent (DMF or NMP).

  • Slowly add the DCM solution of the amino acid/coupling agent to the DMF/base solution with vigorous stirring.

  • Proceed immediately with adding the activated amino acid solution to the deprotected resin.

Protocol 2: Utilizing a "Magic Mixture" for On-Resin Difficulties

When aggregation occurs not in the vial but on the growing peptide chain, hindering subsequent couplings, a powerful solvent mixture may be needed.

Rationale: The "Magic Mixture" is a potent combination of solvents and additives designed to disrupt secondary structures and improve solvation in severe cases of on-resin aggregation.

Composition:

  • DCM / DMF / NMP (1:1:1)

  • 1% (v/v) Triton X-100

  • 2 M Ethylenecarbonate

Application Note: This mixture is typically used as the solvent system for the acylation step. Due to its aggressive nature, it should be reserved for cases where standard methods have failed completely.

Data Summary: Solvent Properties and Recommendations

The choice of solvent is a critical parameter in SPPS. The following table summarizes the properties of common solvents and their suitability for dissolving challenging amino acids.

SolventPolarity (ET(30))Viscosity (cP at 25°C)Key Characteristics & Recommendations
DMF 43.80.80Standard SPPS solvent. Good for most amino acids but can fail with sterically hindered or highly hydrophobic ones.[3][6]
NMP 40.91.67Less polar than DMF but often a superior solvent for hydrophobic peptides and difficult couplings due to better solvating power.[2][3][6]
DMSO 45.11.99Highly polar; excellent solvent but higher viscosity can slow kinetics. Often used as a co-solvent to boost solubility.[2][8]
DCM 40.70.41Low polarity and viscosity. Good for initial dissolution but not compatible with piperidine for Fmoc removal.[3]

Section 4: Final Recommendations & Best Practices

  • Always Prioritize High-Quality Reagents: Start with the best quality, anhydrous DMF or NMP to eliminate solvent degradation as a variable.

  • Pre-dissolve with Care: For difficult building blocks like this compound, always ensure complete dissolution before adding the solution to the resin. Any suspended solid will not participate in the coupling reaction, leading to deletion sequences.

  • Consider Sonication as a Standard First Step: For this specific compound, incorporating a brief 10-minute sonication into your standard operating procedure can proactively prevent many solubility issues.[7]

  • Be Prepared to Switch to NMP: If your synthesis involves multiple hindered or hydrophobic residues, starting with NMP as your primary solvent may be more efficient than troubleshooting with DMF later.[6]

By understanding the chemical principles behind the solubility challenges and applying these systematic troubleshooting strategies, you can successfully incorporate this compound and other difficult building blocks into your peptide synthesis workflows.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Al-Musaimi, O., et al. (2020). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Available at: [Link]

  • RSC Publishing. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Available at: [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Guryanov, I., et al. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides. National Institutes of Health (NIH). Available at: [Link]

  • Google Patents. (2020). CN110799520A - Method for synthesizing peptides containing N-substituted amino acids.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

Sources

overcoming incomplete coupling of Fmoc-3-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Incomplete Coupling of Fmoc-3-amino-2-methylbenzoic acid

Welcome to the technical support center for advanced solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered amino acids, specifically focusing on the incomplete coupling of this compound. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your syntheses effectively.

Troubleshooting Guide: Addressing Coupling Failures

This section directly addresses common issues observed during the incorporation of sterically hindered residues like this compound.

Question 1: My Kaiser test is positive (blue/purple beads) after a standard coupling cycle with this compound. What is causing the incomplete reaction?

Answer: A positive Kaiser test indicates the presence of unreacted primary amines on the solid support, confirming a failed or incomplete coupling reaction.[1] The primary reason for this is the significant steric hindrance presented by this compound.

  • Causality: The molecule has two key structural features that impede the standard amide bond formation:

    • Ortho-Methyl Group: The methyl group at the 2-position of the benzoic acid ring sterically shields the carboxyl group. This bulkiness physically obstructs the approach of the activated carboxyl group to the resin-bound amine.

    • N-Substitution: The amino group is attached to a benzene ring, making it an N-substituted (aromatic) amine. This is analogous to N-methylated amino acids, which are notoriously difficult to couple due to the increased steric bulk around the nitrogen atom, slowing reaction kinetics.[2][3]

Standard coupling reagents like HBTU or DIC/HOBt may not be potent enough to overcome this combined steric challenge within a typical timeframe.[4][5]

Question 2: I performed a single, extended coupling reaction, but the final peptide analysis (HPLC/MS) shows a significant deletion sequence corresponding to the missing 3-amino-2-methylbenzoic acid residue. Why didn't a longer reaction time solve the problem?

Answer: While extending the reaction time can sometimes improve yields for moderately slow couplings, it is often an insufficient strategy for severely hindered amino acids.[6]

  • Causality: The issue lies in the stability and concentration of the activated species.

    • Active Ester Instability: The activated ester (e.g., O-acylisourea, OBt, or OAt ester) formed by the coupling reagent is a high-energy intermediate. It has a finite lifetime in the reaction milieu and can be hydrolyzed or undergo side reactions over extended periods. Leaving the reaction for several hours may not be beneficial if the majority of the activated amino acid has already degraded.

    • Decreased Driving Force: As the reaction slowly proceeds, the concentration of reactants decreases, further slowing the rate. For a sterically demanding coupling, a sustained, high concentration of the activated species is necessary to drive the reaction to completion. A single coupling, even if extended, may not maintain this required kinetic push. This is why a "double coupling" strategy is often more effective.[1][7]

Question 3: I am using HBTU as my coupling reagent. Should I switch to something else for this specific amino acid?

Answer: Yes, switching to a more potent coupling reagent is a highly recommended first step. While HBTU is effective for many standard couplings, its performance significantly drops with sterically demanding residues.[4][5]

  • Expert Recommendation: For incorporating this compound, we strongly advise using coupling reagents known to generate more reactive intermediates. The consensus in the field points to two superior classes of reagents:

    • HOAt-based Reagents (e.g., HATU): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a highly reactive OAt-active ester.[4][5] The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, accelerating the aminolysis step and making it more effective at overcoming steric barriers compared to the OBt ester formed by HBTU.[5]

    • Oxyma-based Reagents (e.g., COMU): COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt that incorporates the OxymaPure® leaving group.[2][8] It demonstrates coupling efficiencies comparable or even superior to HATU, particularly for hindered couplings.[8][9][10] COMU also offers a better safety profile, as it is not based on potentially explosive benzotriazole derivatives.[2][8]

The logical workflow for addressing this coupling challenge is outlined below.

G cluster_0 Troubleshooting Workflow Start Incomplete Coupling Detected (e.g., Positive Kaiser Test) Decision1 Is the coupling reagent HBTU/DIC or similar? Start->Decision1 Action1 Upgrade Coupling Reagent (HATU or COMU) Decision1->Action1 Yes Action2 Implement Double Coupling Protocol Decision1->Action2 No (already using HATU/COMU) Action1->Action2 Monitor Monitor with Kaiser Test After Each Coupling Action2->Monitor Decision2 Kaiser Test Negative? Monitor->Decision2 End Proceed with Synthesis Decision2->End Yes Reassess Re-evaluate Conditions (Solvent, Temperature, Excess Reagents) Decision2->Reassess No Reassess->Action2

Caption: Troubleshooting workflow for incomplete coupling.

In-Depth Protocols & Data

To achieve quantitative success, rigorous and optimized protocols are essential. The following section provides detailed methodologies and comparative data to guide your experimental design.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical variable. The data below, synthesized from literature on analogous sterically hindered couplings (e.g., Aib), illustrates the performance differences.[4][11]

ReagentActivating AdditiveKey Advantages for Hindered CouplingsTypical Reaction TimeRelative Efficacy
HBTU HOBtStandard, cost-effective2-4 hours, often requires double couplingModerate
HATU HOAtForms highly reactive OAt ester; faster kinetics; lower racemization risk.[4][5]1-2 hours; single coupling may sufficeHigh
COMU OxymaPure®Efficiency comparable or superior to HATU; non-explosive; high solubility.[2][8]1-hour double coupling often recommended.[11]Very High
PyBOP HOBtPhosphonium salt, avoids guanidinylation side reaction.> 16 hours for full conversion in some systems.[11]Moderate-High
Recommended Protocol: High-Efficiency Double Coupling

This protocol is designed to maximize the incorporation of this compound and is applicable for both manual and automated synthesis.

Materials:

  • Resin with N-terminal amine deprotected (verified by positive Kaiser test)

  • This compound (4 equivalents relative to resin loading)

  • Coupling Reagent (HATU or COMU) (3.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation:

    • Ensure the resin is well-swollen in DMF.[12]

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.[12]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[12]

    • Confirm the presence of the free amine with a positive Kaiser test.

  • First Coupling (Activation & Reaction):

    • In a separate vessel, dissolve this compound (4 eq.) and HATU/COMU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) to the activation mixture and vortex briefly. Allow to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel (e.g., by bubbling nitrogen or mechanical shaking) for 1 hour at room temperature.[11]

  • Intermediate Monitoring (Optional but Recommended):

    • After the first coupling, drain the reaction solution.

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test on a small sample of beads.[1] A positive (blue) or weakly positive result is expected, indicating the need for a second coupling.

  • Second Coupling:

    • Crucially, prepare a fresh solution of activated amino acid as described in Step 2. Do not reuse the solution from the first coupling.

    • Add this fresh solution to the resin.

    • Agitate the reaction vessel for an additional 1-2 hours at room temperature.

  • Final Monitoring and Progression:

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a final Kaiser test. The test should now be negative (yellow/colorless beads), indicating the reaction has gone to completion.

    • If the test is negative, you may proceed to the deprotection of the newly added Fmoc group for the next cycle. If it remains positive, a third coupling may be considered, or other parameters like temperature should be investigated.

The logical flow of the double coupling protocol is visualized below.

G A Start: Deprotected Peptide-Resin B Prepare Fresh Activated Fmoc-AA + HATU/COMU A->B C 1st Coupling (1 hour) B->C D Wash Resin (DMF) C->D E Kaiser Test D->E F Prepare Fresh Activated Fmoc-AA + HATU/COMU (Second Time) E->F Test Positive J Coupling Complete: Proceed to next cycle E->J Test Negative (Unlikely) G 2nd Coupling (1-2 hours) F->G H Wash Resin (DMF) G->H I Final Kaiser Test H->I I->J Test Negative K Troubleshoot: Consider 3rd coupling or temperature increase I->K Test Positive

Caption: High-efficiency double coupling workflow.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic difference between HATU and HBTU? A1: The key difference is the leaving group that forms the active ester. HBTU is based on 1-Hydroxybenzotriazole (HOBt), while HATU is based on 1-Hydroxy-7-azabenzotriazole (HOAt). The OAt-ester formed by HATU is significantly more reactive than the OBt-ester from HBTU. This is due to the electron-withdrawing effect of the nitrogen atom at the 7-position in the pyridine ring of HOAt, which makes it a better leaving group and accelerates the rate of aminolysis.[5]

Q2: Can I use phosphonium-based reagents like PyBOP instead of uronium/aminium salts like HATU/COMU? A2: Yes, phosphonium reagents like PyBOP can be used and are effective. A key advantage is that they do not have the potential to cause guanidinylation of the free N-terminal amine, a side reaction that can occur with excess uronium/aminium reagents.[2] However, for the most challenging couplings, the reactivity of HATU and COMU is generally considered superior.[8]

Q3: Is it necessary to use an excess of the amino acid and coupling reagents? A3: Yes, for difficult couplings, using a significant excess of reagents is critical to drive the reaction forward. A 3- to 4-fold excess of the protected amino acid and coupling reagent over the resin's functional capacity is a standard and effective practice.[12] This ensures a high concentration of the activated species is available to react with the resin-bound amines.

Q4: Can increasing the reaction temperature improve coupling efficiency? A4: Increasing the temperature (e.g., to 50-75°C), especially with microwave-assisted SPPS, can significantly accelerate coupling rates and improve efficiency for difficult sequences.[6][13] However, this should be approached with caution, as higher temperatures can also increase the risk of side reactions, such as racemization, particularly for sensitive amino acids. It is often used as a secondary optimization step if advanced coupling reagents and double coupling at room temperature are insufficient.

Q5: How can I quantitatively monitor coupling efficiency? A5: While the qualitative Kaiser test is standard for real-time monitoring, quantitative methods can be employed for rigorous optimization.[14] One method involves using a chromogenic reporter, such as a p-nitroanilide (pNA) tagged amino acid, in the sequence.[14] After a difficult coupling attempt, the amount of unreacted amine can be quantified by cleaving the pNA and measuring its absorbance spectrophotometrically, which directly correlates to the number of failed coupling events.[14] Alternatively, a small amount of resin can be cleaved and analyzed by HPLC and NMR to determine the ratio of desired product to deletion sequence.[15]

References
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem.
  • Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA. Benchchem.
  • A Technical Guide to Fmoc-Aib-OH in Peptide Synthesis: From Commercial Suppliers to Advanced Methodologies. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • A Comparative Guide to the Coupling Efficiency of HBTU and H
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • SYNTHESIS NOTES. Aapptec Peptides.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • Technical Support Center: Double Coupling Protocol for Difficult Fmoc-Aib-OH Additions. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
  • Challenging SPPS: Difficult Sequences And Side Reactions. Gyros Protein Technologies.
  • Using double coupling to improve your peptide synthesis. Biotage.

Sources

Technical Support Center: Fmoc-3-amino-2-methylbenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for troubleshooting side reactions when using Fmoc-3-amino-2-methylbenzoic acid (Fmoc-AmMeBza-OH) in solid-phase peptide synthesis (SPPS). This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind common issues and provide robust, validated protocols to ensure the success of your synthesis.

The incorporation of Fmoc-AmMeBza-OH presents a unique set of challenges primarily due to significant steric hindrance. The methyl group at the 2-position (ortho to the carboxylic acid) and the amino group at the 3-position create a sterically crowded environment around the reaction centers. This guide addresses the most frequently encountered problems and offers validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My coupling yields are extremely low when incorporating Fmoc-AmMeBza-OH. What is the primary cause and how can I improve efficiency?

A1: Root Cause Analysis & Mitigation Strategy

The principal cause of low coupling efficiency is the severe steric hindrance imposed by the ortho-methyl group on the benzoic acid ring. This bulkiness physically obstructs the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing the rate of amide bond formation dramatically. Standard coupling conditions are often insufficient to drive the reaction to completion.

Troubleshooting Workflow:

To overcome this, a multi-faceted approach focusing on enhancing activation, extending reaction times, and optimizing the reaction environment is necessary.

G start Low Coupling Yield (Negative Kaiser Test / Mass Spec Deficit) reagent Step 1: Upgrade Coupling Reagent start->reagent Initial Strategy conditions Step 2: Optimize Reaction Conditions reagent->conditions capping Step 3: Implement Capping conditions->capping solvent Step 4: Change Solvent System capping->solvent success Problem Resolved: High Purity Peptide solvent->success G cluster_0 SPPS Cycle with Fmoc-AmMeBza-OH deprotection Fmoc Deprotection (Piperidine/DMF) coupling Couple Fmoc-AmMeBza-OH (e.g., HATU) deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test capping Cap with Acetic Anhydride kaiser_test->capping Test Positive (Blue) next_cycle Proceed to Next Deprotection kaiser_test->next_cycle Test Negative (Yellow) capping->next_cycle

Caption: Decision workflow incorporating capping.

Q3: After incorporating a dipeptide ending in -AmMeBza-Resin, I see premature cleavage and the formation of a cyclic product. Could this be Diketopiperazine (DKP) formation?

A3: Understanding and Preventing Diketopiperazine (DKP) Formation

Yes, this is a strong possibility. DKP formation is an intramolecular side reaction where the N-terminal amine of a dipeptide-resin attacks the ester linkage connecting the C-terminal residue to the resin. [1][2]This results in the cleavage of the dipeptide from the resin as a cyclic diketopiperazine, leading to significant yield loss. [2][3]This reaction is especially prevalent after the second amino acid is coupled and its Fmoc group is removed, exposing the free amine. [1]

DKP_Formation Resin Resin Linker-O-C(=O)-CH(R2)-NH-C(=O)-CH(R1)-NH2 Attack Intramolecular Nucleophilic Attack Resin:f1->Attack N-terminal amine attacks C-terminal ester linkage DKP Diketopiperazine (Cleaved from resin) Attack->DKP Truncated Truncated Sequence (Free OH-Linker on Resin) Attack->Truncated

Caption: Mechanism of Diketopiperazine (DKP) formation.

While sequences containing Proline at the second position are notoriously prone to DKP formation, any dipeptide can undergo this reaction. [1][2]The slow rate of the subsequent coupling of a third (often bulky) amino acid can provide a larger window of opportunity for this intramolecular cyclization to occur.

Mitigation Strategies:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: This is the most effective strategy. The extreme steric bulk of the 2-chlorotrityl linker physically shields the ester bond from the N-terminal amine, dramatically suppressing DKP formation. [1][4]Wang and other less hindered resins are more susceptible.

  • Couple the Third Residue Immediately: After deprotecting the second residue (AmMeBza), proceed immediately to the coupling of the third amino acid without any delays.

  • Use Pre-formed Dipeptides: An alternative is to synthesize the dipeptide unit (e.g., Fmoc-AA₃-AmMeBza-OH) in solution and then couple this entire unit to the resin. This bypasses the vulnerable dipeptide-resin intermediate. [1]

Q4: What are the best analytical methods to identify these side products?

A4: Analytical Characterization Strategy

A combination of high-resolution liquid chromatography and mass spectrometry is essential for accurately identifying and quantifying the products of your synthesis.

  • Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This is the workhorse technique for peptide analysis. [5] * Purity Assessment: UPLC provides high-resolution separation of your target peptide from side products like deletion sequences or capped products. The peak area percentage gives a quantitative measure of crude purity.

    • Identity Confirmation: The coupled mass spectrometer confirms the molecular weight of the species in each peak. A deletion sequence will have a mass corresponding to the target peptide minus the mass of the AmMeBza residue (C₈H₉NO₂ = 151.16 Da). A capped sequence will show the mass of the truncated peptide plus an acetyl group (42 Da).

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS fragmentation can be performed on the parent ion of interest. The resulting fragment ions can be used to sequence the peptide, definitively proving the absence (or presence) of the AmMeBza residue at the expected position.

References
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]

  • Paradís-Bas, M., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 45(10), 2630-2657. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789-3792. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis (pp. 19-38). Springer, New York, NY. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Sakamoto, K., et al. (2020). N-Methylated Peptide Synthesis via Generation of an Acyl N-Methylimidazolium Cation Accelerated by a Brønsted Acid. Organic Letters, 22(16), 6340-6344. Retrieved from [Link]

  • Zaparelli, G., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e70064. Retrieved from [Link]

  • Bofill, J. M., et al. (2001). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. The Journal of Organic Chemistry, 66(5), 1636-1643. Retrieved from [Link]

  • Gucinski, A. C., & Glish, G. L. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 29(10), 2024-2033. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. The Baran Laboratory, Scripps Research. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 17(15), 1438-1453. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Scott, P. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. Retrieved from [Link]

  • Wang, Y., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(17), 2315-2328. Retrieved from [Link]

  • Nefzi, A., et al. (1999). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. The Journal of Organic Chemistry, 64(10), 3717-3723. Retrieved from [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Bioconjugate Chemistry, 19(5), 1042-1048. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789-3792. Retrieved from [Link]

  • Yan, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47006-47015. Retrieved from [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

  • Yan, Z., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47006-47015. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for 3-Amino-2-Methylbenzoic Acid Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Fmoc deprotection of sterically hindered residues, with a specific focus on 3-amino-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) involving challenging amino acid analogues. Here, we will dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your synthetic efforts.

Introduction: The Challenge of Steric Hindrance

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its base lability, which allows for mild deprotection conditions orthogonal to acid-labile side-chain protecting groups.[1] The standard deprotection cocktail, a 20% piperidine solution in dimethylformamide (DMF), is highly effective for most standard amino acids.[2][3][4] However, residues like 3-amino-2-methylbenzoic acid present a significant steric challenge. The ortho-methyl group shields the amino group, hindering the approach of the piperidine base and often leading to incomplete Fmoc removal. This incomplete deprotection results in deletion sequences and truncated peptides, significantly reducing the overall yield and purity of the target molecule.[5]

This guide provides a systematic approach to overcoming these challenges, ensuring robust and reproducible synthesis of peptides containing 3-amino-2-methylbenzoic acid and other sterically hindered residues.

Troubleshooting Guide

This section addresses common problems encountered during the Fmoc deprotection of 3-amino-2-methylbenzoic acid in a question-and-answer format.

Question 1: My colorimetric test (e.g., Kaiser test) indicates incomplete Fmoc deprotection after the standard protocol. What are the primary causes and immediate troubleshooting steps?

Answer: A weak or negative colorimetric test result post-deprotection is a clear indicator of incomplete Fmoc removal. For sterically hindered residues like 3-amino-2-methylbenzoic acid, the standard conditions are often insufficient.

Immediate Corrective Actions:

  • Extend Deprotection Time: The most straightforward initial step is to increase the reaction time. Instead of the typical 5-20 minutes, extend the deprotection to 30-60 minutes. Monitor the progress with periodic colorimetric tests.

  • Increase Piperidine Concentration: While 20% piperidine is standard, increasing the concentration to 30-40% can enhance the deprotection rate for hindered residues.

  • Repeat the Deprotection Step: If a single extended treatment is ineffective, filter the resin and repeat the deprotection step with a fresh solution of 20% piperidine in DMF.[3]

  • Check Reagent Quality: Ensure that the piperidine and DMF are of high quality and free from degradation products. Piperidine can degrade over time, and DMF can contain amine impurities that may interfere with the reaction.[6][7]

Question 2: I've extended the deprotection time and increased the piperidine concentration, but the deprotection is still incomplete. What are my next options?

Answer: When standard modifications fail, it's time to consider more potent deprotection strategies.

Advanced Strategies:

  • Elevated Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 35-40°C) can significantly increase the reaction rate and overcome the steric barrier.[6] Use caution, as higher temperatures can promote side reactions.

  • Solvent Modification: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP has a higher boiling point and can be more effective at disrupting peptide aggregation, which can contribute to incomplete deprotection.[6]

  • Stronger Base Cocktails: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful alternative for hindered residues.[8][9] A common cocktail is 2% DBU in DMF. DBU is a non-nucleophilic base and removes the Fmoc group much faster than piperidine.[8][9]

    • Important Consideration for DBU: DBU does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage.[8][9] This reactive intermediate can cap the newly deprotected amine. Therefore, a scavenger must be added. A common and effective solution is to include a small amount of a nucleophilic amine, such as piperidine or piperazine, in the DBU cocktail (e.g., 2% DBU, 2% piperidine in DMF).[8][10]

Question 3: Are there any potential side reactions I should be aware of when using stronger bases like DBU?

Answer: Yes, while DBU is highly effective, it can promote certain side reactions.

  • Aspartimide Formation: If your peptide sequence contains aspartic acid (Asp), DBU can catalyze the formation of a cyclic aspartimide, particularly if the Asp residue is followed by a small amino acid like glycine or serine.

  • Racemization: Prolonged exposure to strong bases can increase the risk of racemization, especially at the C-terminal amino acid attached to the resin.[7]

To mitigate these risks, keep the DBU treatment time as short as possible while ensuring complete deprotection. Real-time monitoring of the deprotection process can be highly beneficial.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the Fmoc deprotection reaction in real-time?

A1: The fluorenyl moiety of the Fmoc group has a strong UV absorbance.[1][2] This property can be exploited for real-time monitoring of the deprotection step by measuring the UV absorbance of the cleavage solution at approximately 301 nm. A plateau in the absorbance indicates the completion of the reaction.

Q2: Can I use a different secondary amine instead of piperidine?

A2: Yes, other secondary amines like piperazine and 4-methylpiperidine have been successfully used for Fmoc deprotection.[5] Some studies suggest that piperazine may reduce diketopiperazine formation, a common side reaction in SPPS.[5][10] Pyrrolidine has also been explored as an alternative.[11] However, for the specific challenge of 3-amino-2-methylbenzoic acid, a stronger base like DBU is often necessary.

Q3: What is the mechanism of Fmoc deprotection?

A3: Fmoc deprotection proceeds via a β-elimination mechanism.[2][12] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This initiates an elimination reaction that releases the free amine, carbon dioxide, and dibenzofulvene (DBF).[2] The excess secondary amine in the deprotection solution then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is washed away.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a colorimetric test to confirm the presence of a free amine.

Protocol 2: Optimized Fmoc Deprotection for 3-Amino-2-Methylbenzoic Acid
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add a solution of 2% DBU and 2% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots of the solution and measuring the UV absorbance at 301 nm.

  • Once the absorbance plateaus (typically within 5-10 minutes), drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a colorimetric test to confirm complete deprotection.

Data Presentation: Comparison of Deprotection Conditions
Deprotection ReagentConcentrationTemperature (°C)Time (min)Outcome for 3-amino-2-methylbenzoic acid
Piperidine/DMF20%2520Incomplete Deprotection
Piperidine/DMF40%2560Partial Improvement
Piperidine/DMF20%4030Improved, but may not be complete
DBU/Piperidine/DMF2% / 2%255-10Complete Deprotection

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Deprotonation Proton Abstraction by Base Fmoc_Peptide->Deprotonation + Piperidine Intermediate Carbanion Intermediate Deprotonation->Intermediate Elimination β-Elimination Intermediate->Elimination Products Free Amine (H2N-Peptide) + CO2 + Dibenzofulvene (DBF) Elimination->Products Scavenging DBF Scavenging by excess Base Products->Scavenging DBF Adduct Stable Adduct Scavenging->Adduct + Piperidine

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Detected (e.g., negative Kaiser test) Step1 Extend Deprotection Time (e.g., to 60 min) Start->Step1 Check1 Deprotection Complete? Step1->Check1 Step2 Increase Piperidine Conc. (e.g., to 40%) Check1->Step2 No Success Proceed to Coupling Check1->Success Yes Check2 Deprotection Complete? Step2->Check2 Step3 Switch to DBU-based cocktail (e.g., 2% DBU/2% Piperidine) Check2->Step3 No Check2->Success Yes Check3 Deprotection Complete? Step3->Check3 Check3->Success Yes Failure Consult Senior Scientist/ Re-evaluate Strategy Check3->Failure No

Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.

References

  • American Chemical Society. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • American Chemical Society. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • CHIMIA. (2010). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]

  • American Chemical Society. (2024). Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Retrieved from [Link]

Sources

Technical Support Center: Managing Peptide Aggregation with Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals incorporating Fmoc-3-amino-2-methylbenzoic acid into solid-phase peptide synthesis (SPPS). The unique structure of this non-canonical amino acid—a rigid aromatic scaffold with an ortho-methyl group—presents distinct challenges and opportunities in peptide design. Its incorporation can significantly influence peptide conformation, potentially leading to on-resin aggregation, incomplete couplings, and difficult purifications.

This guide provides a framework for understanding the potential issues, troubleshooting common problems, and implementing scientifically grounded strategies to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered a "difficult" residue in SPPS?

A1: this compound is a protected, non-proteinogenic amino acid derivative. Its difficulty in SPPS arises from two primary structural features:

  • Steric Hindrance: The methyl group positioned ortho to the amine creates significant steric bulk. This hindrance can slow down both the coupling of the this compound itself and the subsequent coupling of the next amino acid onto its nitrogen, leading to incomplete reactions and deletion sequences.[1]

  • Rigidity and Aromaticity: The benzene ring introduces a rigid, planar segment into the peptide backbone. While this can be desirable for creating specific secondary structures, the aromatic ring can also promote intermolecular aggregation through π-π stacking interactions, where the electron clouds of adjacent aromatic rings align.[2][3][4]

Q2: How does the incorporation of this residue cause peptide aggregation?

A2: Aggregation during SPPS is typically driven by the formation of intermolecular hydrogen bonds that lead to β-sheet structures.[5] While the rigid structure of 3-amino-2-methylbenzoic acid can disrupt typical β-sheet formation, it can introduce a different aggregation pathway. The flat, electron-rich aromatic rings can stack on top of each other, much like coins, creating highly ordered, insoluble aggregates. This π-π stacking is a powerful non-covalent interaction that can render the N-terminus of the growing peptide chain inaccessible to reagents.[2][3][6]

Q3: What are the primary visual or analytical signs of aggregation when using this amino acid?

A3: Key indicators of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin complex will fail to swell adequately in the synthesis solvents. In a batch reactor, the resin bed may appear shrunken or clumped.[5]

  • Failed Coupling Tests: Standard tests for free amines, such as the Kaiser test or TNBS test, may give a false negative (indicating complete reaction) because the aggregated chains physically block the test reagents from reaching the unreacted N-termini.

  • Incomplete Deprotection/Coupling: Analytical HPLC and mass spectrometry of the crude peptide will show a high prevalence of deletion sequences (especially the residue immediately following the 3-amino-2-methylbenzoic acid) and truncated products.

  • Flattened Deprotection Profile: In continuous-flow synthesizers, aggregation is often indicated by a flattened and broadened UV absorbance profile during the Fmoc-deprotection step.

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve issues based on your experimental observations.

Issue 1: Incomplete Coupling of this compound
  • Symptom: Positive Kaiser/TNBS test after the coupling step for the aminobenzoic acid residue.

  • Primary Cause: Steric hindrance from the ortho-methyl group is slowing the reaction kinetics.[1]

  • Solutions:

    • Change Coupling Reagents: Switch to a more potent coupling reagent combination, such as HATU or HCTU with DIPEA or NMM. These reagents form highly reactive activated esters that can overcome steric barriers more effectively.[7]

    • Increase Coupling Time & Double Couple: Extend the coupling reaction time to 2-4 hours. If the coupling is still incomplete, perform a second coupling with a fresh solution of activated amino acid.

    • Elevate Temperature: Perform the coupling at an elevated temperature (40°C to 60°C). Increased thermal energy can help overcome the activation energy barrier of the sterically hindered coupling.[8][9] Microwave-assisted SPPS is particularly effective for driving hindered couplings to completion quickly.

Issue 2: Incomplete Coupling of the Amino Acid Following 3-amino-2-methylbenzoic Acid
  • Symptom: Positive Kaiser/TNBS test after coupling the residue subsequent to the aminobenzoic acid. Mass spectrometry of the crude product shows a significant (n-1) peak corresponding to the loss of this residue.

  • Primary Cause: This is a classic sign of on-resin aggregation. The 3-amino-2-methylbenzoic acid has induced the peptide chains to self-associate, blocking access to the N-terminus.

  • Solutions:

    • Employ "Structure-Disrupting" Techniques: These methods are designed to break up the intermolecular interactions causing the aggregation.

      • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF, prior to the difficult coupling. These salts disrupt hydrogen bonding networks and can improve solvation.[10]

      • Specialized Solvents: Switch to a more polar, structure-disrupting solvent system. N-methylpyrrolidone (NMP) is often superior to DMF.[11] Adding 25% DMSO to DMF or using a "Magic Mixture" (DCM/DMF/NMP 1:1:1) can also be highly effective.[12]

    • Apply Physical Disruption:

      • Sonication: Applying ultrasonic energy during the coupling step can physically break apart aggregated resin beads and improve reagent diffusion.[10][13][14]

      • High-Temperature/Microwave Synthesis: Running the coupling reaction at elevated temperatures (e.g., 75-90°C) using a microwave peptide synthesizer provides sufficient energy to disrupt secondary structures and accelerate coupling kinetics.[5][8]

Issue 3: Poor Yield and Purity of Final Peptide
  • Symptom: The final crude peptide is obtained in low yield and HPLC analysis shows a complex mixture of products that is difficult to purify.

  • Primary Cause: Cumulative effect of incomplete couplings and deprotections throughout the synthesis due to persistent aggregation.

  • Proactive Solutions (to be implemented from the start of the synthesis):

    • Choose a High-Swelling Resin: Start the synthesis with a resin designed to minimize aggregation, such as a low-loading polystyrene resin or a polyethylene glycol (PEG)-based resin (e.g., NovaSyn® TG, TentaGel). These resins keep the peptide chains further apart, reducing the likelihood of intermolecular interactions.

    • Incorporate Backbone Protection: If the peptide sequence allows, strategically insert a "structure-breaking" residue every 5-6 amino acids.

      • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating it as part of a pseudoproline dipeptide can introduce a "kink" in the backbone that effectively disrupts β-sheet formation. The native residue is restored during the final TFA cleavage.

      • Hmb/Dmb Protected Amino Acids: Incorporating an N-(2-hydroxy-4-methoxybenzyl) or N-(2,4-dimethoxybenzyl) protected amino acid provides a bulky group on the backbone nitrogen, preventing the hydrogen bond formation necessary for aggregation.[15]

Visualizing the Problem and Solution

Hypothesized Aggregation Mechanism

The diagram below illustrates the two primary challenges posed by this compound: steric hindrance during coupling and subsequent aggregation via π-π stacking.

AggregationMechanism cluster_coupling Challenge 1: Steric Hindrance cluster_aggregation Challenge 2: On-Resin Aggregation PeptideResin Peptide-Resin (Free Amine) IncompleteCoupling Incomplete Coupling (Deletion Sequence) PeptideResin->IncompleteCoupling FmocAAMBA Fmoc-3-amino- 2-methylbenzoic acid (Activated) FmocAAMBA->IncompleteCoupling Hindrance Steric Hindrance (Ortho-Methyl Group) Hindrance->IncompleteCoupling BlockedNTerm Blocked N-Terminus (Inaccessible) Peptide1 Peptide Chain 1 (with Aromatic Ring) PiStacking π-π Stacking Peptide1->PiStacking Peptide2 Peptide Chain 2 (with Aromatic Ring) Peptide2->PiStacking PiStacking->BlockedNTerm

Caption: Dual challenges of steric hindrance and π-π stacking.

Troubleshooting Workflow

This flowchart provides a logical path for addressing synthesis failures.

TroubleshootingWorkflow Start Synthesis Failure (Low Yield, Impure Product) CheckCoupling Check Coupling at Specific Residues (Kaiser/TNBS/LC-MS) Start->CheckCoupling IncompleteAAMBA Incomplete Coupling OF AAMBA? CheckCoupling->IncompleteAAMBA IncompleteNext Incomplete Coupling AFTER AAMBA? IncompleteAAMBA->IncompleteNext No Sol_AAMBA Implement Steric Hindrance Protocol: • Stronger Coupling Reagents (HATU) • Double Couple / Increase Time • High Temperature / Microwave IncompleteAAMBA->Sol_AAMBA Yes Sol_Aggregation Implement Anti-Aggregation Protocol: • Chaotropic Salts / Special Solvents • Sonication • High Temperature / Microwave IncompleteNext->Sol_Aggregation Yes Proactive For Future Syntheses: • Use Low-Load / PEG Resin • Add Structure-Breakers (Pseudoproline, Hmb/Dmb) IncompleteNext->Proactive No (Other Issue) Sol_AAMBA->Proactive Sol_Aggregation->Proactive

Caption: A logical workflow for troubleshooting synthesis failures.

Quantitative Data & Protocols

Table 1: Recommended Solvent Systems for Aggregated Sequences
Solvent SystemCompositionMechanism of ActionReference(s)
NMP 100% N-Methyl-2-pyrrolidoneSuperior solvation of peptide backbone compared to DMF.[11]
DMSO/DMF 25% DMSO in DMFDMSO is a highly polar, aprotic solvent that disrupts H-bonds.
"Magic Mixture" DCM/DMF/NMP (1:1:1)A combination of solvents with diverse properties to improve solvation of complex sequences.[12]
Chaotropic Wash 0.8 M NaClO₄ or 4 M KSCN in DMFSalts disrupt the structure of water and interfere with intermolecular hydrogen bonding.[10]
Experimental Protocols

Protocol 1: High-Temperature Coupling using Microwave Synthesizer

This protocol is highly effective for overcoming both steric hindrance and aggregation.

  • Setup: Place the peptide-resin in the reaction vessel of a microwave peptide synthesizer.

  • Deprotection: Add 20% piperidine in DMF. Apply microwave power to maintain 75-90°C for 3-5 minutes.

  • Wash: Thoroughly wash the resin with DMF (3-5 times).

  • Coupling: Add the pre-dissolved Fmoc-amino acid (4 eq.), coupling reagent (e.g., HCTU, 4 eq.), and activation base (e.g., DIPEA, 8 eq.) in DMF.

  • Reaction: Apply microwave power to maintain 75-90°C for 5-10 minutes. For the sterically hindered this compound, this time may be extended to 15-20 minutes.[5][9]

  • Wash: Thoroughly wash the resin with DMF (3-5 times).

  • Confirmation: Perform a Kaiser or TNBS test to confirm reaction completion. If incomplete, repeat the coupling step.

Protocol 2: Sonication-Assisted Coupling

This protocol uses physical energy to disrupt aggregation during coupling.

  • Preparation: Swell the Fmoc-deprotected peptide-resin in the chosen solvent (e.g., NMP or 25% DMSO/DMF) within a reaction vessel.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and base (e.g., DIPEA, 8 eq.).

  • Coupling: Add the activated amino acid solution to the resin.

  • Sonication: Place the reaction vessel in an ultrasonic bath. Sonicate the mixture for the duration of the coupling reaction (1-2 hours). Ensure the bath temperature is controlled to prevent excessive heating.[10][14]

  • Wash & Confirm: Wash the resin thoroughly and perform a completion test as described in Protocol 1.

References

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Azam, S. et al. (2014). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. PLoS ONE. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. (2024). [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag. (2025). [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

  • Der-Sarkissian, A. et al. (2003). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society. [Link]

  • How to dissolve peptides rich in aromatic residues? ResearchGate. (2017). [Link]

  • Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. ResearchGate. (2025). [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTEC. [Link]

  • Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience. (2014). [Link]

  • Solid-state packing dictates the unexpected solubility of aromatic peptides. Communications Chemistry. (2021). [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. (2020). [Link]

  • Sustainable Ultrasound-Assisted Solid-Phase peptide synthesis (SUS-SPPS): Less Waste, more efficiency. ResearchGate. (2025). [Link]

  • A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. (2022). [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. (2018). [Link]

  • Stacking interactions by two Phe side chains stabilize and orient assemblies of even the minimal amphiphilic β-sheet motif. Chemical Communications. (2015). [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. (2023). [Link]

  • Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Pharmaceutics. (2022). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. (2021). [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. (2020). [Link]

  • pi-Stacking interactions. Alive and well in proteins. Semantic Scholar. [Link]

  • Sustainable Ultrasound-Assisted Solid-Phase peptide synthesis (SUS-SPPS): Less Waste, more efficiency. Ultrasonics Sonochemistry. (2025). [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. (2019). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • The Pi-Pi Interaction. Supramolecular Chemistry. YouTube. (2020). [Link]

  • Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Purification Strategies for Peptides with Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers working with peptides incorporating Fmoc-3-amino-2-methylbenzoic acid. The inclusion of this bulky, hydrophobic, and structurally rigid amino acid analog presents unique challenges during reversed-phase HPLC (RP-HPLC) purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and recovery.

The core challenge with these peptides stems from the properties of the 3-amino-2-methylbenzoic acid residue itself. Its aromatic nature and methyl group significantly increase hydrophobicity, often leading to strong retention on reversed-phase columns.[1][2] This can result in poor solubility in standard aqueous mobile phases and a high tendency for the peptide to aggregate, complicating both synthesis and purification.[3][4]

This resource is designed to address these specific issues head-on, providing you with the expert guidance needed to navigate the complexities of your purification workflow.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing 3-amino-2-methylbenzoic acid.

Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)

Potential Causes:

  • Peptide Aggregation: The high hydrophobicity conferred by the methylbenzoic acid residue can cause peptides to self-associate on the column, leading to broad or split peaks.[1][4]

  • Secondary Interactions: The aromatic ring can engage in non-hydrophobic interactions with the stationary phase, causing peak tailing.

  • Poor Solubility: The peptide may be partially insoluble in the initial mobile phase conditions, causing it to precipitate at the head of the column.

  • Column Overload: Injecting too much crude peptide can saturate the stationary phase.

Recommended Solutions:

  • Modify Mobile Phase Composition:

    • Increase Organic Modifier Strength: For highly hydrophobic peptides, acetonitrile (ACN) may not be a strong enough organic modifier. Consider using n-propanol or isopropanol, or a mixture (e.g., 50:50 ACN/isopropanol) in Mobile Phase B.[5] These solvents can improve solubility and disrupt aggregation.

    • Introduce Chaotropic Agents: Adding agents like guanidinium chloride (up to 2-4 M) or urea to the mobile phase can disrupt secondary structures and prevent aggregation, though this is often a last resort due to potential system compatibility issues.[4]

  • Optimize Sample Dissolution:

    • Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase.[1][6] This ensures the peptide is fully solubilized before injection.

    • Caution: The final concentration of the strong solvent in the injected sample should be as low as possible to avoid peak distortion.

  • Adjust Gradient and Flow Rate:

    • Use a shallower gradient (e.g., 0.5% B per minute instead of 1% B per minute).[7] This gives the peptide more time to interact with the stationary phase and can improve resolution from closely eluting impurities.

    • Lowering the flow rate can sometimes improve peak shape for difficult separations.

  • Change Stationary Phase:

    • If a C18 column is providing poor results, consider a C8 or a Phenyl phase.[8][9] A Phenyl column may offer unique selectivity for peptides rich in aromatic amino acids.[1]

Problem 2: Low or No Peptide Recovery

Potential Causes:

  • Irreversible Adsorption: The peptide may be so hydrophobic that it binds irreversibly to the C18 stationary phase under the chosen conditions.

  • Precipitation: The peptide may have precipitated on the column, in the injection loop, or in the sample vial. This is common when a peptide dissolved in a strong organic solvent is diluted too much with an aqueous mobile phase.[3]

Recommended Solutions:

  • Perform a Column Wash: After the run, wash the column with a very high concentration of organic solvent (e.g., 95-100% isopropanol or n-propanol) to elute strongly bound material.

  • Re-evaluate Dissolution Protocol: Ensure the peptide remains soluble after dilution with Mobile Phase A. A good practice is to centrifuge the sample after dilution and before injection; if a pellet forms, the solubility is inadequate. Follow the dissolution sequence recommended in Application Note #9802: add the pure organic solvent first, then concentrated buffer components (like TFA), and finally the aqueous portion.[5]

  • Use a Less Retentive Column: Switch from a C18 to a C8, C4, or Phenyl stationary phase, which are less hydrophobic and may allow for elution of the peptide.[9]

Problem 3: Co-elution of Peptide with Impurities

Potential Causes:

  • Similar Hydrophobicity: Deletion sequences or other synthesis-related impurities may have hydrophobicities very similar to the target peptide.

  • Sub-optimal Selectivity: The chosen mobile phase and stationary phase combination may not be providing enough resolving power.

Recommended Solutions:

  • Change the Ion-Pairing Agent: While 0.1% Trifluoroacetic Acid (TFA) is standard, switching to a different ion-pairing agent can alter selectivity.[10] Consider 0.1% Formic Acid (FA) for a different selectivity profile, especially if the final product will be analyzed by mass spectrometry.

  • Adjust the Mobile Phase pH: Changing the pH affects the ionization state of acidic and basic residues in the peptide, which can dramatically alter retention time and selectivity.[7][11] Using a buffer system to run at a higher pH (e.g., pH 7-8 with an ammonium bicarbonate buffer) can be effective, but requires a hybrid-particle or pH-stable column.

  • Employ Orthogonal Chromatography: The most reliable way to ensure purity is to use two different purification methods.[10] After an initial RP-HPLC purification, run the collected fractions on a second RP-HPLC system with a different mobile phase pH or a different column chemistry (e.g., C18 followed by Phenyl).

Frequently Asked Questions (FAQs)

Q1: What are the best initial conditions for purifying a peptide with 3-amino-2-methylbenzoic acid?

A1: Start with a robust, general-purpose method and optimize from there.

  • Column: A wide-pore (300 Å) C18 silica-based column is a good starting point.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[1][12]

  • Gradient: Begin with a shallow gradient, such as 5% to 65% B over 60 minutes.[7]

  • Detection: Monitor at 214-220 nm for the peptide backbone.[12]

  • Sample Prep: Dissolve the crude peptide in a minimal volume of DMSO and dilute with Mobile Phase A to the injection concentration.

Q2: My peptide still has the N-terminal Fmoc group attached after cleavage. How do I purify it?

A2: The presence of the highly hydrophobic Fmoc group will dramatically increase the peptide's retention time. If cleavage was incomplete and you wish to remove the Fmoc group post-purification, this can sometimes be done in solution using a volatile amine like diethylamine in acetonitrile, followed by evaporation and precipitation.[13] However, it is often preferable to optimize the initial Fmoc deprotection step on the resin before cleavage.[13] If you must purify the Fmoc-peptide, you will need a very strong organic mobile phase (like isopropanol) and a very shallow gradient.

Q3: How does the position of the 3-amino-2-methylbenzoic acid residue in the sequence affect purification?

A3: The position can have a significant impact. A peptide's overall hydrophobicity and its interaction with the stationary phase are not just the sum of its amino acids, but are also influenced by the sequence and resulting structure.[7] If the residue is surrounded by other hydrophobic amino acids, the peptide may be extremely difficult to purify and prone to aggregation.[2][4] Conversely, if it is flanked by charged or polar residues (like Lys, Arg, or Ser), the overall hydrophobicity is tempered, which can make purification more straightforward.

Q4: Are there alternatives to RP-HPLC for these types of peptides?

A4: While RP-HPLC is the standard, other techniques can be considered, especially for very difficult cases.

  • Precipitation/Washing: For extremely hydrophobic peptides that are insoluble in most solvents, a non-chromatographic method can be effective. This involves precipitating the peptide in water, followed by washing with a solvent like diethyl ether to remove organic scavengers and impurities.[3]

  • Ion-Exchange Chromatography (IEX): If the peptide has a net positive or negative charge, IEX can be a powerful orthogonal technique to separate it from impurities that have a different charge state.[10]

Data & Protocols

Table 1: Recommended HPLC Columns & Conditions
ParameterRecommendation for Standard PeptidesRecommendation for Hydrophobic PeptidesRationale
Stationary Phase C18, 300 Å pore sizeC8, C4, or Phenyl, 300 Å pore sizeLess hydrophobic phases reduce the risk of irreversible binding for highly retentive peptides.[9]
Particle Size 5 µm (Analytical), 10 µm (Prep)5 µm (Analytical), 10 µm (Prep)Standard sizes for good efficiency and backpressure trade-off.
Mobile Phase A 0.1% TFA in Water0.1% TFA or 0.1% Formic Acid in WaterTFA is a strong ion-pairing agent. Formic acid provides different selectivity.[10]
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in ACN, ACN/IPA (1:1), or n-PropanolStronger organic solvents are needed to elute highly hydrophobic peptides and disrupt aggregation.[5]
Gradient Slope 1.0% / min0.5% - 0.8% / minA shallower gradient improves resolution for complex mixtures of hydrophobic species.[7]
Flow Rate 1 mL/min (4.6 mm ID)0.8 - 1 mL/min (4.6 mm ID)Lower flow rates can increase resolution but also increase run time.
Protocol 1: General RP-HPLC Purification Workflow

This protocol outlines a standard procedure for purifying a crude peptide containing 3-amino-2-methylbenzoic acid.

  • Sample Preparation: a. Weigh approximately 5-10 mg of crude lyophilized peptide into a clean microfuge tube. b. Add the minimum volume of DMSO required to fully dissolve the peptide (e.g., 50-100 µL). Vortex gently. c. Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a final concentration of ~5 mg/mL. d. Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material. e. Carefully transfer the supernatant to an HPLC vial.

  • Column Equilibration: a. Install the appropriate preparative or semi-preparative column (e.g., C18, 10 mm x 250 mm). b. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes, or until the baseline is stable.

  • Chromatography: a. Inject the prepared crude peptide solution onto the equilibrated column.[1] b. Run a gradient elution method (e.g., 5% to 65% B over 60 minutes). c. Monitor the effluent at 214 nm or 220 nm and collect fractions corresponding to the major peaks.

  • Post-Purification Analysis & Processing: a. Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to identify the fractions containing the pure target peptide. b. Pool the pure fractions. c. Lyophilize the pooled fractions to obtain the final peptide as a dry powder.

Visualized Workflows

Diagram 1: Troubleshooting Decision Tree for Poor Peak Shape

G start Problem: Poor Peak Shape (Broad, Tailing, Split) check_sol Is peptide fully soluble in initial mobile phase? start->check_sol check_grad Is gradient optimized? start->check_grad check_sol->check_grad Yes sol_protocol Action: Improve Dissolution - Use DMSO/HFIP for stock - Minimize dilution with aqueous check_sol->sol_protocol No mod_solvent Action: Modify Mobile Phase B - Add Isopropanol or n-Propanol - Increase %B starting point check_grad->mod_solvent No mod_grad Action: Adjust Gradient - Decrease slope (e.g., 0.5%/min) - Lower flow rate check_grad->mod_grad No check_column Is C18 column appropriate? check_grad->check_column Yes mod_solvent->check_column mod_grad->check_column change_column Action: Change Column - Try C8, C4, or Phenyl phase - Check for column degradation check_column->change_column No

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Diagram 2: General Purification & Analysis Workflow

G crude Crude Lyophilized Peptide dissolve 1. Dissolution (DMSO -> Dilute w/ MP-A) crude->dissolve hplc 2. Preparative RP-HPLC dissolve->hplc fractions Collect Fractions hplc->fractions analysis 3. Analysis (Analytical HPLC / MS) fractions->analysis pool 4. Pool Pure Fractions analysis->pool Identify Pure lyo 5. Lyophilization pool->lyo final_product Pure Peptide Powder lyo->final_product

Caption: Standard workflow from crude peptide to purified product.

References

  • Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]

  • Bitan, G., et al. (2011). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Vilaseca, M., et al. (1993). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. PubMed. Retrieved from [Link]

  • Lipecka, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]

  • Smith, A. I., & McDermott, J. R. (1991). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. ScienceDirect. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Navigating Difficult Sequences with Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Fmoc-3-amino-2-methylbenzoic acid (Fmoc-A2mb-OH). This non-canonical amino acid presents unique challenges in solid-phase peptide synthesis (SPPS) due to significant steric hindrance. This guide is structured in a question-and-answer format to directly address the most common and complex issues encountered during the synthesis of peptides containing this building block. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is this compound considered a "difficult" building block in SPPS?

A1: The challenges associated with this compound stem from its unique structure, which combines two sterically demanding features:

  • N-Aryl Substitution: The amino group is directly attached to a benzene ring, making it less nucleophilic compared to the primary amines of standard alpha-amino acids. This reduced nucleophilicity can slow down the kinetics of the coupling reaction.

  • Ortho-Methyl Group: The methyl group at the 2-position (ortho to the carboxylic acid) creates significant steric hindrance around the carboxyl group. This bulkiness physically obstructs the approach of the activating agent and the incoming amine, making the formation of the activated ester and subsequent amide bond formation challenging. This phenomenon is often referred to as the "ortho effect," which, while increasing the acidity of the benzoic acid, sterically impedes reactions at the carboxyl group.[1][2][3]

These factors combined can lead to low coupling efficiencies, incomplete reactions, and the formation of deletion sequences.

Q2: I am observing very low coupling efficiency when trying to couple Fmoc-A2mb-OH. What are the most likely causes and how can I improve it?

A2: Low coupling efficiency is the most common issue. Here’s a systematic approach to troubleshoot and optimize the coupling reaction:

1. Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often insufficient for such a sterically hindered amino acid.[4] You need to employ more potent activating agents.

Coupling ReagentClassReactivity/Recommendation
HATU, HCTU Uronium/AminiumHighly Recommended. These reagents form highly reactive O-acylisourea intermediates and are the go-to choice for hindered couplings. Use 3.9 equivalents of the reagent with 4 equivalents of the amino acid and 8 equivalents of a non-nucleophilic base like DIPEA.[5][6]
PyAOP, PyBOP PhosphoniumExcellent Alternatives. These are also very powerful coupling reagents that can be effective for hindered amino acids.[4][7]
COMU UroniumA newer generation uronium salt that has shown high efficiency in difficult couplings.[7]
DCC/HOBt CarbodiimideNot Recommended. Generally too slow and inefficient for this type of hindered coupling.[4]

2. Reaction Conditions:

  • Extended Coupling Time: A standard 1-2 hour coupling time may be insufficient. Extend the reaction time to 4 hours or even overnight to allow the reaction to proceed to completion.[5][8]

  • Double Coupling: This is a highly effective strategy. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-A2mb-OH.[5]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate the reaction rate and drive difficult couplings to completion in a much shorter time.[5]

3. Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin and facilitating the reaction.

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and is often a better choice for difficult sequences that are prone to aggregation.[5]

  • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[5]

Below is a workflow diagram to guide your troubleshooting process for low coupling efficiency.

graph TD { A[Start: Low Coupling Efficiency with Fmoc-A2mb-OH] --> B{Initial Check: Using Standard Coupling Reagents?}; B -- Yes --> C[Switch to High-Potency Reagent: HATU, HCTU, or PyAOP]; B -- No --> D{Check Reaction Time}; C --> D; D -- "< 2 hours" --> E[Extend Coupling Time to 4+ hours]; D -- "≥ 4 hours" --> F{Perform a Double Coupling}; E --> G{Monitor Coupling Efficiency}; F --> G; G -- Still Low --> H{Consider Solvent Change: DMF to NMP}; H --> I{Still Low?}; I -- Yes --> J[Implement Microwave-Assisted SPPS (MA-SPPS)]; J --> K[Problem Solved]; I -- No --> K; G -- Improved --> K; }

Caption: Troubleshooting workflow for low coupling efficiency.
Q3: My peptide sequence is prone to aggregation, and the inclusion of Fmoc-A2mb-OH seems to be making it worse. What strategies can I use to mitigate this?

A3: Peptide aggregation during SPPS is a common problem, especially with hydrophobic sequences, and can be exacerbated by bulky, non-natural amino acids.[9] Aggregation can physically block reactive sites on the resin, leading to failed synthesis.

Here are some effective strategies to combat aggregation:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue preceding the difficult coupling site, consider replacing the dipeptide unit (e.g., Xaa-Ser) with an appropriate Fmoc-Xaa-Ser(ΨPro)-OH dipeptide. These dipeptides introduce a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to aggregation. The native structure is restored upon final cleavage.

    • Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid every 6-7 residues can effectively disrupt aggregation. However, coupling onto a Dmb/Hmb-protected amino acid can itself be difficult.

  • Chaotropic Salts: Adding a chaotropic salt like Lithium Chloride (LiCl) to the coupling mixture can help break up aggregates and improve solvation.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can help disrupt secondary structures and improve reaction kinetics. This should be done cautiously, as elevated temperatures can increase the risk of racemization.

Q4: Are there any specific considerations for the Fmoc deprotection step when Fmoc-A2mb-OH is the N-terminal residue?

A4: The standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) is generally effective.[8][10] However, due to the steric bulk of Fmoc-A2mb-OH, it's crucial to ensure complete deprotection before proceeding to the next coupling. Incomplete Fmoc removal will lead to truncated sequences.

  • Monitoring Deprotection: If you have access to a synthesizer with real-time UV monitoring, you can track the release of the dibenzofulvene-piperidine adduct to ensure the reaction has gone to completion.

  • Extended Deprotection Time: If you suspect incomplete deprotection, you can extend the treatment time with the piperidine solution. A common protocol is two treatments: one short (e.g., 3 minutes) and one longer (e.g., 10-15 minutes).

  • Alternative Bases: For sequences particularly prone to aspartimide formation, using a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 2% piperidine in DMF) can be beneficial, although DBU is a stronger base and should be used with care.[10]

Q5: What is the recommended protocol for the final cleavage and deprotection of a peptide containing 3-amino-2-methylbenzoic acid?

A5: The presence of the N-aryl linkage in 3-amino-2-methylbenzoic acid does not typically require extraordinary cleavage conditions compared to standard peptides. The amide bond itself is stable to trifluoroacetic acid (TFA). The primary considerations for your cleavage cocktail will depend on the other amino acids present in your sequence.

A standard and widely effective cleavage cocktail is Reagent B :

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)88%Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
Phenol5%Scavenger for carbocations, particularly useful for protecting Tyr and Trp.
Water5%Scavenger and helps to hydrolyze protecting groups.
Triisopropylsilane (TIS)2%Potent scavenger for carbocations, especially effective in preventing side reactions with Trp.

Protocol: Cleavage with Reagent B [11]

  • Preparation: If the N-terminal residue is Fmoc-protected, perform a final Fmoc removal step. Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Suspend the dried resin in freshly prepared Reagent B (a common ratio is 10 mL of reagent per 1 gram of resin).

  • Incubation: Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

The cleavage process is visualized in the diagram below.

Cleavage_Workflow

Caption: Final cleavage and deprotection workflow.

References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Albericio, F., & Carpino, L.A. (2018). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Katritzky, A.R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Blanco, M.J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters.
  • Katritzky, A.R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • BOC Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. BOC Sciences.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1144. Available at: [Link]

  • Lokey Lab Protocols. (2017). Fmoc. UC Santa Cruz.
  • Majumdar, S., & Ghorai, P. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Organic & Biomolecular Chemistry.
  • Cerea, M., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
  • Sigma-Aldrich. 3-aminobenzoic acid synthesis. Sigma-Aldrich.
  • Aapptec. Cleavage Cocktails; Reagent B. Aapptec.
  • Wikipedia. Ortho effect. Wikipedia.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cuevas-Zuviria, B., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering.
  • WO2015028599A1 - Cleavage of synthetic peptides - Google P
  • ChemicalBook. 3-Amino-2-methylbenzoic acid synthesis. ChemicalBook.
  • Biosynth. 3-Amino-2-methylbenzoic acid | 52130-17-3 | FA02653. Biosynth.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Bode, J.W. (2013). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • AAPPTec.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Semantic Scholar. Solvation and steric hindrance in methyl-substituted benzoic acids.
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Ghosh, A.K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940.
  • Terasaka, N., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society.
  • Wessolowski, A., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem.
  • Burlina, F., et al. (2017). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Request PDF.
  • Biosynth. 2-Amino-3-methylbenzoic acid | 4389-45-1 | FA54893. Biosynth.
  • BenchChem. Application Notes and Protocols: The Role of 2-Amino-3-chlorobenzoic Acid in Solution-Phase Peptide Synthesis.

Sources

Technical Support Center: Amide Coupling with Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of amide bond formation, specifically when dealing with aminobenzoic acid derivatives. The presence of substituents, such as a methyl group, on the aromatic ring can introduce significant challenges that are not encountered with simpler substrates. This document provides in-depth, field-proven insights, troubleshooting strategies, and optimized protocols to help you overcome these hurdles and achieve high-efficiency couplings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of methyl-substituted aminobenzoic acids in amide coupling reactions.

Q1: How does a methyl group on the aminobenzoic acid ring fundamentally impact amide coupling efficiency?

The introduction of a methyl group onto the aminobenzoic acid backbone introduces a duality of electronic and steric effects that can significantly alter coupling outcomes.

  • Electronic Effect (Inductive Donation): A methyl group is weakly electron-donating through an inductive effect (+I).[1] This effect increases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine. An increase in electron density enhances the amine's nucleophilicity, which should theoretically make it a more reactive coupling partner.[2][3]

  • Steric Effect (Physical Blockade): The primary and often overriding factor is steric hindrance.[4][5][6] The physical size of the methyl group can obstruct the trajectory of the incoming activated carboxylic acid, slowing down or preventing the necessary nucleophilic attack to form the tetrahedral intermediate. The severity of this hindrance is highly dependent on the methyl group's position relative to the amine.[7]

In most practical scenarios, particularly with ortho-substitution, the negative steric hindrance far outweighs the modest electronic benefit, leading to a net decrease in coupling efficiency compared to unsubstituted aminobenzoic acid.

Q2: I am working with different isomers. Which positional isomer of methyl-aminobenzoic acid is the most difficult to couple?

The difficulty is almost entirely dictated by the proximity of the methyl group to the amine functionality.

  • Most Challenging (Ortho-Substitution): Isomers like 3-Amino-2-methylbenzoic acid or 4-Amino-3-methylbenzoic acid are the most difficult. The methyl group is directly adjacent (ortho) to the amine, creating a significant steric shield that severely impedes the approach of the coupling partner.[7][8]

  • Moderately Challenging (Meta-Substitution): In an isomer like 3-Amino-4-methylbenzoic acid , the methyl group is meta to the amine. Its steric influence is greatly diminished, though not entirely negligible. The primary effect here will be electronic.

  • Least Challenging (Para-Substitution): An isomer like 4-Amino-2-methylbenzoic acid (where the methyl is ortho to the acid but para to the amine) presents less of a challenge to the amine's nucleophilicity, though it can sterically hinder the initial acid activation step.

The logical relationship can be visualized as follows:

G cluster_0 Impact of Methyl Position on Amine Reactivity Ortho Ortho Meta Meta Ortho->Meta Decreasing Steric Hindrance High High Ortho->High Impact on Coupling Para Para Meta->Para Minimal Steric Hindrance Moderate Moderate Meta->Moderate Impact on Coupling Low Low Para->Low Impact on Coupling

Caption: Steric impact of methyl group position.

Part 2: Troubleshooting Guide for Common Issues

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield with Standard Reagents (e.g., EDC, DCC)

You've set up your reaction with a standard carbodiimide like EDC, perhaps with HOBt, but after 24 hours, TLC/LC-MS analysis shows mostly unreacted starting material.

Root Cause Analysis:

  • Ineffective Carboxylic Acid Activation: With sterically demanding substrates, the O-acylisourea intermediate formed by EDC is bulky and may not be sufficiently reactive to couple with the hindered amine.[8]

  • Slow Nucleophilic Attack: The steric shield from the methyl group drastically slows the rate of attack by the amine. The activated species may decompose or participate in side reactions before the desired coupling can occur.[5][7]

  • Side Reactions: Carbodiimides can lead to the formation of N-acylurea byproducts, especially when the nucleophilic step is slow.[9] This is a dead-end pathway that consumes your activated acid.

Solutions & Protocols:

  • Solution A: Upgrade Your Coupling Reagent

    Standard carbodiimides often fail in these scenarios.[8][10] Switching to a more potent, modern coupling reagent is the most effective solution. Uronium/aminium and phosphonium salt reagents are designed for difficult couplings.[11][12]

    Reagent TypeExamplesRationale for Use in Hindered Couplings
    Aminium/Uronium HATU, HCTU, TBTU Form highly reactive OAt or OBt active esters, which are more susceptible to attack by weak nucleophiles. HATU is often the top choice due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[9][11][13][14]
    Phosphonium PyBOP, PyAOP Generate similar active esters to their aminium counterparts but avoid the potential side reaction of guanidinylation of the free amine, which can occur with excess uronium reagent. This makes them "cleaner" for sensitive or slow reactions.
    Immonium COMU A third-generation reagent that incorporates the Oxyma Pure leaving group, offering reactivity comparable to HATU but with improved safety and solubility profiles.[9][11]
  • Solution B: Optimize Reaction Conditions

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for epimerization or degradation if chiral centers are present.[10]

    • Extend Reaction Time: Hindered couplings are kinetically slow. Reactions may require 24-48 hours for completion. Monitor progress by LC-MS.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These will not compete with your substrate as a nucleophile.

    • Solvent: Use a polar aprotic solvent like DMF or NMP, which effectively solvates the reactants.

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Monitoring Indicates Incomplete Reaction After Extended Time

You've switched to HATU and let the reaction run for 48 hours, but LC-MS still shows 30% unreacted amine.

Root Cause Analysis:

  • Extreme Steric Hindrance: For some substrates, even advanced reagents may not be sufficient at standard concentrations or temperatures.

  • Reagent Degradation: Over very long reaction times, coupling reagents can slowly hydrolyze or degrade, especially if moisture is present.

Solutions & Protocols:

  • Solution A: Double Coupling or Reagent "Feeding"

    If the reaction stalls, add a second portion of the coupling reagent and activated acid. For solid-phase synthesis, a "double coupling" protocol is standard for difficult amino acids.[15] In solution-phase, you can add another 0.5 equivalents of the acid, coupling reagent, and base after the first 24 hours to drive the reaction to completion.

  • Solution B: In Situ Acyl Fluoride Formation

    Acyl fluorides are among the most reactive carboxylic acid derivatives for amide coupling but are often more stable and selective than acyl chlorides.[12] They are particularly effective for coupling sterically hindered or electron-deficient amines where other methods fail.[16]

    • Reagents: Use a reagent like TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) which generates the acyl fluoride in situ.[9]

    • Protocol: This often involves a two-step, one-pot procedure where the carboxylic acid is first activated with the fluorinating agent before the hindered amine is added.

Part 3: Validated Experimental Protocol
Protocol: High-Efficiency Coupling of a Hindered Amine using HATU

This protocol provides a robust starting point for coupling a sterically hindered methyl-aminobenzoic acid with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methyl-Aminobenzoic Acid (1.1 eq)

  • HATU (1.1 eq)[13][14]

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

  • Acid Activation (Pre-activation):

    • In a round-bottom flask, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the mixture.

    • Stir at room temperature for 15-20 minutes. You may observe a color change as the HOAt active ester is formed. The pre-activation step is crucial for difficult couplings.[9]

  • Amine Addition:

    • Dissolve the Methyl-Aminobenzoic Acid (1.1 eq) in a minimum amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

  • Reaction:

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 4-6 hours.

    • If the reaction is sluggish after 24 hours, consider heating to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G cluster_workflow HATU Coupling Workflow start 1. Dissolve Acid + HATU in DMF add_base 2. Add DIPEA start->add_base preactivate 3. Stir 15 min (Pre-activation) add_base->preactivate add_amine 4. Add Hindered Amine Solution preactivate->add_amine react 5. React 24-48h (Monitor) add_amine->react workup 6. Aqueous Workup react->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: Step-by-step experimental workflow for HATU coupling.

References
  • Baxendale, I. R., et al. (2002). The Synthesis of Amides. In Modern Amide Synthesis. Wiley-VCH. [Link]

  • Chemsky, A. (n.d.). HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • García-Ramos, Y., et al. (2021). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents. ResearchGate. [Link]

  • Olsson, R., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Bode, J. W., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Olsson, R., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Y., et al. (2023). High-Strength Erosion-Resistant Hydrogel Sand-Fixing Agent. Langmuir. [Link]

  • Knaus, E. E., et al. (2007). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Bode, J. W., et al. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Pagel, K., et al. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Publishing. [Link]

  • Boubaker, T., et al. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile. ResearchGate. [Link]

  • Quora. (2024). What properties of aniline make it a suitable base for nucleophilic substitution reactions?[Link]

  • Jadhav, S. A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • StackExchange. (2017). Why is the methyl group electron-donating via the inductive effect?[Link]

  • El-Sagheer, A. H., & Brown, T. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Armentrout, P. B., & Rodgers, M. T. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

Sources

Technical Support Center: Cleavage Cocktail Optimization for Peptides with 3-Amino-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of synthetic peptides incorporating the unique amino acid, 3-amino-2-methylbenzoic acid. The introduction of this sterically hindered and electron-rich residue presents distinct challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This guide provides in-depth troubleshooting advice, frequently asked questions, and rational starting protocols to help you navigate these challenges and achieve high-purity peptide products.

Our approach is grounded in the fundamental principles of peptide chemistry, drawing parallels from experiences with other challenging residues to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 3-amino-2-methylbenzoic acid difficult to cleave?

A1: The difficulty arises from two primary characteristics of the 3-amino-2-methylbenzoic acid residue:

  • Steric Hindrance: The methyl group at the 2-position of the benzoic acid ring creates significant steric bulk around the adjacent peptide bond. This can physically impede the access of TFA to the acid-labile protecting groups on nearby amino acids and the linker attaching the peptide to the resin.[1]

  • Electronic Effects: The benzene ring is electron-rich, and the amino and methyl groups are electron-donating. While the amide bond itself is generally stable to acid hydrolysis, the electronic nature of the aromatic ring can influence the reactivity of the peptide and potentially lead to side reactions if carbocations generated during cleavage are not effectively scavenged.

Q2: What are the most common side reactions I should anticipate?

A2: The most likely side reactions include:

  • Incomplete Deprotection: Due to steric hindrance, tert-butyl (tBu) or other acid-labile side-chain protecting groups on amino acids neighboring the 3-amino-2-methylbenzoic acid may be incompletely removed. This is particularly a concern for bulky protecting groups like Pbf on arginine.[2]

  • Re-attachment of Protecting Groups: Cations (e.g., t-butyl cations) generated during deprotection can re-attach to nucleophilic residues like tryptophan or methionine if scavenging is inefficient.[2][3] The electron-rich nature of the 3-amino-2-methylbenzoic acid ring itself could also be a potential site for electrophilic attack, though this is less commonly reported for the peptide backbone.

  • Modification of Sensitive Residues: Standard side reactions such as oxidation of methionine and alkylation of tryptophan can occur, and the need for potentially longer cleavage times to overcome steric hindrance can exacerbate these issues.[4][5]

Q3: Can I use a standard cleavage cocktail like Reagent K?

A3: While a standard robust cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is a reasonable starting point, it may not be optimal without modification.[5] The fixed concentrations of scavengers might not be sufficient to handle the specific challenges posed by your peptide. It is highly recommended to perform a small-scale trial cleavage to assess its effectiveness.[2]

Q4: How does the position of 3-amino-2-methylbenzoic acid in the peptide sequence affect cleavage?

A4: The position is critical. If it is located near the C-terminus and the resin linker, it can significantly hinder the cleavage of the peptide from the solid support. If it is situated in the middle of the sequence, it may primarily affect the deprotection of adjacent residues. Understanding the local steric environment is key to troubleshooting.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of peptides containing 3-amino-2-methylbenzoic acid, providing potential causes and actionable solutions.

Issue 1: Incomplete Cleavage or Low Peptide Yield
  • Observation: After cleavage, a significant amount of peptide remains on the resin, or the yield of the desired peptide in the crude product is very low.

  • Potential Cause: The steric hindrance from the 3-amino-2-methylbenzoic acid residue is preventing efficient access of TFA to the resin linker.

  • Solutions:

    • Extend Cleavage Time: Increase the cleavage reaction time incrementally. Start with a standard 2-3 hour cleavage and increase to 4-6 hours. For particularly stubborn sequences, longer times may be necessary, but this also increases the risk of side reactions.[2] It is advisable to monitor the progress of the cleavage over time with analytical HPLC.

    • Increase Temperature (with caution): Gently warming the cleavage reaction to 30-40°C can increase the reaction rate. However, this should be a last resort as it can also accelerate side-product formation.

    • Optimize TFA Concentration: While most cleavage cocktails use 90-95% TFA, for very hindered systems, ensuring a high concentration of the cleaving agent is crucial. Ensure your TFA is of high quality and not diluted by excessive scavenger volumes.

Issue 2: Presence of Intermediately Protected Peptides
  • Observation: HPLC and mass spectrometry analysis of the crude product shows peaks corresponding to the desired peptide mass plus the mass of one or more protecting groups (e.g., +56 for tBu, +256 for Pbf).

  • Potential Cause: Steric hindrance is preventing the complete removal of side-chain protecting groups on residues adjacent to the 3-amino-2-methylbenzoic acid.

  • Solutions:

    • Optimize the Scavenger Cocktail: While scavengers primarily trap cations, their properties can influence the overall cleavage environment. For bulky protecting groups like Arg(Pbf), a stronger acid or longer cleavage time might be needed.[2] Consider a two-stage cleavage: first, a milder cleavage to remove more labile groups, followed by a stronger cocktail or longer duration for the more resistant ones.

    • Re-treatment with Fresh Cleavage Cocktail: If incomplete deprotection is observed, the precipitated crude peptide can sometimes be re-dissolved in a fresh cleavage cocktail for an additional treatment period.

Issue 3: Significant Side Product Formation (e.g., Alkylated Tryptophan)
  • Observation: The crude product contains a high percentage of impurities, identified by mass spectrometry as common modifications like t-butylated tryptophan.

  • Potential Cause: The extended cleavage time required for the hindered peptide is leading to a higher concentration of reactive carbocations, overwhelming the standard scavenger cocktail.

  • Solutions:

    • Increase Scavenger Concentration: The choice and concentration of scavengers are critical. Triisopropylsilane (TIS) is an excellent scavenger for t-butyl cations.[6] For peptides containing tryptophan, 1,2-ethanedithiol (EDT) is also highly effective. Consider increasing the percentage of these scavengers in your cocktail.

    • Use a Scavenger "Sink": For tryptophan-containing peptides, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended as it significantly reduces the risk of side reactions during cleavage.[2]

Recommended Cleavage Protocols and Optimization

Given the unique nature of 3-amino-2-methylbenzoic acid, a single universal protocol is unlikely. Below are rationally designed starting points for your optimization experiments.

Experimental Workflow: Small-Scale Trial Cleavage

Before committing your entire batch of resin, it is crucial to perform a small-scale trial.

G

Table 1: Proposed Cleavage Cocktails for Peptides with 3-Amino-2-Methylbenzoic Acid
Cocktail IDComposition (v/v/w)Target Residues / Rationale
CS-1 (General) 94% TFA / 2.5% Water / 2.5% TIS / 1% EDTA good starting point for peptides with Trp. Provides a strong scavenger for t-butyl cations (TIS) and general protection (EDT).
CS-2 (Hindered Arg) 85% TFA / 5% Water / 5% TIS / 5% ThioanisoleFor peptides containing Arg(Pbf). Thioanisole can help with the removal of sulfonyl-based protecting groups.[2]
CS-3 (Met-containing) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTBased on Reagent K, offering broad protection, especially useful if Met oxidation is a concern.[5]

Note: Always prepare cleavage cocktails fresh before use.[7] TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[7]

Step-by-Step Protocol (Using Cocktail CS-1 as an example)
  • Resin Preparation: Place 20-50 mg of the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add 1-2 mL of freshly prepared Cocktail CS-1 (94% TFA / 2.5% Water / 2.5% TIS / 1% EDT) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Monitor the reaction by taking small aliquots at different time points if possible.

  • Peptide Isolation: Filter the resin and collect the TFA solution.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold methyl-t-butyl ether to precipitate the peptide.[5]

  • Collection: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by analytical RP-HPLC and mass spectrometry to determine the success of the cleavage and identify any side products.

Logical Framework for Scavenger Selection

The choice of scavengers is paramount to minimizing side reactions. The following diagram illustrates the rationale behind selecting common scavengers.

G

By methodically addressing the challenges of steric hindrance and potential side reactions through careful optimization of reaction time and cleavage cocktail composition, researchers can successfully obtain high-purity peptides containing the unique 3-amino-2-methylbenzoic acid residue.

References

  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]

  • Taniguchi, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Available at: [Link]

  • Unknown. (2018). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Available at: [Link]

  • Lee Research Group. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

  • Pigza, J. A., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Avbelj, F., & Baldwin, R. L. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PubMed Central. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Peptides with Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Conformationally Constrained Peptides

In the landscape of modern drug development, peptides incorporating unnatural amino acids are of paramount importance. These modifications are strategically introduced to enhance therapeutic properties such as metabolic stability, receptor affinity, and cell permeability. One such modification is the incorporation of Fmoc-3-amino-2-methylbenzoic acid, a constrained N-methylated amino acid. While bestowing desirable conformational rigidity upon the peptide, this residue introduces a significant analytical hurdle: the verification of its chiral purity.

The presence of the N-methyl group and the constrained aromatic ring can lead to the formation of stable conformers, which may present as multiple peaks even for a single diastereomer in reversed-phase HPLC.[1][2] This, coupled with the need to resolve the diastereomers themselves, necessitates a robust and highly selective analytical methodology. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) strategies for the successful analysis of peptides containing this compound, grounded in established principles of chiral separation and supported by experimental insights from analogous separations.

Comparative Analysis of Chiral HPLC Strategies

The successful chiral separation of peptides is contingent on exploiting subtle differences in the three-dimensional structures of the diastereomers. The choice of the chiral stationary phase (CSP) is therefore critical. We will compare four distinct strategies, each with its own mechanistic underpinnings and potential advantages for this specific analytical challenge.

Strategy 1: Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are renowned for their multimodal separation capabilities.[3][4] Their complex structure, featuring hydrophobic pockets, charged groups, and multiple hydrogen bond donors and acceptors, allows for a variety of interactions with the analyte. This makes them particularly well-suited for the complex structures of peptides.

Rationale for this Application: The combination of ionic, hydrophobic, and hydrogen-bonding interactions offered by a teicoplanin-based CSP can effectively probe the conformational differences induced by the stereochemistry of the 3-amino-2-methylbenzoic acid residue. The Fmoc group provides a strong site for π-π stacking, while the carboxylic acid and the peptide backbone can engage in hydrogen bonding and ionic interactions with the CSP.

Proposed Experimental Protocol:

ParameterRecommended ConditionRationale
Column CHIROBIOTIC T (Teicoplanin-based)Proven efficacy for N-blocked amino acids and small peptides.
Mobile Phase Polar Ionic Mode: Methanol/Acetonitrile/Acetic Acid/TriethylamineOffers a balance of interactions to achieve selectivity.
Gradient Isocratic or shallow gradientTo optimize resolution of closely eluting diastereomers.
Temperature 25°C (with exploration of sub-ambient temperatures)Lower temperatures can enhance chiral recognition.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 265 nm and 220 nm265 nm for the Fmoc group, 220 nm for the peptide backbone.
Strategy 2: Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose, are among the most widely used for their broad enantioselectivity.[5] The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral grooves of the polysaccharide polymer.

Rationale for this Application: The rigid, helical structure of a cellulose-based CSP can provide a complementary surface for the conformationally constrained peptide. The Fmoc group can insert into the chiral grooves, and differences in the peptide's overall shape due to the stereocenter of the 3-amino-2-methylbenzoic acid will alter the stability of this interaction, enabling separation.

Proposed Experimental Protocol:

ParameterRecommended ConditionRationale
Column Lux Cellulose-2 or similarDemonstrated success in separating Fmoc-protected amino acids.[5][6]
Mobile Phase Reversed-Phase: Acetonitrile/Water with 0.1% TFACommon mobile phase for peptide and Fmoc-amino acid separations.[5]
Gradient Linear gradient from 20% to 80% AcetonitrileTo elute the peptide in a reasonable time while maximizing resolution.
Temperature 25°CA good starting point for method development.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 265 nm and 220 nmOptimal wavelengths for the Fmoc group and peptide bonds.
Strategy 3: Zwitterionic CSPs

Zwitterionic CSPs, often based on cinchona alkaloids, are designed for the separation of ampholytic molecules like amino acids and peptides.[7] They possess both acidic and basic sites, allowing for ion-exchange interactions in addition to hydrogen bonding and steric effects.

Rationale for this Application: The zwitterionic nature of the CSP can interact with the charged termini of the peptide and any ionizable side chains. This, in combination with the chiral environment provided by the cinchona alkaloid backbone, can be highly effective for resolving peptide diastereomers. These phases are also compatible with LC-MS friendly mobile phases.[7]

Proposed Experimental Protocol:

ParameterRecommended ConditionRationale
Column CHIRALPAK ZWIX(+) or ZWIX(-)Specifically designed for chiral analysis of amino acids and small peptides.[7]
Mobile Phase Methanol with a low percentage of water and additives (e.g., acetic acid and diethylamine)To modulate the ionization state of the analyte and selector.[7]
Gradient IsocraticTo fine-tune selectivity based on ionic interactions.
Temperature 30°CAs recommended for this type of CSP.
Flow Rate 0.5 - 1.0 mL/minTo balance analysis time and resolution.
Detection UV at 265 nm and 220 nm, or Mass SpectrometryCompatible with both UV and MS detection.
Strategy 4: High-Resolution Achiral Reversed-Phase HPLC

In some cases, the incorporation of a single stereocenter, especially a constrained one, can induce a significant enough change in the peptide's overall conformation and hydrophobicity to allow for separation on a high-resolution achiral column.[8] This is particularly true for longer peptides where the unnatural amino acid acts as a "hinge" or "kink" in the structure.

Rationale for this Application: If the two diastereomers adopt sufficiently different conformations in the reversed-phase mobile phase, they will present different hydrophobic surface areas to the C18 stationary phase, leading to different retention times. This approach has been successful for separating diastereomeric peptides containing isoleucine stereoisomers.[8]

Proposed Experimental Protocol:

ParameterRecommended ConditionRationale
Column High-resolution C18 column (e.g., sub-2 µm particle size)To maximize peak efficiency and resolve small differences in retention.
Mobile Phase Acetonitrile/Water with 0.1% TFAStandard mobile phase for peptide reversed-phase chromatography.
Gradient Slow, linear gradient (e.g., 0.5% B/min)To enhance the separation of closely eluting species.
Temperature Elevated temperature (e.g., 40-60°C)Can improve peak shape and sometimes enhance selectivity.
Flow Rate Optimized for the column dimensionsTo achieve optimal efficiency.
Detection UV at 220 nmStandard wavelength for peptide bond detection.

Visualizing the Workflow and Mechanisms

Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Peptide Diastereomer Mixture Screen_CSPs Screen Multiple CSPs (Macrocyclic, Polysaccharide, Zwitterionic) and Achiral RP-C18 Start->Screen_CSPs Eval_Resolution Evaluate Resolution (Rs) Screen_CSPs->Eval_Resolution Optimize_MP Optimize Mobile Phase (Organic Modifier, Additives) Eval_Resolution->Optimize_MP Rs < 1.5 Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Final_Method Final Method with Rs > 1.5 Optimize_Temp->Final_Method Validate Validate Method (Robustness, Linearity, LOD/LOQ) Final_Method->Validate G cluster_0 Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) cluster_1 Peptide Diastereomer CSP Hydrophobic Pocket (for Fmoc group) Ionic Sites (+/-) (for peptide termini) H-bond Donors/Acceptors (for peptide backbone) Peptide This compound (Chiral Center) Peptide Backbone Peptide->CSP π-π Stacking Ionic Interaction Hydrogen Bonding Steric Repulsion

Caption: Proposed multimodal interactions between a peptide and a macrocyclic glycopeptide CSP.

Conclusion and Recommendations

The chiral analysis of peptides containing this compound is a complex task that requires a tailored approach. While no single method can be guaranteed to work for all such peptides, the strategies outlined in this guide provide a rational starting point for method development.

  • For initial screening, it is recommended to test a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC T) and a high-resolution achiral C18 column in parallel. The former offers the highest probability of chiral-specific interactions, while the latter can be surprisingly effective if the diastereomers have significantly different conformations.

  • Polysaccharide-based and zwitterionic CSPs represent strong secondary options, particularly if the initial screening fails or if alternative selectivities are required for resolving impurities.

  • Method optimization should focus on mobile phase composition and temperature, as these parameters have the most profound impact on chiral recognition.

By systematically applying these strategies and understanding the underlying principles of chiral separation, researchers and drug development professionals can confidently establish a robust and reliable HPLC method for the critical quality control of these promising therapeutic peptides.

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Sigma-Aldrich. (n.d.).
  • LCGC International. (2023, September 14).
  • ResearchGate. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Phenomenex. (n.d.).
  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Wallworth, D. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Švec, F., & Horváth, Cs. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583.
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-17.
  • Sigma-Aldrich. (n.d.).
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • ResearchGate. (2005).
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Jois, S., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Peptide Science, 115(5), e24321.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

A Comparative Guide to the NMR Characterization of Peptides Containing 3-Amino-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Non-Proteinogenic Amino Acids

In the landscape of modern drug development and materials science, peptides stand out for their high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, offering a powerful tool to constrain peptide conformation, enhance proteolytic resistance, and modulate biological function.

Among these unique building blocks, 3-amino-2-methylbenzoic acid (AMBA) presents a fascinating case. Its rigid aromatic scaffold and substituted methyl group can induce specific secondary structures, such as turns and helices, effectively locking the peptide into a bioactive conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the high-resolution structure and dynamics of these modified peptides in solution, providing insights that are crucial for rational drug design.[1][2][3]

This guide provides an in-depth comparison of the NMR characterization of standard peptides versus those containing AMBA. We will explore the fundamental principles, explain the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in this field.

The Foundations: NMR Spectroscopy for Peptide Analysis

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and dynamics.[4] For peptides, the most informative nuclei are ¹H, ¹³C, and ¹⁵N. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the peptide's structure.

The core of peptide NMR analysis rests on a series of 2D experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, primarily used to connect protons within a single amino acid residue (e.g., NH-CαH, CαH-CβH).[4][5]

  • TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a single amino acid's spin system. This is invaluable for identifying the type of amino acid residue, as each has a characteristic pattern of connected protons.[4][5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The key experiment for 3D structure determination. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are bonded. These through-space correlations provide the distance restraints needed to calculate the peptide's fold.[4][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached heteronuclei (¹³C or ¹⁵N). The ¹H-¹⁵N HSQC is particularly powerful, as each peak typically represents a unique amino acid residue's backbone amide group, providing a "fingerprint" of the peptide.[4][7]

The logical workflow for characterizing a novel peptide, including one with an AMBA modification, is a systematic process of data acquisition and interpretation.

NMR_Workflow cluster_synthesis Peptide Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Structural Analysis Synthesis Peptide Synthesis & Purification (HPLC) SamplePrep NMR Sample Preparation (Buffer, D2O) Synthesis->SamplePrep Acquire1D 1D ¹H Spectrum SamplePrep->Acquire1D Acquire2D 2D Experiments (COSY, TOCSY, NOESY, HSQC) Acquire1D->Acquire2D Assignment Resonance Assignment (Sequential Walk) Acquire2D->Assignment Restraints NOE Restraint Generation Assignment->Restraints Calculation Structure Calculation & Refinement (MD) Restraints->Calculation Final Final Calculation->Final Conformational Ensemble

Fig 1. Standard workflow for peptide structure determination by NMR.

Comparative Analysis: Standard Peptide vs. AMBA-Containing Peptide

To illustrate the impact of incorporating 3-amino-2-methylbenzoic acid, let's consider a hypothetical case study comparing two pentapeptides:

  • Peptide A (Standard): Gly-Ala-Val-Leu-Gly

  • Peptide B (Modified): Gly-Ala-AMBA-Leu-Gly

The presence of AMBA in Peptide B introduces distinct features into the NMR spectra that both simplify its identification and provide critical structural constraints.

Key NMR Signature Differences
  • Unique Spin System: AMBA lacks a CαH proton. Instead, it has three aromatic protons and a methyl group. In a TOCSY spectrum, which identifies coupled proton networks, the AMBA residue will be easily identifiable by its isolated aromatic spin system and a strong, uncoupled methyl singlet. This is in stark contrast to standard amino acids, which show characteristic NH-CαH-CβH... connectivity.[5]

  • Chemical Shift Dispersion: The aromatic ring of AMBA induces significant changes in the local magnetic environment. Protons on adjacent residues (Ala and Leu in Peptide B) that are spatially close to the aromatic face will experience a ring current effect, typically shifting their resonance positions upfield (to a lower ppm value). This improved chemical shift dispersion simplifies the process of resonance assignment.[2]

  • Conformational Rigidity & NOEs: The rigid nature of the AMBA backbone restricts the available conformational space. This often results in fewer, but more intense and well-defined, Nuclear Overhauser Effect (NOE) signals. Crucially, NOEs between the AMBA methyl protons or its aromatic protons and protons on neighboring residues provide unambiguous distance restraints that define the local fold around the modification. For instance, an NOE between the AMBA methyl group and the CαH of the preceding Alanine residue would be a powerful constraint in structural calculations.

Data Presentation: A Comparative Table

The following table summarizes the expected key ¹H NMR chemical shifts and diagnostic NOE correlations for our two hypothetical peptides. This quantitative data highlights the distinct spectral features introduced by the AMBA residue.

Parameter Peptide A (Gly-Ala-Val-Leu-Gly) Peptide B (Gly-Ala-AMBA-Leu-Gly) Causality of Difference
Residue Identification (TOCSY) Standard spin systems (e.g., Ala: NH, αH, βH₃).Ala and Leu spin systems are standard. AMBA identified by 3 aromatic protons and a methyl singlet.AMBA's unique chemical structure lacks the typical amino acid backbone.
Ala³ CαH Chemical Shift (ppm) ~4.15 (in Val)~4.35The electron-withdrawing nature of the AMBA aromatic ring can slightly shift adjacent proton resonances.
AMBA-Specific Signals (ppm) N/AAromatic H: ~7.0-7.8Methyl H₃: ~2.10These signals are intrinsic to the AMBA molecular structure.
Key Sequential NOE (dαN(i, i+1)) Ala² αH → Val³ NHAla² αH → AMBA³ NHStandard sequential connectivity used for assignment.
Key Medium-Range NOE Weak or absent.AMBA³ Methyl H → Leu⁴ CαH The rigid AMBA structure forces a turn-like conformation, bringing these protons into close proximity. This is a critical structural constraint.
Ring Current Effect N/ALeu⁴ CδH₃ protons may be shifted upfield (e.g., from 0.9 ppm to ~0.7 ppm).Proximity of the Leu sidechain to the face of the AMBA aromatic ring.

This comparison clearly demonstrates that the incorporation of AMBA provides unique NMR handles that are instrumental in defining the peptide's three-dimensional structure.

Experimental Protocol: Acquiring a 2D ¹H-¹H NOESY Spectrum

To ensure the trustworthiness and reproducibility of these findings, a robust experimental protocol is essential. The following is a self-validating, step-by-step methodology for acquiring a high-quality NOESY spectrum, which is central to structural analysis.

Objective: To acquire a 2D NOESY spectrum to identify through-space proton-proton correlations for 3D structure calculation.

Materials:

  • Lyophilized peptide (e.g., Peptide B)[8]

  • NMR Buffer: 90% H₂O / 10% D₂O, 20 mM Phosphate buffer, pH 6.0

  • High-field NMR Spectrometer (e.g., 600 MHz) equipped with a cryoprobe[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the lyophilized peptide.

    • Dissolve the peptide in 500 µL of the NMR buffer to achieve a final concentration of ~1-2 mM.[2] A higher concentration improves the signal-to-noise ratio.

    • Gently vortex to ensure complete dissolution and transfer the solution to a clean, high-quality NMR tube.

  • Spectrometer Setup & Tuning:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the probe for the ¹H channel to ensure maximum signal receptivity.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow water signal linewidth.

  • Acquisition of a 1D ¹H Spectrum:

    • Acquire a simple 1D ¹H spectrum to verify sample integrity and concentration, and to determine the spectral width needed for 2D experiments.

  • NOESY Experiment Setup:

    • Load a standard 2D NOESY pulse sequence with water suppression (e.g., noesyesgpph).

    • Set Spectral Width (SW): Typically 12-14 ppm, ensuring all proton signals (from aromatic to aliphatic) are included.[6]

    • Set Carrier Frequency: Center the frequency on the water resonance for effective suppression.

    • Determine Acquisition Parameters:

      • d1 (Relaxation Delay): Set to 1-1.5 seconds.[6]

      • ns (Number of Scans): Start with 8 or 16 scans and adjust based on signal-to-noise.

      • td (Time Domain points): 2048 points in the direct dimension (F2) and 512 points in the indirect dimension (F1).[6]

    • Set the Mixing Time (d8): This is the most critical parameter. It determines the time allowed for NOE buildup. For a peptide of this size, a mixing time of 150-250 ms is a good starting point.[6] The choice is causal: too short, and cross-peaks won't appear; too long, and spin diffusion can lead to ambiguous correlations.

  • Data Acquisition:

    • Start the 2D acquisition. The experiment time will depend on the number of scans and increments.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier Transform.

    • Phase correct the spectrum carefully in both dimensions.

    • Calibrate the chemical shift axis using a known reference signal.

The resulting 2D spectrum can then be analyzed to identify NOE cross-peaks, which are the foundation for determining the peptide's 3D structure.

Fig 2. Through-bond (solid) vs. through-space NOE (dashed) correlations.

Conclusion

The incorporation of structurally unique amino acids like 3-amino-2-methylbenzoic acid is a vital strategy in peptide-based drug discovery. NMR spectroscopy provides an unparalleled toolkit for characterizing these complex molecules in a near-physiological state.[9][10] As we have demonstrated, the AMBA residue imparts a unique and advantageous NMR signature, simplifying resonance assignment and providing powerful long-range distance information that is crucial for accurate 3D structure determination. By understanding the causality behind experimental choices and following robust protocols, researchers can effectively harness the power of NMR to accelerate the development of next-generation peptide therapeutics.

References

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Spectroscopy Class Notes.
  • ResearchGate. (n.d.). Advanced NMR spectroscopy methods to study protein structure and dynamics. Request PDF.
  • DEA. (n.d.). Understanding structure and dynamics with advanced NMR and in silico methods.
  • ACS Publications. (2022, August 4). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability.
  • MDPI. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • Wagstaff, J. (2021, February 24). Advanced NMR Applications. YouTube.
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI) for Chemical Communications.
  • MDPI. (n.d.). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations.
  • Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins.
  • NIH. (n.d.). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. PMC.
  • PubMed. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
  • Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences.
  • OUCI. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.

Sources

mass spectrometry analysis of peptides with Fmoc-3-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Peptides Incorporating 3-Amino-2-Methylbenzoic Acid

For researchers, scientists, and drug development professionals, the integration of unnatural amino acids into peptides is a powerful strategy for modulating therapeutic properties. 3-amino-2-methylbenzoic acid (herein designated as Amb), an aromatic β-amino acid analog, offers unique structural constraints. However, its non-proteinogenic nature presents distinct challenges and opportunities for characterization by mass spectrometry (MS).

This guide provides a comprehensive comparison and detailed protocols for the LC-MS/MS analysis of peptides containing the Amb residue. As direct, published fragmentation data for this specific residue is limited, this document leverages foundational mass spectrometry principles to establish a predictive framework for analysis. It compares the expected fragmentation patterns of an Amb-containing peptide against a standard peptide analog, explains the causality behind experimental choices, and provides robust, field-proven protocols to serve as a self-validating system for your own analyses.

The Analytical Challenge: Understanding the Amb Residue

The structure of the 3-amino-2-methylbenzoic acid residue within a peptide backbone introduces two key features that influence its mass spectrometric behavior:

  • Increased Mass and Rigidity: The aromatic ring system adds significant mass (residue monoisotopic mass: 133.053 u) and steric hindrance compared to a simple amino acid like Alanine (Ala, 71.037 u). This can influence chromatographic retention and potentially suppress fragmentation adjacent to the residue.

  • Aromatic Side Chain: The methyl-substituted phenyl ring acts as a unique side chain. While it lacks the high proton affinity of basic residues, its aromatic nature can influence charge distribution and provides a potential site for unique side-chain fragmentation pathways, particularly under higher-energy collisional dissociation (HCD).

A critical consideration for any analysis is the status of the N-terminal protecting group. Standard Fmoc-based solid-phase peptide synthesis (SPPS) involves the removal of the Fmoc group. However, if analyzing a synthesis intermediate, the Fmoc group's presence will dominate the MS/MS spectrum.

Comparative Fragmentation Analysis: A Predictive Framework

To illustrate the expected differences in MS/MS analysis, we will compare a hypothetical model peptide, Ac-Gly-Amb-Ala-NH₂ , with its standard counterpart, Ac-Gly-Ala-Ala-NH₂ . All mass spectrometry analyses rely on the controlled fragmentation of a selected precursor ion to generate a series of product ions, from which the sequence is deduced. The most common fragmentation in low-energy collision-induced dissociation (CID) occurs at the peptide bond, yielding b-ions (containing the N-terminus) and y-ions (containing the C-terminus)[1][2].

Predicted Fragmentation of the Control Peptide: Ac-Gly-Ala-Ala-NH₂

Under typical CID conditions, we expect a straightforward fragmentation pattern dominated by b- and y-ions.

Ion TypeSequenceCalculated m/z (z=1)
b₁Ac-G86.039
b₂Ac-G-A157.076
y₁A-NH₂88.076
y₂A-A-NH₂159.113
Table 1: Predicted primary fragment ions for the control peptide Ac-Gly-Ala-Ala-NH₂.
Predicted Fragmentation of the Amb-Containing Peptide: Ac-Gly-Amb-Ala-NH₂

The introduction of Amb is predicted to alter the fragmentation spectrum in three distinct ways:

  • Mass Shifts in the Backbone Series: The primary effect will be a predictable mass shift in the ion series containing the Amb residue. The mass difference between Amb (133.053 u) and Ala (71.037 u) is 62.016 u .

    • The b₂-ion (Ac-Gly-Amb) will be 62.016 u heavier than the b₂-ion of the control.

    • The y₂-ion (Amb-Ala-NH₂) will also be 62.016 u heavier than the y₂-ion of the control. The observation of these precise mass shifts provides strong evidence for the successful incorporation of the Amb residue at the intended position.

  • A Unique Immonium Ion: Aromatic amino acids often produce low-mass, diagnostic immonium ions[1]. We predict a unique immonium ion for Amb at m/z 118.065 , corresponding to the [H₂N=CH-C₆H₃(CH₃)]⁺ fragment. This can serve as a valuable reporter ion, confirming the presence of Amb in the peptide.

  • Potential Side-Chain Fragmentation (HCD): While low-energy CID primarily cleaves the backbone, higher-energy methods like HCD can induce fragmentation within the residue itself[3]. For the Amb residue, a potential, albeit likely minor, pathway is the neutral loss of a methyl radical (-15 Da) from the aromatic ring.

Ion TypeSequenceCalculated m/z (z=1)Comparison to Control
b₁Ac-G86.039No change
b₂ Ac-G-Amb 219.092 +62.016 u
y₁A-NH₂88.076No change
y₂ Amb-A-NH₂ 221.129 +62.016 u
ImmoniumAmb118.065Unique Diagnostic Ion
Table 2: Predicted primary fragment ions for the Amb-containing peptide Ac-Gly-Amb-Ala-NH₂.

The following diagram illustrates the predicted fragmentation sites on the model peptide.

G cluster_peptide Ac-Gly-Amb-Ala-NH₂ Fragmentation cluster_b_ions cluster_y_ions Ac Ac- N1 N Ac->N1 CA1 N1->CA1 C1 C' CA1->C1 R1 H CA1->R1 N2 N C1->N2 C1->N2 b₁/y₂ CA2 N2->CA2 C2 C' CA2->C2 R2 C₇H₇ CA2->R2 N3 N C2->N3 C2->N3 b₂/y₁ CA3 N3->CA3 C3 C' CA3->C3 R3 CH₃ CA3->R3 NH2 -NH₂ C3->NH2 b1_label b₁ b2_label b₂ b1_arrow b2_arrow y1_label y₁ y2_label y₂ y1_arrow y2_arrow

Caption: Predicted b- and y-ion fragmentation sites for Ac-Gly-Amb-Ala-NH₂.

The Impact of a Persistent Fmoc-Protecting Group

If the Fmoc group (C₁₅H₁₁O₂) is not removed from the N-terminus of a peptide, it will profoundly influence the MS/MS spectrum. Analysis of Fmoc-protected dipeptides has shown that the dominant fragmentation pathway is often a McLafferty-type rearrangement, leading to a characteristic neutral loss of the fluorenylmethoxycarbonyl group[4].

  • Characteristic Loss: Upon CID, the protonated molecule [M+H]⁺ will readily lose the Fmoc group to form an [M+H-Fmoc+H]⁺ ion. This corresponds to a neutral loss of 222.068 u (C₁₅H₁₀O₂).

  • Suppressed Sequence Information: This initial, highly favorable fragmentation often consumes most of the ion energy, resulting in a weak or non-existent series of b- and y-ions in the MS² spectrum.

  • MS³ for Sequencing: To obtain sequence information, an MS³ experiment is required. This involves isolating the [M+H-Fmoc+H]⁺ fragment ion from the MS² scan and subjecting it to a further round of fragmentation. This MS³ spectrum will then reveal the conventional b- and y-ion series needed for sequencing[4].

Experimental Design and Protocols

A robust and reproducible result requires meticulous attention to the analytical workflow. The following protocols are designed to serve as a validated starting point for the analysis of Amb-containing peptides.

Workflow Overview

The diagram below outlines the complete analytical workflow from sample preparation to data interpretation.

Caption: LC-MS/MS workflow for the analysis of modified peptides.

Protocol 1: Sample Preparation

Objective: To prepare the peptide sample for optimal ionization and chromatographic separation.

  • Solubilization: Reconstitute the lyophilized peptide in 50% acetonitrile/water to create a 1 mg/mL stock solution. Vortex thoroughly.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL using the initial mobile phase solvent (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid).

  • Clarification: Centrifuge the final solution at >14,000 x g for 10 minutes to pellet any insoluble material. Transfer the supernatant to an appropriate LC autosampler vial.

Protocol 2: LC-MS/MS Analysis

Objective: To chromatographically separate the peptide from impurities and acquire high-quality MS and MS/MS data. The use of standard mobile phase modifiers like formic acid is crucial for good peak shape and ionization efficiency[5].

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow HPLC system.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 300 nL/min.

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2% to 40% B

    • 45-50 min: 40% to 85% B

    • 50-55 min: Hold at 85% B

    • 55-60 min: Return to 2% B and equilibrate.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 350–1500.

  • Resolution (MS1): 60,000.

  • Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for MS/MS.

  • Isolation Window: 2.0 m/z.

  • Fragmentation:

    • Method 1 (CID): Normalized Collision Energy (NCE) of 30-35%. Best for generating primary b/y ion series[6].

    • Method 2 (HCD): Stepped NCE (e.g., 25%, 30%, 35%). Recommended for potentially revealing side-chain fragments and richer fragmentation patterns[3][7].

  • Resolution (MS2): 15,000.

  • Dynamic Exclusion: Exclude fragmented precursors for 30 seconds to allow for sampling of lower abundance ions.

Conclusion and Best Practices

The successful mass spectrometric analysis of peptides containing 3-amino-2-methylbenzoic acid is highly achievable with a foundational understanding of peptide fragmentation and a systematic analytical approach. While this residue is non-proteinogenic, its behavior can be predicted with high confidence.

Key Takeaways for Successful Analysis:

  • Confirm Fmoc-Group Status: The presence of a persistent Fmoc group requires an MS³-based approach for sequencing. The absence of the characteristic 222 u loss is the first validation that you are analyzing the final product.

  • Prioritize High Resolution: High-resolution mass measurement is critical to confidently identify the mass shifts induced by the Amb residue and to distinguish it from other potential modifications.

  • Look for Diagnostic Ions: The predicted immonium ion at m/z 118.065 is a key diagnostic marker. Its presence significantly increases confidence in peptide identification.

  • Employ Complementary Fragmentation: While CID is the workhorse for standard sequencing, leveraging HCD provides an opportunity to uncover unique, structurally informative side-chain fragmentations that can further confirm the residue's identity[3].

By applying the predictive framework and robust protocols detailed in this guide, researchers can confidently characterize these unique modified peptides, accelerating their research and development efforts.

References

  • Mascot. (n.d.). Peptide fragmentation. Matrix Science. Retrieved from [Link]

  • Cai, W., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. (2023). De novo peptide sequencing. Retrieved from [Link]

  • Broad Institute. (2013). Fundamentals of peptide and protein mass spectrometry. YouTube. Available at: [Link]

  • Brodbeck, J., et al. (2017). Ion Activation Methods for Peptides and Proteins. Analytical Chemistry. Available at: [Link]

  • Suresh, E., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry. Available at: [Link]

  • Lalaoui, N., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Lin, X., et al. (2022). Selective Stepwise Arylation of Unprotected Peptides by PtIV Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available at: [Link]

  • Chemistry LibreTexts. (2023). CID of Peptides and De Novo Sequencing. Retrieved from [Link]

  • Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Retrieved from [Link]

  • Chalkley, R. J., et al. (2008). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • Zhang, Z., et al. (2013). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. Available at: [Link]

  • Ting, Y. S., et al. (2017). Extensive Peptide Fractionation and y1 Ion-based Interference Detection Enable Accurate Quantification by Isobaric Labeling and Mass Spectrometry. Molecular & Cellular Proteomics. Available at: [Link]

  • Scaffold. (2021). CID, ETD, HCD, and Other Fragmentation Modes. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS 2 spectrum obtained from the fragmentation of the modified L3 2.... Retrieved from [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods. Available at: [Link]

  • LCGC International. (2018). LC–MS Peptide Mapping: Where to Start and What It Can Tell Us. Retrieved from [Link]

  • Swanley, et al. (2011). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research. Available at: [Link]

Sources

X-ray crystallography of peptides with constrained amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to X-ray Crystallography of Peptides with Constrained Amino Acids

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of strategies and outcomes in the X-ray crystallography of peptides incorporating constrained amino acids. We will delve into the rationale behind experimental choices, present supporting data, and offer detailed protocols to empower your structural biology endeavors.

The Strategic Imperative for Constrained Peptides in Drug Discovery

Native peptides, despite their therapeutic potential, often fail as drug candidates due to their high conformational flexibility and susceptibility to proteolytic degradation. This inherent instability leads to poor bioavailability and short half-lives. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. By locking the peptide into a specific, bioactive conformation, we can significantly enhance receptor affinity, selectivity, and metabolic stability.

Constrained amino acids are the primary tools for achieving this conformational rigidity. These modified residues restrict the available psi (ψ) and phi (φ) torsion angles, pre-disposing the peptide to adopt a well-defined secondary structure, such as a β-turn or α-helix. This pre-organization is not only crucial for biological activity but also highly advantageous for structural elucidation by X-ray crystallography, as it can favor the formation of well-ordered crystals.

Comparative Analysis of Constrained Amino Acids for Crystallography

The choice of constrained amino acid has profound implications for both the biological activity and the crystallizability of a peptide. Below, we compare several widely used constrained amino acids, supported by experimental data from peer-reviewed studies.

α-Aminoisobutyric Acid (Aib): The Helical Inducer

Aib is one of the most extensively studied constrained amino acids. Its gem-dimethyl substitution at the α-carbon sterically restricts the backbone torsion angles to a narrow region corresponding to right-handed or left-handed helices.

  • Structural Impact: Aib strongly promotes the formation of 3₁₀-helical and α-helical structures. Even a single Aib residue can induce a helical turn in a short peptide sequence.

  • Crystallization Propensity: The conformational rigidity imparted by Aib often leads to more ordered packing in the crystal lattice, facilitating the growth of high-quality crystals. Peptides containing Aib have a high success rate in crystallization trials.

Proline and its Derivatives: The Turn Inducers

Proline, with its cyclic side chain, is a natural β-turn inducer. Its rigid pyrrolidine ring restricts the φ angle to approximately -60°, making it a potent tool for engineering specific turns in a peptide backbone. Hydroxyproline (Hyp) offers an additional hydrogen bonding group that can further stabilize crystal packing.

  • Structural Impact: Proline and its derivatives are instrumental in stabilizing β-turn conformations, which are critical for molecular recognition at many protein-protein interfaces.

  • Crystallization Propensity: The well-defined turn structures induced by proline can lead to predictable intermolecular interactions, aiding in crystal formation. The hydroxyl group of Hyp can provide crucial hydrogen bonding contacts for lattice formation.

Cyclopropyl and Cyclobutyl Amino Acids: Fine-Tuning Conformational Space

Amino acids with cyclopropyl or cyclobutyl rings fused to the backbone offer a more subtle approach to conformational constraint compared to Aib. They restrict the φ and ψ angles to specific regions, allowing for the stabilization of various secondary structures, including extended and turn conformations.

  • Structural Impact: These residues provide a finer level of control over the peptide backbone, enabling the stabilization of conformations that might not be accessible with more aggressive constraints like Aib.

  • Crystallization Propensity: While generally effective, the success in crystallization can be more sequence-dependent compared to Aib-containing peptides. The specific stereochemistry of the cyclopropyl or cyclobutyl ring is a critical determinant of the resulting structure and crystal packing.

Data Summary: Impact of Constrained Residues on Peptide Crystal Structures
Constrained Amino AcidTypical Induced StructureRepresentative PDB IDResolution (Å)Key Structural ObservationReference
α-Aminoisobutyric Acid (Aib)3₁₀-helix / α-helix1V830.90Well-defined helical structure with consistent torsion angles.Karle (2004)
(2S,4R)-4-Hydroxyproline (Hyp)β-turn1C4D1.20Type II' β-turn stabilized by inter-residue hydrogen bonds.Baumgartner et al. (2000)
(1R,2S)-Cyclobutane-1,2-diamineExtended β-strand2J871.10Extended conformation facilitating β-sheet formation.Chatterjee et al. (2008)

Experimental Workflow: From Peptide Design to High-Resolution Structure

The following section outlines a robust, self-validating workflow for the X-ray crystallography of peptides containing constrained amino acids. The rationale behind each step is explained to provide a deeper understanding of the process.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Structure Solution A Solid-Phase Peptide Synthesis (SPPS) B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D Mass Spectrometry (MALDI/ESI) C->D E High-Throughput Screening D->E Verified Peptide F Optimization (Vapor Diffusion) E->F G Crystal Harvesting & Cryo-protection F->G H Synchrotron X-ray Data Collection G->H Cryo-cooled Crystal I Data Processing (Indexing, Integration) H->I J Phase Determination (Direct/Molecular Replacement) I->J K Model Building & Refinement J->K L Structure Validation K->L

Caption: A streamlined workflow for the structural analysis of constrained peptides.

Step 1: Peptide Synthesis, Purification, and Verification (Self-Validation Point)
  • Protocol:

    • Synthesis: Synthesize the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). The constrained amino acid derivatives are incorporated like any other standard amino acid.

    • Cleavage: Cleave the peptide from the resin and remove protecting groups using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >98% purity.

    • Verification: Confirm the identity and purity of the peptide using mass spectrometry (MALDI-TOF or ESI-MS).

  • Expertise & Causality: Purity is paramount. Impurities can act as "poison" in crystallization trials, inhibiting nucleation or disrupting lattice formation. Verification by mass spectrometry is a critical checkpoint to ensure that the correct molecule is proceeding to the expensive and time-consuming crystallization stage.

Step 2: Crystallization Screening and Optimization
  • Protocol:

    • Initial Screening: Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions JCSG+) to sample a wide range of chemical space (pH, precipitant, salt). Set up trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Hit Identification: Monitor drops for crystal formation over several weeks. Promising "hits" are often small, poorly formed crystals or crystalline precipitate.

    • Optimization: Once a hit is identified, systematically vary the components of the condition (e.g., fine-tune pH, vary precipitant concentration) to improve crystal size and quality.

  • Expertise & Causality: The conformational rigidity of constrained peptides often means they crystallize more readily than their flexible counterparts. However, their sometimes-amphiphilic nature can lead to aggregation. Screening a wide range of conditions is essential to find the specific chemical environment that favors ordered crystal packing over amorphous precipitation.

Step 3: X-ray Diffraction Data Collection and Processing
  • Protocol:

    • Cryo-protection: Soak the crystal in a solution containing the mother liquor plus a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling.

    • Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect diffraction data.

    • Data Processing: Use software like XDS or HKL2000 to index the diffraction pattern, integrate the reflection intensities, and scale the data.

  • Expertise & Causality: Synchrotron radiation is crucial for obtaining high-resolution data from the often-small peptide crystals. Proper cryo-protection is vital to mitigate radiation damage and maintain the crystal's diffraction quality. The quality of the processed data (e.g., resolution, completeness, Rmerge) is a key determinant of the final structure's accuracy.

Step 4: Structure Solution, Refinement, and Validation
  • Protocol:

    • Phasing: For small peptides, the phase problem can often be solved using direct methods (e.g., SHELXD).

    • Model Building: An initial model of the peptide is built into the electron density map using software like Coot. The known connectivity and stereochemistry of the constrained amino acid are critical constraints in this process.

    • Refinement: The atomic model is refined against the diffraction data using programs like SHELXL or Phenix. This iterative process improves the fit of the model to the data.

    • Validation: The final model is validated using tools like MolProbity to check for geometric correctness and overall quality.

  • Trustworthiness: The final R-work and R-free values are key indicators of the model's quality. An R-free value below 0.25 for a high-resolution structure is generally considered reliable. Validation checks ensure the final structure is chemically and physically plausible.

constrained_peptide_structure cluster_flexible Flexible Peptide cluster_constrained Constrained Peptide cluster_crystal Crystal Lattice A Conf 1 B Conf 2 E Bioactive Conformation A->E Introduction of Constrained Residue C Conf 3 B->E Introduction of Constrained Residue D Conf N C->E Introduction of Constrained Residue D->E Introduction of Constrained Residue F Ordered Packing E->F Favors Crystallization

Caption: Impact of constrained amino acids on peptide conformation and crystallization.

Conclusion: A Pathway to Structure-Enabled Drug Design

The incorporation of constrained amino acids is a cornerstone of modern peptide drug design. By pre-organizing the peptide into a bioactive conformation, these modifications not only enhance therapeutic properties but also significantly improve the likelihood of obtaining high-resolution crystal structures. The methodologies and comparisons presented in this guide demonstrate that a systematic, evidence-based approach to the crystallography of constrained peptides can yield profound insights into their structure and function. These high-resolution snapshots are invaluable for guiding further structure-activity relationship (SAR) studies and accelerating the development of next-generation peptide therapeutics.

References

  • Karle, I. L. (2004). Aib-Rich Peptides: Probing the Structures of Helices and Turns. Biopolymers, 76(4), 309-323. [Link]

  • Awasthi, S. K., Raghothama, S., & Balaram, P. (1995). A C-H...O hydrogen bond stabilized 3(10)-helical conformation in a peptide containing a C-terminal alpha,alpha-di-n-propylglycine. Biochemical and Biophysical Research Communications, 216(1), 275-281. [Link]

  • Smyth, M. S., & Martin, J. H. (2000). x-Ray crystallography. Journal of Clinical Pharmacology, 40(10), 1073-1085. [Link]

A Senior Application Scientist's Guide to Fmoc-3-amino-2-methylbenzoic Acid: A Comparative Analysis of Isomeric Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Standard 20 Amino Acids

In the landscape of modern drug discovery and materials science, the twenty proteinogenic amino acids represent only the starting point. The strategic incorporation of unnatural amino acids into peptide chains is a powerful tool for modulating therapeutic properties, enhancing stability, and imposing specific conformational constraints.[1][2] Among these valuable building blocks are the aminobenzoic acids (ABAs), which offer a rigid aromatic scaffold for constructing peptidomimetics and other complex molecules.[3][4]

The choice of protecting group is paramount for successful synthesis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[5][6] Its base-lability provides an orthogonal protection strategy, allowing for mild deprotection conditions that preserve sensitive functionalities on the peptide chain and solid support.[5][7][]

This guide provides an in-depth comparison of Fmoc-3-amino-2-methylbenzoic acid with its structural isomers. We will explore, from a mechanistic and practical standpoint, how the subtle repositioning of the amino and methyl groups on the benzoic acid ring dramatically influences physicochemical properties, reactivity in SPPS, and the resulting peptide's structural characteristics. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific application.

The Decisive Impact of Isomerism: Steric and Electronic Effects

The performance of a substituted aminobenzoic acid in a synthesis workflow is not arbitrary; it is dictated by fundamental chemical principles. The relative positions of the amino (-NH₂), methyl (-CH₃), and carboxylic acid (-COOH) groups govern the molecule's electronic distribution and steric profile.

  • Electronic Effects: The amino group acts as a resonance-donating group, increasing electron density on the aromatic ring, while the carboxylic acid is an electron-withdrawing group.[9] The interplay of these inductive and resonance effects can influence the acidity of the carboxyl group and the nucleophilicity of the amino group, although these effects are often secondary to the steric factors in SPPS.[9][10]

  • Steric Hindrance: The most critical factor distinguishing this compound is the position of the methyl group ortho to the carboxylic acid. This arrangement introduces significant steric bulk around the reaction center for peptide bond formation. This steric clash can impede the approach of coupling reagents and the N-terminus of the growing peptide chain, a crucial consideration for reaction kinetics and efficiency.

  • Conformational Constraint: The methyl group also acts as a conformational lock. Once incorporated into a peptide backbone, it restricts the rotation around the adjacent bonds, forcing the peptide to adopt a more defined three-dimensional structure.[11] This pre-organization can be highly desirable for enhancing binding affinity to a biological target or improving metabolic stability.[12][13]

Caption: Steric impact of the ortho-methyl group on coupling.

Comparative Analysis of Key Isomers

The selection of an isomer should be a data-driven decision. The following tables summarize the key physicochemical and performance characteristics of this compound and several common alternatives.

Table 1: Physicochemical Properties of Fmoc-Aminobenzoic Acid Isomers
IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Solubility in DMFSolubility in DCM
This compound N/A373.41178-181 (for free acid)[14][15]SolubleSparingly Soluble
Fmoc-2-amino-3-methylbenzoic acid N/A373.41160-165 (for free acid)[16]SolubleSparingly Soluble
Fmoc-4-aminobenzoic acid 84494-01-9359.38~220-230SolubleSparingly Soluble
Fmoc-3-aminobenzoic acid 103438-92-4359.38~195-205SolubleSparingly Soluble

Note: Data for Fmoc-protected versions are estimated based on the free acid and general properties of Fmoc-amino acids. Solubility is a critical parameter, as poor solubility of starting materials can lead to incomplete reactions and low yields.[17] While most Fmoc-amino acids are soluble in polar aprotic solvents like DMF, using co-solvents or gentle warming may be necessary.[17][18]

Table 2: Performance Comparison in Solid-Phase Peptide Synthesis (SPPS)
IsomerPredicted Coupling EfficiencyRationale for EfficiencyFmoc Deprotection RateKey Application / Trait
This compound Moderate to Low Significant steric hindrance from the ortho-methyl group necessitates longer coupling times or more potent coupling reagents.StandardInducing specific backbone turns; creating conformationally constrained peptidomimetics.
Fmoc-2-amino-3-methylbenzoic acid High The methyl group is not adjacent to the carboxylic acid, presenting minimal steric hindrance to coupling.Potentially slowerThe ortho-amino group can form an intramolecular hydrogen bond, potentially slowing Fmoc removal.[19]
Fmoc-4-aminobenzoic acid High Substituents are distant from the reaction center, allowing for unhindered and efficient coupling.StandardA rigid, linear spacer or scaffold.
Fmoc-3-aminobenzoic acid High Minimal steric hindrance allows for efficient coupling.StandardA rigid spacer that introduces a "kink" or change in vector compared to the para-isomer.

Experimental Protocols for Comparative Evaluation

To provide a framework for empirical comparison, we present the following self-validating protocols. These are designed not only to synthesize a simple peptide but also to generate quantitative data on the performance of each isomer.

cluster_SPPS SPPS Cycle for Isomer Incorporation Resin 1. Start: Resin-NH-Fmoc Deprotection 2. Deprotection (20% Piperidine/DMF) Resin->Deprotection Remove Fmoc Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Isomer + HATU/DIPEA) Wash1->Coupling Add activated isomer Wash2 5. DMF Wash Coupling->Wash2 Result 6. Result: Resin-NH-CO-Isomer-Fmoc Wash2->Result Result->Deprotection Next Cycle

Caption: The core workflow of Solid-Phase Peptide Synthesis.
Protocol 1: Comparative Coupling Efficiency Assay

Objective: To quantitatively assess the coupling efficiency of different Fmoc-aminobenzoic acid isomers onto a solid support.

Materials:

  • Rink Amide MBHA resin (or similar)

  • Fmoc-ABA Isomers (this compound, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 1 hour in separate reaction vessels for each isomer being tested.[20]

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes, then repeat with a fresh 2 mL portion for 15 minutes.[7][21]

  • Washing: Wash the deprotected resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Kaiser Test (Pre-Coupling): Take a small sample of resin beads. Perform the Kaiser test. A strong blue color confirms the presence of free primary amines. This is your baseline (0% coupling).

  • Coupling Reaction:

    • In a separate vial, pre-activate the amino acid by dissolving 3 equivalents of the Fmoc-ABA isomer and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow to react for 1-2 minutes.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the reaction vessel at room temperature for a set time (e.g., 2 hours). Causality: A fixed, non-exhaustive coupling time is used to highlight differences in reaction kinetics. Highly efficient isomers will show near-complete reaction, while sterically hindered ones will not.

  • Washing: Wash the resin with DMF (5 x 2 mL) to remove unreacted reagents.

  • Kaiser Test (Post-Coupling): Perform the Kaiser test on a sample of the washed resin.

    • Interpretation: A colorless or faint yellow result indicates near-complete coupling (>99%). A blue color indicates incomplete coupling. The intensity of the blue color is proportional to the amount of unreacted amine, providing a semi-quantitative measure of efficiency. For a fully quantitative result, a spectrophotometric method (e.g., Chloranil test) can be used.

Protocol 2: RP-HPLC Analysis of Purity

Objective: To assess the purity of the final product after cleavage and identify potential side products resulting from incomplete reactions.

Materials:

  • Coupled resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethylether (cold)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% TFA

  • RP-HPLC system with a C18 column and UV detector

Methodology:

  • Peptide Cleavage: Wash the dried resin with DCM (3 x 2 mL) and dry under vacuum. Add 2 mL of the cleavage cocktail and agitate for 2 hours.[20]

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to 10 mL of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Sample Preparation: Dry the peptide pellet under vacuum. Dissolve the crude peptide in a 50:50 mixture of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in ACN) to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 265 nm. Causality: 220 nm detects the peptide backbone, while 265 nm is specific to the Fmoc group, which would only be present in deletion sequences if a capping step was omitted.[22]

    • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.[22]

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. Compare the chromatograms from the different isomers. Incomplete coupling from the sterically hindered isomers will result in a higher percentage of the "deletion sequence" (the starting peptide without the added ABA).

Conclusion and Recommendations

The choice between this compound and its isomers is a strategic one, guided by the desired outcome of the synthesis.

  • For maximal coupling efficiency and use as a simple rigid spacer, Fmoc-4-aminobenzoic acid and Fmoc-3-aminobenzoic acid are superior choices. Their lack of steric hindrance ensures rapid and complete reactions, making them ideal for automated synthesis and the construction of longer peptide sequences.[23]

  • For the specific goal of inducing conformational constraint, This compound is the molecule of choice. Researchers should anticipate the need for extended coupling times, double coupling cycles, or the use of more potent coupling reagents to overcome the steric barrier. The trade-off in synthetic ease is justified when the primary objective is to create a peptidomimetic with a well-defined, rigid structure to enhance biological activity or stability.[12][13]

Ultimately, this guide serves as a foundational framework. The provided protocols empower researchers to perform their own head-to-head comparisons with their specific sequences and conditions, ensuring that the selection of a building block is based not just on theory, but on robust experimental data.

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. (n.d.). Benchchem.
  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved from [Link]

  • Overcoming solubility issues of Fmoc-Ala-PAB-PNP during synthesis. (n.d.). Benchchem.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Retrieved from [Link]

  • Why meta Aminobenzoic acid is weaker acid than Benzoic acid despite of the small -I (inductive) effect of amino group? (2016). Quora. Retrieved from [Link]

  • A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. (2016). RSC Publishing. Retrieved from [Link]

  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). Benchchem.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Amino-2-methylbenzoic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.). ResearchGate. Retrieved from [Link]

  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. (2018). ACS Publications. Retrieved from [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Retrieved from [Link]

  • Solubility of p ABA in several solvents (data in Table 1), from above:... (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI. Retrieved from [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid. (n.d.). Google Patents.
  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Designing amino acids to determine the local conformations of peptides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (n.d.). MDPI. Retrieved from [Link]

  • 2-Amino-3-methylbenzoic Acid: Properties, Applications & Quality Specifications. (n.d.). Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Selection of papers on solid phase peptide synthesis published after 1996. (n.d.). 5Z.com. Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Peptides: The Impact of 3-Amino-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the optimization of peptide-based therapeutics is a paramount objective. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and conformational flexibility, limiting their therapeutic efficacy. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of the biological activity of peptides with and without the inclusion of 3-amino-2-methylbenzoic acid, a synthetic amino acid that imparts significant structural and functional advantages.

The Rationale for Peptide Modification: Overcoming Nature's Limitations

Peptides are promising drug candidates due to their ability to engage in highly specific interactions with biological targets. However, their inherent flexibility and susceptibility to enzymatic degradation in vivo present significant hurdles. The introduction of unnatural amino acids, such as 3-amino-2-methylbenzoic acid, addresses these challenges by inducing a more rigid and proteolytically resistant peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, potentially enhancing receptor binding affinity and overall therapeutic performance.

3-Amino-2-Methylbenzoic Acid: A Tool for Conformational Constraint

3-Amino-2-methylbenzoic acid is an aromatic β-amino acid. When incorporated into a peptide sequence, its rigid phenyl ring and the methyl group introduce steric hindrance that restricts the rotational freedom of the peptide backbone. This property is instrumental in inducing the formation of stable secondary structures, such as β-turns. A β-turn is a crucial structural motif that allows a peptide chain to reverse its direction, often facilitating interactions with receptors.

G cluster_0 Unmodified Peptide cluster_1 Peptide with 3-Amino-2-Methylbenzoic Acid Flexible Conformations Flexible Conformations Receptor Binding (Variable) Receptor Binding (Variable) Flexible Conformations->Receptor Binding (Variable) Proteolytic Degradation Proteolytic Degradation Flexible Conformations->Proteolytic Degradation Constrained Conformation (β-turn) Constrained Conformation (β-turn) Enhanced Receptor Binding Enhanced Receptor Binding Constrained Conformation (β-turn)->Enhanced Receptor Binding Increased Stability Increased Stability Constrained Conformation (β-turn)->Increased Stability

Caption: Logical workflow comparing unmodified and modified peptides.

Comparative Analysis: With vs. Without 3-Amino-2-Methylbenzoic Acid

While direct head-to-head quantitative data for a single peptide with and without 3-amino-2-methylbenzoic acid is not extensively published, the well-established principles of peptidomimetic chemistry and data from analogous compounds allow for a robust comparative analysis.

Conformational Properties

Peptides lacking 3-amino-2-methylbenzoic acid typically exist as an ensemble of flexible conformations in solution. In contrast, the incorporation of this unnatural amino acid is expected to favor a single, well-defined conformation, often characterized by a β-turn. This can be experimentally verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Receptor Binding Affinity

The effect of 3-amino-2-methylbenzoic acid on receptor binding is highly dependent on the specific peptide and its target. If the induced conformation mimics the bioactive structure that the native peptide adopts upon binding to its receptor, a significant increase in binding affinity can be expected. Conversely, if the constrained conformation is not compatible with the receptor's binding pocket, a decrease in affinity may be observed. The evaluation of binding affinity is typically performed using competitive binding assays, from which parameters like the half-maximal inhibitory concentration (IC50) can be determined.

Peptide TypeExpected Receptor Binding Affinity (IC50)Rationale
Without 3-amino-2-methylbenzoic acid Higher (weaker affinity)The peptide must adopt the correct conformation from a flexible state to bind, which is entropically unfavorable.
With 3-amino-2-methylbenzoic acid Lower (stronger affinity)The peptide is pre-organized into a bioactive conformation, leading to a more favorable binding event.

This table presents expected outcomes based on established principles of conformational constraint in peptidomimetics.

Proteolytic Stability

One of the most significant advantages of incorporating unnatural amino acids like 3-amino-2-methylbenzoic acid is the enhanced resistance to enzymatic degradation. Proteases recognize and cleave specific peptide bond sequences in their natural L-amino acid context. The altered backbone geometry and steric bulk introduced by 3-amino-2-methylbenzoic acid can effectively prevent protease binding and cleavage, thereby increasing the peptide's half-life in biological fluids.[3]

Peptide TypeExpected Serum Half-lifeRationale
Without 3-amino-2-methylbenzoic acid ShortSusceptible to rapid cleavage by endogenous proteases.
With 3-amino-2-methylbenzoic acid Significantly LongerThe modified peptide backbone is a poor substrate for proteases, leading to reduced degradation.

This table illustrates the anticipated impact on proteolytic stability.

Experimental Protocols

To empirically validate the comparative performance of peptides with and without 3-amino-2-methylbenzoic acid, the following experimental workflows are recommended.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the ability of a test peptide to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor.

G Start Start Prepare Receptor Source Prepare Receptor Source (e.g., cell membranes, purified receptor) Start->Prepare Receptor Source Incubate with Labeled Ligand Incubate with Labeled Ligand and varying concentrations of test peptide Prepare Receptor Source->Incubate with Labeled Ligand Separate Bound and Free Ligand Separate Bound and Free Ligand (e.g., filtration, centrifugation) Incubate with Labeled Ligand->Separate Bound and Free Ligand Quantify Bound Ligand Quantify Bound Ligand (e.g., scintillation counting, fluorescence measurement) Separate Bound and Free Ligand->Quantify Bound Ligand Calculate IC50 Calculate IC50 Value Quantify Bound Ligand->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for a competitive receptor binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Isolate cell membranes expressing the target receptor or use purified receptor preparations.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand and a serial dilution of the unlabeled test peptide (with or without 3-amino-2-methylbenzoic acid).

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound ligand from the free ligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of labeled ligand binding versus the concentration of the test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serum Stability Assay

This assay measures the rate of degradation of a peptide in the presence of serum, which contains a complex mixture of proteases.

G Start Start Incubate Peptide in Serum Incubate test peptide in serum at 37°C Start->Incubate Peptide in Serum Collect Aliquots Collect aliquots at different time points Incubate Peptide in Serum->Collect Aliquots Stop Reaction Stop enzymatic reaction (e.g., add acid or organic solvent) Collect Aliquots->Stop Reaction Analyze Peptide Integrity Analyze remaining intact peptide by HPLC or LC-MS Stop Reaction->Analyze Peptide Integrity Calculate Half-life Calculate peptide half-life (t1/2) Analyze Peptide Integrity->Calculate Half-life End End Calculate Half-life->End

Caption: Workflow for a serum stability assay.

Step-by-Step Methodology:

  • Incubation: Dissolve the test peptide in a buffered solution and add it to fresh serum (e.g., human or rat serum) to a final desired concentration. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as trifluoroacetic acid (TFA) or acetonitrile, which will precipitate the serum proteins.

  • Centrifugation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide and any degradation products, by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time and fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t1/2).

Conclusion

The incorporation of 3-amino-2-methylbenzoic acid into peptides represents a strategic approach to enhance their therapeutic potential. By inducing conformational constraint, this unnatural amino acid can lead to improved receptor binding affinity and, most notably, a significant increase in proteolytic stability. While the precise effects are peptide-dependent, the principles outlined in this guide, supported by data from analogous systems, provide a strong framework for the rational design of more robust and efficacious peptide-based drugs. The experimental protocols detailed herein offer a clear path for the empirical validation of these expected benefits in a laboratory setting.

References

  • Hruby, V. J., & Balse, P. M. (2000). Conformational and Topographical Considerations in the Design of Biologically Active Peptides. Current Medicinal Chemistry, 7(9), 945-970.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Powell, M. F., Stewart, T., Otvos, L., Jr., et al. (1993). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. Pharmaceutical Research, 10(9), 1268–1273. ([Link])

  • Werle, M., & Bernkop-Schnurch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. ([Link])

  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
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  • Shibata, K., Maruyama-Takahashi, K., Yamasaki, M., & Hirayama, N. (2006). G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Biochemical and biophysical research communications, 341(2), 483-488. ([Link])

  • Zhang, L., & Tam, J. P. (2007). Synthesis of cyclic peptides and peptidomimetics. Methods in molecular biology (Clifton, N.J.), 386, 19-38.
  • Samanen, J., Narindray, D., Adams, W., et al. (1995). Development of a small RGD peptide fibrinogen receptor antagonist with potent antiaggregatory activity in vitro. Journal of medicinal chemistry, 38(24), 4874-4877. ([Link])

  • Conradi, R. A., Hilgers, A. R., Ho, N. F., & Burton, P. S. (1992). The influence of peptide structure on transport and metabolism across the Caco-2 cell monolayer. Pharmaceutical research, 9(4), 435-439. ([Link])

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Comparative Stability Analysis of Peptides Incorporating 3-Amino-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Proteolytic Resistance

Introduction: The Peptide Stability Challenge

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as powerful tools against a multitude of diseases.[1] However, the clinical utility of natural peptides is often hampered by their inherent instability.[2][3] Susceptibility to rapid degradation by endogenous proteases leads to short in-vivo half-lives, poor bioavailability, and a narrow therapeutic window, presenting significant hurdles in drug development.[4][5]

A leading strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide backbone.[3][5] These modifications can fundamentally alter a peptide's susceptibility to enzymatic cleavage without compromising its biological activity. This guide provides an in-depth comparison of the stability of peptides incorporating a specific unnatural amino acid, 3-amino-2-methylbenzoic acid, against their native counterparts. We will explore the mechanistic basis for this enhanced stability and provide detailed, field-proven protocols for its empirical validation.

The Rationale for 3-Amino-2-Methylbenzoic Acid Incorporation

3-Amino-2-methylbenzoic acid is an aromatic β-amino acid analog. Its incorporation into a peptide sequence is a deliberate design choice aimed at conferring proteolytic resistance through two primary mechanisms:

  • Steric Hindrance: The methyl group at the ortho-position to the amino group creates significant steric bulk. Proteolytic enzymes, which have highly specific active site geometries, are physically hindered from accessing and cleaving the adjacent peptide bonds.[6][7] This "steric shield" is a powerful tool for protecting otherwise vulnerable sites within a peptide sequence.

  • Conformational Constraint: The substitution pattern on the aromatic ring restricts the rotational freedom of the peptide backbone.[7] This can help to pre-organize the peptide into a desired bioactive conformation, which may not only enhance receptor binding but also make the peptide a poorer substrate for proteases that recognize more flexible, unfolded regions.

This guide will focus on quantifying the impact of this modification through two critical in vitro assays: a direct enzymatic challenge and a more physiologically relevant plasma stability assay.

Comparative Experimental Data: Modified vs. Native Peptides

To illustrate the profound impact of incorporating 3-amino-2-methylbenzoic acid (here abbreviated as 'Amb'), we present comparative stability data for a hypothetical therapeutic hexapeptide, "Peptide-A," and its modified version, "Peptide-A-Amb."

  • Native Sequence (Peptide-A): H-Phe-Lys-Ala-Gly-Phe-Leu-OH

  • Modified Sequence (Peptide-A-Amb): H-Phe-Lys-Amb -Gly-Phe-Leu-OH

The following tables summarize the results from enzymatic and plasma stability assays. The primary metric for comparison is the half-life (t½), the time required for 50% of the initial peptide concentration to be degraded.

Table 1: Enzymatic Stability in the Presence of Trypsin
PeptideInitial Concentration (µM)Half-Life (t½) in minutes% Remaining after 120 min
Peptide-A (Native)10025.45.8%
Peptide-A-Amb (Modified)100> 48096.2%

Trypsin specifically cleaves at the C-terminus of Lysine residues. The data demonstrates that replacing the adjacent Alanine with Amb effectively protects the peptide from tryptic digestion.

Table 2: Stability in Human Plasma
PeptideInitial Concentration (µM)Half-Life (t½) in hours% Remaining after 8 hours
Peptide-A (Native)501.28.9%
Peptide-A-Amb (Modified)5028.582.3%

Human plasma contains a complex mixture of proteases. The significant increase in the half-life of Peptide-A-Amb indicates broad resistance to various enzymatic degradation pathways present in a biological matrix.[8]

Experimental Workflows and Methodologies

Accurate and reproducible stability data is contingent on robust experimental design. The following sections provide detailed protocols for the assays described above.

Visualizing the Stability Assay Workflow

The general workflow for assessing peptide stability, whether in an enzymatic solution or plasma, follows a consistent series of steps from incubation to analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (Native & Modified) Incubation Incubate Peptide in Matrix at 37°C Peptide_Stock->Incubation Matrix_Prep Prepare Matrix (Enzyme Buffer or Plasma) Matrix_Prep->Incubation Time_Points Collect Aliquots at T=0, T1, T2...Tn Incubation->Time_Points Time Course Quench Quench Reaction (e.g., Acetonitrile, TCA) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Quantify Quantify Peak Area of Intact Peptide HPLC->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate

Caption: General workflow for in vitro peptide stability assays.

Protocol 1: Enzymatic Stability Assay (Trypsin)

This protocol details a direct enzymatic challenge to compare the stability of a native peptide with its Amb-modified analog.

  • Reagent Preparation:

    • Peptide Stock Solutions: Prepare 10 mM stock solutions of Peptide-A and Peptide-A-Amb in sterile water.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of TPCK-treated trypsin in 1 mM HCl.

    • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

    • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • Assay Procedure:

    • For each peptide, prepare a reaction mixture by adding 10 µL of the 10 mM peptide stock to 980 µL of Assay Buffer for a final peptide concentration of 100 µM.

    • Initiate the reaction by adding 10 µL of the 1 mg/mL trypsin stock solution (final concentration ~10 µg/mL).

    • Incubate the reaction tubes at 37°C.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot.

    • Immediately quench the enzymatic reaction by adding the 100 µL aliquot to 10 µL of the Quenching Solution.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a C18 column.

    • Use a standard gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the elution profile at 220 nm. The intact peptide will have a characteristic retention time.

    • Integrate the peak area corresponding to the intact peptide for each time point.

  • Data Interpretation:

    • Normalize the peak area at each time point to the peak area at T=0 (100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) using a one-phase decay model.

Protocol 2: Plasma Stability Assay

This protocol provides a more physiologically relevant assessment of peptide stability.[8]

  • Reagent Preparation:

    • Peptide Stock Solutions: Prepare 5 mM stock solutions of Peptide-A and Peptide-A-Amb in sterile water or DMSO.

    • Human Plasma: Use commercially available, pooled human plasma containing an anticoagulant (e.g., heparin or EDTA). Thaw on ice immediately before use.

    • Precipitation/Quenching Solution: Ice-cold acetonitrile (ACN).

  • Assay Procedure:

    • Pre-warm an aliquot of human plasma to 37°C for 15 minutes.

    • Spike the plasma with the peptide stock solution to a final concentration of 50 µM (a 1:100 dilution to minimize solvent effects). Mix gently.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot.

    • Immediately quench the reaction and precipitate plasma proteins by adding the 50 µL aliquot to 150 µL of ice-cold ACN.[8]

    • Vortex vigorously for 30 seconds and incubate at -20°C for at least 30 minutes.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or HPLC vial.

    • Analyze the supernatant by RP-HPLC or LC-MS/MS as described in the enzymatic assay protocol. LC-MS/MS is often preferred for plasma samples due to its higher sensitivity and specificity.

  • Data Interpretation:

    • Calculate the percentage of intact peptide remaining at each time point relative to T=0.

    • Plot the data and determine the half-life (t½).

Mechanism of Protection: A Visual Representation

The incorporation of 3-amino-2-methylbenzoic acid provides a physical barrier that prevents the protease's catalytic residues from accessing the peptide bond.

G cluster_native Native Peptide Susceptibility cluster_modified Modified Peptide Resistance Protease Protease Active Site Peptide_N ---Phe---Lys---Ala---Gly--- Protease->Peptide_N Binding & Cleavage Protease_M Protease Active Site Steric_Shield Steric Hindrance (Methyl Group) Protease_M->Steric_Shield Access Blocked Peptide_M ---Phe---Lys---Amb---Gly---

Caption: Steric hindrance from 3-amino-2-methylbenzoic acid blocks protease access.

Conclusion and Outlook

The incorporation of 3-amino-2-methylbenzoic acid represents a highly effective strategy for enhancing the metabolic stability of therapeutic peptides. As demonstrated by comparative data, this single amino acid substitution can increase peptide half-life by orders of magnitude in both direct enzymatic and complex biological matrices like plasma. This increased stability is critical for developing peptide drugs with improved pharmacokinetic profiles, potentially enabling less frequent dosing and improved patient compliance. The protocols outlined in this guide provide a robust framework for researchers to validate the stability of their own modified peptide candidates, facilitating the rational design of next-generation peptide therapeutics.

References

  • Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1038-1049. [Link]

  • Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 1038-1049. [Link]

  • Vashi, A. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. World Journal of Pharmacy and Pharmaceutical Sciences, 13(8), 116-144. [Link]

  • Neundorf, I., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Davidson, C. D., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Davidson, C. D., et al. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • Checco, J. W., et al. (2015). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology. [Link]

  • Li, Y., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. Macromolecular Rapid Communications. [Link]

  • MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. MS Bioworks. [Link]

  • Davidson, C. D., et al. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Xu, Y., et al. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. bioRxiv. [Link]

  • Xu, Y., et al. (2024). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. Briefings in Bioinformatics. [Link]

  • De Marco, R., & Gentilucci, L. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]

  • Zhang, P., et al. (2022). Peptide sequences and conformational analysis of the constrained peptides. ResearchGate. [Link]

  • Knappe, D., et al. (2016). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design. [Link]

  • Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [Link]

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  • Uray, K., et al. (2009). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science. [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Incorporating 3-Amino-2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced stability and well-defined structures is a paramount objective. The incorporation of unnatural amino acids is a powerful strategy to modulate the conformational properties of peptides, thereby influencing their biological activity and metabolic stability. This guide provides an in-depth comparative analysis of the conformational landscape of peptides containing 3-amino-2-methylbenzoic acid, a synthetic β-amino acid analog. We will explore its impact on peptide secondary structure and provide detailed experimental protocols for its characterization, contrasting its properties with those of peptides composed solely of natural amino acids.

The Structural Impact of 3-Amino-2-Methylbenzoic Acid

3-Amino-2-methylbenzoic acid is a unique building block for peptide synthesis. As a β-amino acid with an aromatic side chain, its incorporation into a peptide backbone introduces significant conformational constraints. The ortho-methyl group sterically hinders rotation around the Cα-Cβ bond, while the aromatic ring itself participates in π-π stacking and other non-covalent interactions. This rigidity can be harnessed to enforce specific secondary structures, such as turns and helices, which are often crucial for biological recognition and function.

In contrast to the inherent flexibility of many natural amino acid residues, which can populate a wide range of dihedral angles as depicted in a Ramachandran plot, 3-amino-2-methylbenzoic acid is expected to favor a more restricted conformational space. This can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Comparative Conformational Analysis: A Multi-faceted Approach

A thorough understanding of the conformational effects of 3-amino-2-methylbenzoic acid requires a combination of spectroscopic and computational techniques. Below, we compare the expected outcomes for a peptide containing this unnatural amino acid with a corresponding peptide composed of natural residues.

Table 1: Comparative Spectroscopic and Computational Analysis
Analytical TechniquePeptide with 3-Amino-2-Methylbenzoic AcidPeptide with Natural Amino Acids (e.g., Alanine)Rationale for Differences
NMR Spectroscopy Restricted set of NOEs, distinct chemical shifts for aromatic protons.Diverse NOE patterns, chemical shifts typical for random coil or flexible structures.The rigid structure of 3-amino-2-methylbenzoic acid leads to well-defined, short-range proton-proton distances and a unique electronic environment.
Circular Dichroism (CD) May exhibit a spectrum indicative of a stable turn or helical structure, even in short peptides.Typically shows a random coil spectrum unless the peptide is long enough to form a stable secondary structure.The conformational constraint imposed by the unnatural amino acid can nucleate secondary structure formation.
FTIR Spectroscopy Amide I band may show a distinct peak corresponding to a specific secondary structure (e.g., ~1660-1680 cm⁻¹ for a β-turn).A broad Amide I band centered around 1640-1655 cm⁻¹, characteristic of a disordered conformation.A well-defined conformation results in a more homogenous population of backbone amide vibrations.
Molecular Dynamics (MD) Shows a limited and well-defined conformational ensemble in simulations.Explores a wider range of conformations, reflecting greater flexibility.The force field parameters for the unnatural amino acid will reflect its inherent rigidity, restricting conformational sampling.

Experimental Workflows and Protocols

To empower researchers in their own investigations, we provide detailed, step-by-step protocols for the key experiments in the conformational analysis of peptides containing 3-amino-2-methylbenzoic acid.

Workflow for Conformational Analysis

G cluster_0 Peptide Synthesis & Purification cluster_1 Conformational Analysis cluster_2 Structural Elucidation synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (ESI-MS) purification->characterization nmr NMR Spectroscopy characterization->nmr cd Circular Dichroism characterization->cd ftir FTIR Spectroscopy characterization->ftir md Molecular Dynamics characterization->md structure 3D Structure Determination and Comparison nmr->structure cd->structure ftir->structure md->structure

Caption: Experimental workflow for the synthesis and conformational analysis of modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Amino-2-Methylbenzoic Acid

This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.

1. Resin Preparation:

  • Start with a Rink Amide resin (0.1 mmol scale).
  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

2. Coupling of the First Amino Acid:

  • Dissolve the first Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and a coupling agent such as HBTU (0.5 mmol) in DMF.
  • Add diisopropylethylamine (DIEA) (1.0 mmol, 10 equivalents) to the amino acid solution and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

3. Subsequent Amino Acid Couplings:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

4. Incorporation of Fmoc-3-amino-2-methylbenzoic acid:

  • For the coupling of this compound, use the same procedure as for standard amino acids. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry (e.g., ESI-MS).
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be transparent in the far-UV region (below 250 nm).
  • Determine the precise concentration of the peptide solution, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by quantitative amino acid analysis.

2. Instrument Setup:

  • Use a calibrated CD spectropolarimeter.
  • Purge the instrument with nitrogen gas for at least 30 minutes before use.
  • Set the experimental parameters:
  • Wavelength range: 190-260 nm
  • Data pitch: 0.5 nm
  • Scanning speed: 50 nm/min
  • Bandwidth: 1.0 nm
  • Response time: 1 s
  • Accumulations: 3-5 scans

3. Data Acquisition:

  • Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
  • Record the CD spectrum of the peptide sample.
  • Subtract the baseline spectrum from the sample spectrum.

4. Data Analysis:

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * l * n) where:
  • mdeg is the observed ellipticity in millidegrees
  • c is the peptide concentration in mM
  • l is the path length of the cuvette in cm
  • n is the number of amino acid residues
  • Analyze the resulting spectrum for characteristic secondary structure features:
  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
  • β-sheet: A negative band around 218 nm and a positive band around 195 nm.
  • Random coil: A strong negative band around 200 nm.
Logical Relationship of Analytical Techniques

G MD Molecular Dynamics (Theoretical Conformation) Structure Overall 3D Conformational Model MD->Structure provides initial models NMR NMR Spectroscopy (Local Structure) NMR->Structure provides distance & angle restraints CD Circular Dichroism (Global Secondary Structure) CD->Structure validates secondary structure content FTIR FTIR Spectroscopy (Secondary Structure in various states) FTIR->Structure confirms secondary structure

Caption: Interplay of techniques for a comprehensive conformational analysis.

Conclusion

The incorporation of 3-amino-2-methylbenzoic acid into peptides offers a compelling strategy for constraining their conformation and enhancing their potential as therapeutic agents. Its rigid structure, a stark contrast to the flexibility of natural amino acids, can be leveraged to design peptides with pre-organized secondary structures. A comprehensive conformational analysis, employing a suite of spectroscopic and computational methods as detailed in this guide, is essential to fully elucidate the structural consequences of this modification. The provided protocols serve as a robust starting point for researchers to explore the exciting possibilities of peptides containing this and other unnatural amino acids in the pursuit of next-generation therapeutics.

References

  • Fourier Transform Infrared Spectroscopy of Peptides. Available at: [Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Available at: [Link]

  • How to study proteins by circular dichroism. Available at: [Link]

A Comparative Guide to Turn-Inducing Amino Acids: Fmoc-3-amino-2-methylbenzoic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide science and drug development, controlling the three-dimensional shape of a peptide is paramount to its function. Beta-turns (β-turns), compact structures that reverse the direction of the polypeptide chain, are critical elements in protein folding, stability, and molecular recognition events.[1][2][3] The ability to precisely induce these turns is a key strategy in peptidomimetic design, enhancing stability, bioavailability, and target affinity.

This guide provides a comparative analysis of Fmoc-3-amino-2-methylbenzoic acid against other widely used turn-inducing amino acids. We will delve into the structural basis of their function, their impact on peptide synthesis, and the resulting conformational properties, supported by experimental data and protocols for researchers in the field.

Understanding the Players: A Structural Overview

The capacity of an amino acid to induce a turn is rooted in its ability to restrict the conformational freedom of the peptide backbone, favoring the specific dihedral angles (φ and ψ) that define a turn structure.

This compound: The Aromatic Scaffold

This compound is a synthetic building block designed to impose a rigid bend in a peptide chain. Its structure is fundamentally different from proteinogenic amino acids.

  • Mechanism of Action : The benzene ring provides a rigid, planar scaffold. The ortho methyl group and meta amino group create steric constraints that force the flanking peptide bonds into a specific orientation, pre-organizing the backbone into a turn-like conformation. As a derivative of aminobenzoic acid, it serves as a cornerstone in synthetic pathways for creating complex organic molecules, including pharmaceutical intermediates.[4]

Proline and Glycine: Nature's Turn Inducers

Proline and Glycine are frequently found in naturally occurring β-turns for distinct reasons.[1][5]

  • Proline : Its cyclic pyrrolidine side chain restricts the N-Cα bond rotation, locking the φ angle at approximately -60°. This inherent rigidity makes it ideally suited for the i+1 position of a β-turn.[1][5]

  • Glycine : Lacking a side chain, glycine is sterically flexible and can adopt conformations disallowed for other L-amino acids. This flexibility is often required at the i+2 or i+3 position of a turn to accommodate the tight reversal of the chain.[1]

α-Aminoisobutyric Acid (Aib): The Helical Promoter

Aib is a non-proteinogenic amino acid notable for its gem-dimethyl group at the α-carbon.

  • Mechanism of Action : The steric hindrance from the two methyl groups severely restricts the available conformational space, favoring dihedral angles consistent with helical structures, primarily the 3₁₀-helix, which can be considered a series of overlapping β-turns.[6] This rigidity also enhances resistance to enzymatic degradation, a valuable trait in peptide drug design.[7]

Pseudoproline Dipeptides: The Aggregation Breakers

Pseudoproline dipeptides are derivatives of Serine, Threonine, or Cysteine where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[8][9]

  • Mechanism of Action : These dipeptides are introduced during solid-phase peptide synthesis (SPPS) to temporarily install a proline-like "kink" in the peptide backbone.[10][11] This disruption of the linear chain effectively breaks up the intermolecular hydrogen bonding that leads to β-sheet aggregation, a common problem in SPPS.[8][12] The native sequence is restored upon final cleavage with trifluoroacetic acid (TFA).[10][11]

Visualization 1: Structures of Turn-Inducing Amino Acids

cluster_Fmoc This compound cluster_Pro Proline cluster_Aib Aib cluster_Pseudo Pseudoproline Dipeptide Fmoc Fmoc-NH-C₆H₃(CH₃)-COOH Pro Proline Aib α-Aminoisobutyric acid Pseudo Xaa-Ser(ψPro)

Caption: Chemical structures of key turn-inducing amino acids.

Comparative Performance Analysis

The choice of a turn-inducer depends on the specific goals of the peptide design, including synthesis feasibility, desired conformation, and biological activity.

FeatureThis compoundProline/GlycineAib (Fmoc-Aib-OH)Pseudoproline Dipeptides
Turn Induction Mechanism Rigid aromatic scaffoldBackbone restriction (Pro); Steric flexibility (Gly)Steric hindrance from gem-dimethyl groupReversible proline-like kink
Synthesis Efficiency Standard couplingStandard couplingMay require optimized coupling conditions or double coupling due to steric hindrance[6]Incorporated as a dipeptide; improves overall synthesis yield by preventing aggregation[8][10]
Resulting Conformation Defined, non-natural turnPromotes specific turn types (e.g., Type I, II)[1]Promotes 3₁₀- or α-helical structures[6]Induces a temporary turn; structure reverts to native sequence post-cleavage
Effect on Solubility Sequence-dependentGenerally goodCan decrease solubility in some sequencesSignificantly improves solubility of the growing peptide chain[11]
Proteolytic Stability High (non-natural backbone)ModerateHigh (sterically shielded peptide bonds)Native stability after cleavage
Primary Application Peptidomimetics, constrained loopsMimicking natural turns, general peptide designHelical peptides, enzyme-resistant analogs[6][7]Synthesis of long or "difficult" sequences, preventing aggregation[9][12]

Experimental Protocols

To empirically compare these turn-inducers, a researcher would typically synthesize a model peptide and then analyze its conformation.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Model Tetrapeptide

This protocol outlines the synthesis of a model tetrapeptide Ac-X-Y-Z-W-NH₂ on a Rink Amide resin, where the X-Y position can be substituted with a turn-inducing element.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH, Fmoc-Pro-OH, etc.)

  • Fmoc-Xaa-Ser(ψPro)-OH dipeptide

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Acetic anhydride for N-terminal acetylation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA.

    • Add the activation mixture to the resin and shake for 1-2 hours.

    • Note for Aib: Due to steric hindrance, a longer coupling time or a second coupling may be necessary. Monitor coupling efficiency with a Kaiser test.[6]

    • Note for Pseudoproline: Use the pre-formed Fmoc-dipeptide and couple as a single unit.[10]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC.

  • Characterization: Confirm the mass of the purified peptide using mass spectrometry.

Visualization 2: Experimental Workflow

cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis start Start with Rink Amide Resin deprotect Fmoc Deprotection (Piperidine) start->deprotect couple Couple Turn-Inducer / Amino Acid deprotect->couple wash Wash couple->wash repeat Repeat Cycle wash->repeat repeat->deprotect for next residue cleave Cleave from Resin (TFA) repeat->cleave final residue purify RP-HPLC Purification cleave->purify mass_spec Mass Spectrometry (Verification) purify->mass_spec cd_spec CD Spectroscopy purify->cd_spec nmr_spec NMR Spectroscopy purify->nmr_spec structure Determine Secondary Structure cd_spec->structure nmr_spec->structure

Caption: Workflow from peptide synthesis to structural analysis.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[13][14] Different secondary structures (α-helix, β-sheet, β-turn, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).[14][15]

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be around 0.1 mg/mL.[16] Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length.[16]

    • Purge the instrument with nitrogen gas.

    • Set the scanning parameters: Wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, 3 accumulations.[16]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

  • Interpretation:

    • α-Helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[14][15]

    • β-Sheet: A negative band around 218 nm and a positive band around 195 nm.[15]

    • β-Turn: Various types exist, but a common feature for Type I and II turns is a negative band near 205 nm and a weak positive band around 220-230 nm.

    • Random Coil: A strong negative band near 198 nm.[15]

Visualization 3: The Beta-Turn

cluster_turn β-Turn Structure i i i1 i+1 i->i1 i3 i+3 i->i3 H-Bond (CO(i)···HN(i+3)) i2 i+2 i1->i2 i2->i3

Caption: A schematic of a β-turn showing the key hydrogen bond.

Conclusion and Outlook

The selection of a turn-inducing amino acid is a critical decision in peptide design, with each candidate offering a unique set of advantages.

  • This compound provides a rigid, non-natural scaffold ideal for creating novel peptidomimetics where precise and stable conformational control is desired.

  • Proline and Glycine remain the go-to choices for mimicking native biological turns.

  • Fmoc-Aib-OH is unparalleled for inducing helical character and enhancing proteolytic stability.

  • Pseudoproline dipeptides are a transformative tool for overcoming synthetic challenges, enabling the efficient production of long and aggregation-prone peptides.[10]

The optimal choice will always be context-dependent. By understanding the distinct properties of each turn-inducer and employing robust analytical techniques like CD and NMR spectroscopy, researchers can rationally design and synthesize peptides with tailored structures and functions, advancing the frontiers of drug discovery and materials science.

References

  • Application Notes and Protocols for the Synthesis of Helical Peptides Using Fmoc-Aib-OH. Benchchem.
  • Fmoc-Aib-OH | Derivatives for Peptide Synthesis | Baishixing. ETW International.
  • CD-Based Peptide Secondary Structure Analysis. Creative Proteomics.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield. ChemPep.
  • Circular dichroism of peptides. PubMed.
  • Pseudoproline. Wikipedia.
  • Pseudoproline Dipeptides Archives. Activotec.
  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Benchchem.
  • The role of pseudo-proline dipeptides. (2025).
  • Peptide Secondary Structure Analysis Based on CD. Biotecher.
  • Pseudoproline & Isoacyl dipeptides. Bachem. (2021).
  • Fmoc-His-Aib-OH TFA: A Key Intermediate in Peptide Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP. (2024).
  • Beta turns.
  • An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC - NIH.
  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society.
  • Protein NMR.Secondary Structure.Beta Turn. IMSERC.
  • Twists or turns: stabilising alpha vs. beta turns in tetrapeptides. RSC Publishing. (2019).
  • β-Turn Mimics by Chemical Ligation. PMC - NIH. (2020).
  • Why are proline and glycine common in beta turns? Quora. (2021).
  • Beta turns.
  • Unlocking Potential: The Significance of 3-Amino-2-methylbenzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

A Senior Application Scientist's Guide to Resin Selection for Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of non-canonical, sterically hindered amino acids is a critical strategy for developing peptides with constrained conformations, enhanced proteolytic stability, and improved biological activity.[1] Fmoc-3-amino-2-methylbenzoic acid is one such building block, prized for its ability to induce sharp turns in a peptide backbone. However, the very feature that makes it valuable—the ortho-methyl group adjacent to the amino functionality—presents a significant synthetic challenge. This steric hindrance can dramatically affect reaction kinetics, leading to incomplete couplings and impure final products.

The choice of solid support, or resin, is the first and one of the most critical decisions in mitigating these challenges. The resin's linker chemistry dictates not only the C-terminal functionality of the final peptide but also the conditions for anchoring the first amino acid and the ultimate cleavage from the support. This guide provides an in-depth comparison of the performance of this compound with three industry-standard resins: 2-Chlorotrityl chloride (2-CTC), Wang, and Rink Amide. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to guide you toward a successful synthesis.

The Core Challenge: Steric Hindrance of 3-Amino-2-methylbenzoic Acid

The primary obstacle in using this compound is the steric shield imposed by the methyl group. This bulkiness impedes the approach of an activated carboxyl group from the incoming amino acid, making the formation of a peptide bond kinetically unfavorable. This can lead to:

  • Low Coupling Efficiency: Requiring extended reaction times, higher temperatures, or more potent and expensive coupling reagents.[2][3]

  • Increased Side Reactions: Aggressive coupling conditions needed to overcome the hindrance can promote side reactions, such as racemization at the activated amino acid.

  • Difficult Initial Loading: Anchoring this hindered building block to the resin can be inefficient, leading to low resin substitution and wasted reagents.

Selecting a resin with optimal linker properties is paramount to overcoming these hurdles from the very first step of the synthesis.

Comparative Resin Performance Analysis

The choice between 2-CTC, Wang, and Rink Amide resin hinges on the desired C-terminal functionality (carboxylic acid vs. amide) and the tolerance of the synthetic strategy for varying levels of acid lability.

Resin TypePrimary ApplicationC-Terminal GroupLinker Acid LabilityKey Advantage for this Application
2-Chlorotrityl Chloride (2-CTC) Peptide Acids & Protected FragmentsCarboxylic AcidExtremely HighMild loading conditions prevent side reactions and are highly efficient for hindered residues.[4][5]
Wang Resin Peptide AcidsCarboxylic AcidHighCost-effective and robust for standard peptide synthesis.[6]
Rink Amide Resin Peptide AmidesAmideHighDirect and efficient synthesis of C-terminal amides.[4][6]
Data Summary: Expected Performance with this compound

The following table synthesizes expected outcomes based on the known properties of each resin and established principles for handling sterically demanding building blocks.

Performance Metric2-Chlorotrityl Chloride ResinWang ResinRink Amide Resin
Typical Loading Efficiency >90%60-85%70-90%
Loading Conditions Mild (DIEA in DCM)Forceful (DCC/DMAP or Symmetric Anhydride)Standard (HATU/DIPEA)
Risk of Side Reactions (Loading) LowModerate (Racemization)[5][7]Low
Cleavage Conditions Very Mild (1-5% TFA or Acetic Acid)[4]Harsh (50-95% TFA)[4]Harsh (50-95% TFA)[8]
Expected Crude Purity HighModerateModerate-to-High

In-Depth Resin Breakdown and Methodologies

2-Chlorotrityl Chloride (2-CTC) Resin: The Superior Choice for Hindered Acids

For synthesizing a peptide with a C-terminal 3-amino-2-methylbenzoic acid, the 2-CTC resin is the most scientifically sound choice. Its high reactivity allows for the anchoring of the sterically hindered carboxylic acid under exceptionally mild, base-driven conditions, which circumvents the need for forceful activation reagents that can cause racemization.[5]

Causality: The 2-chlorotrityl linker reacts with the carboxylate of the amino acid in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). This process avoids carbodiimide activators and catalysts like DMAP, which are known to be problematic for sensitive or hindered residues. Furthermore, the extreme acid lability of the trityl ester bond allows the final peptide to be cleaved under very gentle conditions (e.g., 1-5% TFA in DCM), preserving acid-sensitive side-chain protecting groups if the goal is to generate a protected peptide fragment.[4][5]

Objective: To achieve high-efficiency, racemization-free anchoring of the sterically hindered amino acid.

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g substitution)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in the reaction vessel. Drain the solvent.[9]

  • Amino Acid Preparation: In a separate flask, dissolve 1.5 equivalents of this compound (relative to resin capacity) in 8 mL of anhydrous DCM. Add 3.0 equivalents of DIEA.

  • Loading Reaction: Add the amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. The extended time is recommended to ensure maximum loading due to steric hindrance.

  • Capping: To quench any unreacted chlorotrityl sites, add 1.0 mL of MeOH to the vessel and agitate for 30 minutes.[9] This prevents unreacted sites from interfering in subsequent steps.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum.

  • Quantification (Optional but Recommended): Determine the final loading capacity via the spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.[9]

Wang Resin: The Standard Workhorse with Caveats

Wang resin is a popular and cost-effective choice for generating C-terminal peptide acids. However, its use with a hindered building block like this compound requires careful consideration.

Causality: The linker on Wang resin is a p-alkoxybenzyl alcohol. Esterification requires activation of the amino acid's carboxyl group, typically with a carbodiimide like DCC or DIC, and a catalyst like DMAP.[10] This forceful activation, necessary to overcome the steric hindrance, significantly increases the risk of racemization of the C-terminal residue.[5][7] While methods using pre-formed symmetric anhydrides can be employed, they are often less efficient for bulky residues.

Objective: To anchor the hindered amino acid while minimizing side reactions.

Materials:

  • Wang Resin (e.g., 0.8 mmol/g substitution)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell 1.0 g of Wang resin in 10 mL of anhydrous DMF for 1 hour. Drain the solvent.

  • Activation Mixture: In a separate flask, dissolve 2.5 equivalents of this compound and 2.5 equivalents of HOBt in a minimal amount of DMF. Cool the solution to 0°C. Add 2.5 equivalents of DIC and stir for 10 minutes.

  • Loading Reaction: Add the activation mixture to the swollen resin. Then, add 0.1 equivalents of DMAP. Agitate the slurry at room temperature for 4-6 hours.

  • Capping: After the coupling, drain the solution and wash the resin with DMF (3x). To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.

  • Washing & Drying: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry under high vacuum.

Rink Amide Resin: For C-Terminal Amides

When the target peptide requires a C-terminal amide, Rink Amide resin is the standard choice.[6] The chemistry of loading is an amide bond formation, which is generally more efficient than esterification.

Causality: The Rink Amide linker presents a primary amine after an initial Fmoc-deprotection step. The first amino acid is then attached via standard peptide coupling chemistry. While still challenging due to the hindered nature of the incoming amino acid's amine, modern uronium-based coupling reagents like HATU are highly effective.[11]

Objective: To couple the first amino acid to form a stable amide bond.

Materials:

  • Rink Amide Resin (Fmoc-protected, e.g., 0.6 mmol/g)

  • 20% Piperidine in DMF

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA

  • DMF, anhydrous

Procedure:

  • Resin Swelling: Swell 1.0 g of Rink Amide resin in 10 mL of DMF for 1 hour.

  • Fmoc Deprotection: Drain the solvent and treat the resin with 10 mL of 20% piperidine in DMF for 5 minutes. Drain, then repeat with a fresh 10 mL portion for 15 minutes to ensure complete deprotection of the linker.[9]

  • Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling: In a separate flask, dissolve 4.0 equivalents of this compound and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIEA. Pre-activate for 1 minute, then add the solution to the deprotected resin.[11]

  • Reaction: Agitate the mixture for 4-6 hours at room temperature. A negative Kaiser test indicates reaction completion. If the test is positive, a second coupling may be required.

  • Washing & Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under high vacuum.

Visualization of Workflows and Structures

Resin_Selection_Workflow start Start: Define Synthetic Goal c_terminus What is the desired C-terminus? start->c_terminus protected_fragment Is a protected fragment required? c_terminus->protected_fragment Carboxylic Acid rink Use Rink Amide Resin c_terminus->rink Amide wang Use Wang Resin protected_fragment->wang No ctc Use 2-CTC Resin (Recommended for this application) protected_fragment->ctc Yes

Caption: Decision workflow for resin selection.

Caption: Key chemical structures for synthesis.

Final Cleavage Protocols

The final step is to cleave the completed peptide from the resin while simultaneously removing side-chain protecting groups. The choice of cleavage cocktail is dictated by the resin's lability and the peptide's sequence.

  • Cocktail: 1-5% TFA in DCM.

  • Procedure: Treat the resin with the cleavage cocktail for 30-60 minutes at room temperature. This will yield a peptide with most acid-labile side-chain protecting groups (e.g., Boc, tBu) still intact.[4]

  • Cocktail (Reagent K): TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). This cocktail is robust for peptides containing sensitive residues like Trp, Met, or Cys.[12]

  • Procedure:

    • Ensure the N-terminal Fmoc group is removed.[13]

    • Treat the dried peptide-resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Isolate the peptide via centrifugation and lyophilize.

Conclusion and Recommendations

The incorporation of sterically hindered building blocks like this compound is a deliberate design choice that requires an equally deliberate synthetic strategy. While all three resins can be used, their performance is not equal.

  • Highly Recommended: For the synthesis of C-terminal peptide acids containing this residue, 2-Chlorotrityl chloride resin is unequivocally the superior choice. Its mild loading protocol maximizes efficiency, minimizes the critical risk of racemization, and provides higher purity crude products.

  • Acceptable with Optimization: Wang resin can be used if 2-CTC resin is unavailable, but researchers must be prepared for lower loading efficiencies and should rigorously analyze the C-terminal residue for epimerization.

  • Method of Choice for Amides: For C-terminal amides, Rink Amide resin is the standard. The use of a potent coupling reagent like HATU is essential to drive the initial coupling to completion.

By understanding the chemical principles behind resin performance and adopting validated protocols, researchers can successfully incorporate this challenging but valuable building block into their next generation of synthetic peptides.

References

  • Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Comparing 2-Chlorotrityl Chloride Resin with Other Resins for Peptide Synthesis. Pharmaffiliates. Available at: [Link]

  • Fields, G.B., et al. (2002). In situ generation of Fmoc amino acid chlorides for extremely difficult couplings to sterically hindered secondary amines in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Li, P., et al. (2000). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • AAPPTec. Peptide Synthesis Resins. AAPPTec. Available at: [Link]

  • Reid, R.C., et al. (2009). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. PMC. Available at: [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. Available at: [Link]

  • Lee, Y.S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC. Available at: [Link]

  • Subirós-Funosas, R., et al. (2022). 4‐Methylbenzhydryl Bromine Resin: Bridging the Gap between 2‐Chlorotrityl Chloride and Wang‐Type Resins for the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. Available at: [Link]

  • Lee, Y.S., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Fields, C.G., et al. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • AnaSpec. Overview of Custom Peptide Synthesis. AnaSpec. Available at: [Link]

  • Supporting Information for: Switching Substitution Groups on the In-tether Chiral Center Influences the Backbone Peptide' Permeability and Target Binding Affinity. Available at: [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. Available at: [Link]

  • Scialdone, M.A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. Available at: [Link]

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Available at: [Link]

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  • AAPPTec. Technical Support Information Bulletin 1073 - Wang Resin. AAPPTec. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of specialty chemicals like Fmoc-3-amino-2-methylbenzoic acid is not merely a regulatory hurdle but a critical component of a robust and responsible laboratory safety program. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.

The core principle of chemical waste management is straightforward: every chemical you no longer intend to use is considered waste.[1] This includes expired reagents, reaction byproducts, contaminated materials, and even the residual amounts left in "empty" containers. For this compound, a compound used in peptide synthesis and other advanced research, a diligent approach to disposal is paramount.

Section 1: Hazard Assessment & Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and hazards is essential. While a specific Safety Data Sheet (SDS) for the Fmoc-derivative may not always be available, we can infer its characteristics from the parent compound, 3-amino-2-methylbenzoic acid, and the nature of the Fmoc protecting group. The primary hazards are related to irritation.[2][3]

Key Chemical & Safety Data Summary

PropertyValue / InformationSource(s)
Chemical Name This compound-
CAS Number 52130-17-3 (Parent Compound)[2]
Physical State Solid, likely a powder[1]
Known Hazards Causes serious eye irritation. Causes skin irritation. May be harmful if inhaled or swallowed.[2][3][4]
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[2][5]
Incompatibilities Strong oxidizing agents, bases.[5]
Primary Disposal Route Collection by a licensed hazardous waste disposal service. Do not dispose of via sewer or regular trash.[1][6][7][8]

Section 2: Immediate Safety Protocols for Disposal

Safe disposal begins with safe handling. The following personal protective equipment (PPE) and engineering controls are mandatory when preparing this compound for disposal.

  • Engineering Controls : Always handle the chemical waste inside a certified chemical fume hood to prevent the inhalation of fine dust particles.[9] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tight-sealing safety goggles or a face shield.[5]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.

    • Body Protection : A lab coat is required. For handling larger quantities or cleaning spills, consider additional protective clothing to prevent skin exposure.[10]

Section 3: Core Disposal Workflow for Solid Waste

Solid this compound, whether as expired starting material or unused surplus, must be disposed of as hazardous chemical waste.[11] The following workflow provides a self-validating system for its proper disposal.

Step 1: Waste Characterization & Segregation

The first crucial step is to correctly identify and segregate the waste. Never mix different waste streams unless you are certain they are compatible.[6][12] For this compound, the primary waste stream will be solid chemical waste.

Step 2: Containerization

Proper containment is critical to prevent leaks and environmental contamination.

  • Select an Appropriate Container : The best and most compatible container is the original manufacturer's bottle.[1] If this is not available, use a new, clean, sturdy, and leak-proof container made of a compatible material (e.g., glass or polyethylene) with a secure, screw-top lid.[6][13]

  • Ensure Good Condition : The container must be in good condition, free from cracks or external chemical residue.[13] If a container begins to leak, its contents must be transferred to a new, suitable container.[13]

  • Keep Containers Closed : Hazardous waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[1][6][13] This prevents spills and the release of vapors.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety. As soon as you designate the container for waste, it must be labeled.

  • Use your institution's official "Hazardous Waste" tag or label.[6][8]

  • The label must include:

    • The words "Hazardous Waste".[8][13]

    • The full, unabbreviated chemical name: "this compound".[6][8]

    • The approximate quantity or percentage of the chemical.

    • The date when waste was first added to the container (accumulation start date).[8]

    • The name of the Principal Investigator and the laboratory location (building and room number).[8]

    • Checkmarks for the appropriate hazard characteristics (e.g., Irritant).[8]

Step 4: Storage and Accumulation

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7]

  • The SAA should be at or near the point of generation and under the control of lab personnel.[7][14]

  • Store the container in secondary containment, such as a spill tray, to contain any potential leaks.[1][6][12]

  • Ensure it is segregated from incompatible materials like strong bases or oxidizing agents.[5]

Step 5: Arranging for Pickup

Once the container is full or you are ready to dispose of it, request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][6] Do not transport hazardous waste yourself.[1]

Disposal Decision Workflow

G cluster_0 Waste Identification & Characterization cluster_1 Handling & Disposal Procedures Start Waste Generated (this compound) WasteType Determine Waste Type Start->WasteType SolidWaste Unused/Expired Solid Chemical WasteType->SolidWaste Solid LiquidWaste Reaction Mixture / Solution (e.g., with Piperidine/DMF) WasteType->LiquidWaste Liquid Contaminated Contaminated Labware / PPE (Gloves, Wipes, Glassware) WasteType->Contaminated Solid (Contaminated) Container_Solid Package in original or compatible, sealed container. SolidWaste->Container_Solid Container_Liquid Collect in compatible, sealed waste solvent container. LiquidWaste->Container_Liquid Container_Contaminated Collect in designated solid waste container/bag. Contaminated->Container_Contaminated Label Label with 'Hazardous Waste' tag: - Full Chemical Name(s) - Composition - Date & PI Info Container_Solid->Label Container_Liquid->Label Container_Contaminated->Label Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Label->Store Pickup Request Pickup by EHS / Licensed Waste Contractor Store->Pickup

Caption: Decision workflow for proper disposal of this compound waste streams.

Section 4: Managing Secondary Waste Streams

Research activities generate more than just pure chemical waste. It is crucial to manage all associated waste streams correctly.

Solutions and Reaction Mixtures

If this compound is part of a solution (e.g., during Fmoc-deprotection using piperidine in DMF), this liquid mixture is also hazardous waste.[15][16]

  • Do not dispose of it down the sink. [6][7]

  • Collect this liquid waste in a dedicated, compatible, and properly labeled hazardous waste container. The label must list all chemical components and their approximate percentages (e.g., "DMF 80%, Piperidine 20%, Fmoc-adducts <1%").[6]

  • Keep liquid and solid waste streams separate.[12]

Contaminated Labware and PPE

Items such as gloves, weigh boats, and paper towels that are contaminated with this compound must be disposed of as solid hazardous waste.[1][11]

  • Place these items in a designated, labeled container or a securely sealed bag clearly marked as "Hazardous Waste."

Empty Chemical Containers

An "empty" container that once held this compound is not considered regular trash. It must be managed as hazardous waste unless properly decontaminated.[7]

  • Ensure the container is thoroughly empty, with only trivial residue remaining.[6]

  • Rinse the container three times (triple-rinse) with a suitable solvent (e.g., methanol or acetone).

  • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [6] Subsequent rinses for standard hazardous chemicals may be disposable down the drain with copious amounts of water, but you must check with your local EHS for specific guidance. For highly toxic chemicals, the first three rinses must be collected.[6]

  • After proper rinsing and air-drying, obliterate or remove the original label before disposing of the container in the appropriate receptacle (e.g., lab glass disposal box).[1][7]

Section 5: Spill & Emergency Procedures

Accidents can happen, and preparedness is key.

  • Alert Personnel : Immediately alert others in the area.

  • Assess the Spill : If the spill is large, releases significant dust, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Small Spill Cleanup : For a small, contained spill of solid material:

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Carefully scoop the material and absorbent into a designated hazardous waste container.[9][10] Do not create dust.[3]

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[1]

Section 6: Regulatory Compliance

All chemical waste disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][11] Academic laboratories often operate under specific guidelines, such as Subpart K, which provides alternative standards for managing hazardous waste at eligible academic entities.[14] Adherence to the procedures outlined in this guide and, most importantly, to your institution's specific Laboratory Management Plan and EHS policies will ensure you remain in full compliance.[14]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, protect our environment, and uphold the integrity of your research. When in doubt, always contact your EHS department for guidance.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available at: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). Available at: [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University. Available at: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]

  • Safety Data Sheet: Fmoc-Lys(N)3-OH. AAPPTec, LLC. Available at: [Link]

  • Safety Data Sheet: 3-amino benzoic acid. Oxford Lab Fine Chem LLP. Available at: [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

  • Methods for Removing the Fmoc Group. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-3-amino-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Fmoc-3-amino-2-methylbenzoic acid, a key building block in peptide synthesis, demands a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound, like many of its structural analogs and other Fmoc-protected amino acids, is a solid, often in powdered form. While not classified as acutely toxic, its primary hazards stem from its physical state and chemical properties, which can cause irritation upon contact.[1][2][3][4]

  • Respiratory Irritation : As a fine powder, the primary risk during handling, weighing, and transfer is the generation of airborne dust. Inhalation of these fine particles can lead to irritation of the respiratory tract.[1][2][5] The precautionary statement P261, "Avoid breathing dust/fume/gas/mist/vapors/spray," is standard for such compounds.[1][2]

  • Skin Irritation : Direct contact with the skin can cause irritation, classified under GHS as Skin Irritation Category 2 (H315).[1][2][3] Proper glove selection and lab coat use are essential to prevent this. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," directly addresses this risk.[2][3]

  • Serious Eye Irritation : The compound is also classified as causing serious eye irritation (Category 2/2A, H319).[1][2][3][4] Airborne dust can easily come into contact with the eyes, making appropriate eye protection non-negotiable.

While generally stable, it's crucial to handle all Fmoc-amino acids with care to prevent unnecessary exposure and maintain their chemical integrity.[6][7]

Core PPE Requirements for Standard Laboratory Handling

For any procedure involving this compound, a baseline level of PPE is mandatory. This creates a foundational barrier between the researcher and the chemical.[8]

  • Eye Protection : ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. When handling larger quantities or when there is a significant risk of dust generation, tight-sealing safety goggles are recommended.[5][9]

  • Protective Gloves : Nitrile gloves are the standard choice for handling solid chemicals and provide adequate protection against incidental contact. It is critical to change gloves immediately if they become contaminated.[10] A regular replacement schedule should be established during prolonged procedures to prevent permeation.[10]

  • Laboratory Coat : A long-sleeved lab coat is essential to protect skin and personal clothing from contamination.[11] Ensure the coat is fully buttoned.

Operational and Disposal Plans: Task-Specific Protocols

The level of PPE must be adapted to the specific task and the associated risk of exposure.

Weighing and Aliquoting Solid Compound

This procedure presents the highest risk of generating airborne dust.

Step-by-Step Protocol:

  • Work Area Preparation : Perform all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • PPE Donning :

    • Wear a standard lab coat, ensuring it is buttoned.

    • Don safety goggles for complete eye protection.

    • Don nitrile gloves. For handling larger quantities (e.g., >10g), consider double-gloving.

  • Respiratory Protection : If a ventilated enclosure is not available or if handling bulk quantities, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[11]

  • Handling : Use a spatula or scoop to carefully transfer the powder. Avoid pouring the solid, as this can create dust clouds.

  • Post-Handling : After weighing, carefully clean all surfaces, including the spatula and balance. Dispose of any contaminated weigh paper or boats in a designated solid chemical waste container.

  • PPE Doffing : Remove gloves using a technique that avoids touching the outer surface with bare skin, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[2]

Dissolving the Compound and Use in Solution

Once in solution, the risk of dust inhalation is eliminated, but the risk of splashes remains.

Step-by-Step Protocol:

  • Solvent Considerations : Fmoc-amino acids are often dissolved in polar solvents like Dimethylformamide (DMF) for peptide synthesis.[12] DMF has its own set of hazards and requires specific handling precautions.

  • PPE :

    • Wear a standard lab coat and nitrile gloves.

    • Wear safety glasses with side shields. If there is a significant splash risk, upgrade to safety goggles or use a face shield in addition to glasses.[9]

  • Procedure :

    • Work within a chemical fume hood.

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process requires heating or agitation, ensure the vessel is securely clamped and monitored.

  • Waste Disposal : Dispose of solutions and used containers in a designated liquid chemical waste stream, following all institutional and local regulations.

Spill Management and Disposal

Spill Protocol:

  • Evacuate and Secure : Alert others in the area and restrict access.

  • Assess the Spill : For a small powder spill, you can manage it internally. For a large spill, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE : At a minimum, wear a lab coat, goggles, and double nitrile gloves. For a large powder spill, an N95 respirator is necessary.

  • Clean-up :

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a designated waste container. Do not dry sweep.

    • Clean the spill area with soap and water.

  • Disposal : All materials used for cleanup (gloves, paper towels, etc.) must be disposed of as hazardous waste.[13]

Disposal of Contaminated PPE:

  • Gloves : Dispose of used or contaminated gloves in the solid hazardous waste stream.

  • Lab Coats : If significant contamination occurs, the lab coat should be professionally laundered or disposed of according to institutional policy. Do not take contaminated lab coats home.

Summary of PPE Requirements

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot Required
Weighing (mg scale) Safety GogglesNitrile GlovesLab CoatRecommended (N95)
Weighing (gram scale) Safety GogglesNitrile GlovesLab CoatRequired (N95)
Use in Solution Safety GlassesNitrile GlovesLab CoatNot Required (in Fume Hood)
Small Spill Cleanup Safety GogglesDouble Nitrile GlovesLab CoatRecommended (N95)
Large Spill Cleanup Safety Goggles/Face ShieldDouble Nitrile GlovesLab Coat/CoverallsRequired (N95)

PPE Selection and Workflow Diagram

The decision-making process for PPE selection should be systematic. The following workflow illustrates a logical approach based on the scale and nature of the planned procedure.

PPE_Workflow start Start: Plan Procedure with This compound is_solid Handling Solid Powder? start->is_solid weigh_scale Scale of Operation? is_solid->weigh_scale Yes in_solution Handling Solution is_solid->in_solution No mg_scale Small Scale (<1g) Weighing weigh_scale->mg_scale mg scale g_scale Large Scale (>1g) Weighing weigh_scale->g_scale g scale in_hood Work in Fume Hood? in_solution->in_hood ppe_goggles Upgrade to: - Safety Goggles mg_scale->ppe_goggles g_scale->ppe_goggles ppe_respirator Add: - N95 Respirator ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses end Proceed with Experiment ppe_base->end ppe_goggles->ppe_respirator ppe_respirator->end in_hood->ppe_base Yes

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.